Technical Documentation Center

10beta-Peroxy 4-Tibolone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10beta-Peroxy 4-Tibolone
  • CAS: 105186-34-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 10β-Peroxy 4-Tibolone: Structure, Formation, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 10β-Peroxy 4-Tibolone, a significant oxidative derivative and known impurity of the synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10β-Peroxy 4-Tibolone, a significant oxidative derivative and known impurity of the synthetic steroid Tibolone. While not a therapeutically intended molecule, its presence in Tibolone drug substance and product necessitates a thorough understanding of its chemical identity, formation pathways, and analytical detection. This document elucidates the precise chemical structure of 10β-Peroxy 4-Tibolone, contextualizes its formation as a degradation product of the active metabolite Δ4-Tibolone, and discusses the potential implications for pharmaceutical stability and analysis. Methodologies for its characterization, rooted in forced degradation studies, are presented to equip researchers and drug development professionals with the requisite knowledge for its control and monitoring.

Introduction: The Context of Tibolone and Its Metabolites

Tibolone is a synthetic steroid utilized in hormone replacement therapy to alleviate climacteric symptoms and prevent osteoporosis in postmenopausal women.[1] It is recognized for its tissue-selective activity, exerting variable estrogenic, progestogenic, and androgenic effects in different parts of the body.[2] This complex pharmacological profile is not attributed to the parent molecule itself, but rather to its rapid and extensive metabolism into three primary active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of tibolone (Δ4-Tibolone).[2][3]

  • 3α- and 3β-hydroxytibolone: Primarily responsible for the estrogenic effects.[2]

  • Δ4-Tibolone (Isotibolone): The primary mediator of Tibolone's progestogenic and androgenic activities.[2]

The chemical stability of Tibolone and its metabolites is a critical parameter in drug development and manufacturing. Degradation products and impurities can impact the safety, efficacy, and shelf-life of the final pharmaceutical product. 10β-Peroxy 4-Tibolone has been identified as a key impurity, specifically an oxidative degradation product of Δ4-Tibolone.[4]

Elucidation of the Chemical Structure

The nomenclature surrounding this compound can be intricate. It is commonly referred to as 10β-Peroxy 4-Tibolone, and is officially designated as Tibolone EP Impurity B by the European Pharmacopoeia.[4][5][6] However, its systematic IUPAC name provides the most precise structural description: (7α,17α)-10-Hydroperoxy-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one .[6]

Let's dissect this systematic name to understand the structure:

  • Core Structure: The base of the molecule is a "19-norpregnane" steroid skeleton. The "19-nor" designation indicates the absence of a methyl group at the C10 position, which is standard in androgens like testosterone.

  • Key Functional Groups:

    • -4-en-3-one: An α,β-unsaturated ketone in the A-ring (a double bond between C4 and C5, and a ketone at C3). This is characteristic of Δ4-Tibolone.

    • 17-hydroxy, 20-yn: A hydroxyl group (-OH) and an ethynyl group (-C≡CH) at the C17 position.

    • 7-methyl: A methyl group (-CH3) at the C7 position with alpha stereochemistry.

  • The Peroxy Group:

    • 10-Hydroperoxy: The defining feature is a hydroperoxide group (-OOH) attached to the C10 position. The stereochemistry is designated as beta (β), meaning the group projects above the plane of the steroid ring system.

This structure reveals that the compound is a direct oxidation product of Δ4-Tibolone, where a hydroperoxide group has been added at the C10 position, a tertiary carbon at the A/B ring junction.

Structural Comparison: Tibolone, Δ4-Tibolone, and 10β-Peroxy 4-Tibolone

To fully appreciate the structure, it is essential to compare it with its precursors.

  • Tibolone: The parent drug has a double bond between C5 and C10 (Δ5(10)).

  • Δ4-Tibolone (Isotibolone): The active metabolite is an isomer where the double bond has shifted to the C4-C5 position (Δ4). This isomerization is a key metabolic activation step.

  • 10β-Peroxy 4-Tibolone: This molecule retains the Δ4-ene-3-one structure of the active metabolite but incorporates a hydroperoxy group at C10.

The relationship can be visualized as a metabolic and subsequent degradative pathway.

G Tibolone Tibolone (Δ5(10)-isomer) Delta4_Tibolone Δ4-Tibolone (Active Metabolite) Tibolone->Delta4_Tibolone Metabolic Isomerization Peroxy_Tibolone 10β-Peroxy 4-Tibolone (Oxidative Impurity) Delta4_Tibolone->Peroxy_Tibolone Oxidative Degradation

Caption: Metabolic activation of Tibolone and subsequent oxidative degradation pathway.
Quantitative Data Summary
PropertyValueSource(s)
Chemical Name (7α,17α)-10-Hydroperoxy-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one[6]
Common Names 10β-Peroxy 4-Tibolone, 10β-Peroxy Δ4-Tibolone, Tibolone EP Impurity B[4][5]
CAS Number 105186-34-3[4][5][6]
Molecular Formula C21H28O4[5][7]
Molecular Weight 344.45 g/mol [5][7]

Formation Pathway: Oxidative Degradation

10β-Peroxy 4-Tibolone is not a product of enzymatic metabolism but rather a result of chemical degradation, specifically oxidation.[1] The formation of such hydroperoxides is a known pathway for the degradation of steroids, particularly those with structural features susceptible to autoxidation.

The likely mechanism involves a free-radical chain reaction initiated by factors such as light, heat, or the presence of trace metal ions. The tertiary hydrogen atom at the C10 position of Δ4-Tibolone is susceptible to abstraction, leading to the formation of a tertiary radical. This radical can then react with molecular oxygen (O2) to form a peroxy radical, which subsequently abstracts a hydrogen atom from another molecule to propagate the chain and form the stable hydroperoxide.

This pathway is of high relevance in the context of pharmaceutical stability testing. Forced degradation studies , which intentionally subject the drug substance to harsh conditions (e.g., strong oxidizing agents, high temperature, intense light), are designed to accelerate such degradation pathways.[8][9][10] These studies are critical for identifying potential degradation products like 10β-Peroxy 4-Tibolone and developing analytical methods capable of detecting and quantifying them.[11]

Experimental Protocols: Forced Degradation for Impurity Generation

While a specific, scalable synthesis for 10β-Peroxy 4-Tibolone is not detailed in the public literature—as it is an undesired impurity—its generation for use as an analytical reference standard can be achieved through controlled, forced degradation studies of Δ4-Tibolone or Tibolone itself. The following outlines a conceptual protocol based on standard industry practices for stress testing.

Objective: To generate and identify 10β-Peroxy 4-Tibolone through oxidative stress.

Materials:

  • Tibolone or Δ4-Tibolone reference standard

  • Hydrogen peroxide (H2O2), 3% or 30% solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment if necessary

  • HPLC system with UV or Mass Spectrometry (MS) detector

Protocol: Oxidative Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Δ4-Tibolone (or Tibolone) in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.

  • Stress Condition Application:

    • Transfer a precise volume of the stock solution to a reaction vial.

    • Add a volume of 3% hydrogen peroxide. The ratio of drug solution to peroxide solution may need to be optimized, starting with a 1:1 v/v ratio.

    • Gently mix the solution.

  • Incubation:

    • Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period.

    • Monitor the reaction periodically (e.g., at 2, 4, 8, 12, 24 hours) by taking aliquots.

    • The goal is to achieve partial degradation (typically 5-20%) to ensure the formation of degradation products without completely consuming the parent drug.[8]

  • Sample Analysis:

    • Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into an HPLC-UV or LC-MS system.

    • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The peak corresponding to 10β-Peroxy 4-Tibolone would be expected to have a different retention time than the parent compound.

  • Identification and Characterization:

    • If using LC-MS, the mass of the new peak can be determined. For 10β-Peroxy 4-Tibolone (C21H28O4), the expected mass would correspond to the addition of two oxygen atoms to Δ4-Tibolone (C21H28O2).

    • For definitive structural confirmation, the impurity can be isolated using preparative HPLC, followed by characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Characterization Prep_Stock Prepare Δ4-Tibolone Stock Solution (1 mg/mL) Add_H2O2 Add H2O2 (e.g., 3%) Prep_Stock->Add_H2O2 Incubate Incubate at RT or 40-60°C Add_H2O2->Incubate Monitor Monitor Degradation (Target: 5-20%) Incubate->Monitor Analyze Analyze by HPLC-UV/MS Monitor->Analyze Characterize Isolate and Characterize (Prep-HPLC, NMR, MS) Analyze->Characterize

Caption: Workflow for forced oxidative degradation and impurity analysis.

Biological and Pharmacological Significance

Currently, there is no specific pharmacological or toxicological data available in the public domain for 10β-Peroxy 4-Tibolone. Its significance is primarily viewed from a pharmaceutical quality and safety perspective. The presence of a hydroperoxide functional group raises potential concerns:

  • Reactivity: Peroxides can be reactive and potentially unstable, which could impact the stability of the drug product over its shelf life.

  • Toxicity: Some organic peroxides are known to be toxic. The toxicological profile of this specific impurity would need to be evaluated according to regulatory guidelines (e.g., ICH Q3A/B) if it is present above certain thresholds in the final drug product.

  • Antioxidant Interactions: While some metabolites of Tibolone have shown antioxidant properties, the introduction of a peroxy group represents an oxidative modification.[12][13] Its interaction with biological systems is unknown but warrants consideration.

Therefore, controlling the formation of 10β-Peroxy 4-Tibolone during the manufacturing and storage of Tibolone is a critical aspect of ensuring drug quality and safety.

Conclusion

10β-Peroxy 4-Tibolone (Tibolone EP Impurity B) is a well-defined chemical entity representing a primary oxidative degradation product of Δ4-Tibolone, the key androgenic and progestogenic metabolite of the parent drug Tibolone. Its structure is characterized by the addition of a hydroperoxide group at the C10 position of the steroid nucleus. While not a biologically intended metabolite, its formation through oxidative stress pathways is a critical consideration for the pharmaceutical development, manufacturing, and stability testing of Tibolone. The methodologies of forced degradation are essential for its generation as a reference standard and for the validation of stability-indicating analytical methods. Further research into its potential biological activity and toxicological profile is warranted to fully assess its impact on the safety and efficacy of Tibolone therapy.

References

  • SynThink. (n.d.). Tibolone EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]

  • Shah, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444008, Tibolone. PubChem. Retrieved from [Link]

  • Guerra-Araiza, C., et al. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. ResearchGate. Retrieved from [Link]

  • Axios Research. (n.d.). Tibolone. Axios Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tibolone-impurities. Pharmaffiliates. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Tibolone EP Impurity B | 105186-34-3. Venkatasai Life Sciences. Retrieved from [Link]

  • SynZeal. (n.d.). Tibolone EP Impurity A | 105186-35-4. SynZeal. Retrieved from [Link]

  • Veeprho. (n.d.). Tibolone EP Impurity B | CAS 105186-34-3. Veeprho. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tibolone-impurities. Pharmaffiliates. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Tibolone Impurity. Analytica Chemie. Retrieved from [Link]

  • Grosse, J., et al. (2005). Aspects of the in situ formation of 19-norsteroids. In Recent Advances In Doping Analysis (13). Sport und Buch Strauß - Köln.
  • Patsnap. (2024). What is the mechanism of Tibolone? Synapse. Retrieved from [Link]

  • Karsdal, M. A., et al. (2008). Tibolone inhibits bone resorption without secondary positive effects on cartilage degradation. BMC Musculoskeletal Disorders, 9, 153.
  • Grosse, J., et al. (2005). Formation of 19-norsteroids by in situ demethylation of endogenous steroids in stored urine samples. Steroids, 70(8), 499-506.
  • Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science, 2(3), 119-126.
  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis.
  • Sharma, M. C., & Sharma, S. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 5(5), 579-586.
  • Kirchholtes, U. A., & Sas, G. T. (2005). Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one. U.S.
  • Ruelas, J. P., et al. (1968). Steroids. XCVIII.1 Synthesis of Some 10β-Hydroxy-19-norsteroids. The Journal of Organic Chemistry, 33(7), 2868-2871.
  • Shinde, S. S., et al. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1).
  • Eged, S., et al. (2015). Antioxidant effect of the active metabolites of tibolone. Gynecological Endocrinology, 31(2), 154-157.
  • van Vliet, N. P., et al. (1986). An alternative synthesis of 17β-hydroxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one (Org OD 14). Recueil des Travaux Chimiques des Pays-Bas, 105(4), 111-115.
  • de la Torre, X., et al. (2013). In-situ steroids 19-demethylation vs aromatization. In Recent Advances in Doping Analysis (21).
  • Plate, R., et al. (2000). Synthesis of (3alpha,7beta, 17alpha)-7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol, a metabolite of ORG OD14, and its 7-epimer. Steroids, 65(9), 497-504.
  • Wikipedia. (n.d.). 19-Norandrosterone. Wikipedia. Retrieved from [Link]

  • de la Torre, X., et al. (2014). Modulation of phase II metabolism: A case study on 19-norandrosterone. In Recent Advances in Doping Analysis (22).
  • Castillo, C., et al. (2023). Short-term administration of tibolone reduces inflammation and oxidative stress in the hippocampus of ovariectomized rats fed high-fat and high-fructose. Nutritional Neuroscience, 26(4), 275-289.
  • Schering Corp. (2010). Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. U.S.
  • Scott, J. W., et al. (1972). An efficient synthesis of 19-nor-9beta,10alpha steroids. The Journal of Organic Chemistry, 37(20), 3183-3184.
  • de Visser, J., et al. (1984). Endocrinological studies with (7 alpha, 17 alpha)-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one (Org OD 14). Arzneimittel-Forschung, 34(9), 1010-1017.
  • Wang, Y., et al. (2023). Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. Metabolites, 13(10), 1063.
  • Mohler, M. L., et al. (2020). Biosynthesis and Industrial Production of Androsteroids. Frontiers in Endocrinology, 11, 567.
  • Lu, X., & Herzon, S. B. (2017). Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin.

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity and Pharmacological Profile of Tibolone and its Derivatives

This guide provides a comprehensive technical overview of the synthetic steroid Tibolone, with a particular focus on its tissue-selective pharmacological profile and the biological activities of its primary metabolites....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic steroid Tibolone, with a particular focus on its tissue-selective pharmacological profile and the biological activities of its primary metabolites. While direct research on 10beta-Peroxy 4-Tibolone is limited, its context as a potential derivative necessitates a thorough understanding of the parent compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and their therapeutic applications.

Introduction: The Unique Profile of Tibolone

Tibolone is a synthetic steroid hormone that exhibits a complex, tissue-selective pharmacological profile, distinguishing it from conventional hormone replacement therapies.[1][2] It is structurally related to the 19-nortestosterone family of progestins and is utilized primarily for the management of climacteric symptoms and the prevention of osteoporosis in postmenopausal women.[2] The unique characteristic of Tibolone lies in its ability to exert variable estrogenic, progestogenic, and androgenic effects depending on the target tissue.[1][3] This tissue-specific activity is not inherent to the parent molecule but is a consequence of its rapid and extensive metabolism into three key active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of Tibolone.[1][4]

Pharmacological Profile: A Symphony of Metabolites

Upon oral administration, Tibolone is rapidly absorbed and metabolized, primarily in the liver and intestines.[5] The parent compound itself has low affinity for steroid receptors. The pharmacological effects are mediated by its three principal active metabolites.

Estrogenic Activity

The 3α-hydroxy and 3β-hydroxy metabolites are responsible for the estrogenic effects of Tibolone.[1][4] These metabolites exhibit a strong binding affinity for estrogen receptors (ER), particularly ERα.[5]

  • Bone: In bone tissue, the estrogenic activity of these metabolites helps to maintain bone mineral density and prevent osteoporosis, a significant concern in postmenopausal women.[1][6]

  • Vagina: The estrogenic effects alleviate symptoms of vaginal atrophy, such as dryness and dyspareunia.[5]

  • Brain: In the central nervous system, these metabolites can help to mitigate vasomotor symptoms like hot flashes and may have positive effects on mood and cognitive function.[1][7]

Progestogenic and Androgenic Activity

The Δ4-isomer of Tibolone is the primary mediator of the progestogenic and androgenic effects.[1][4]

  • Endometrium: The progestogenic activity of the Δ4-isomer is crucial for endometrial protection.[1] Unlike unopposed estrogen therapy, which can lead to endometrial hyperplasia and an increased risk of cancer, the progestogenic action of the Δ4-isomer prevents endometrial proliferation.[8]

  • Androgenic Effects: The Δ4-isomer also binds to androgen receptors, contributing to some of the androgenic properties of Tibolone, which may include improvements in libido and mood.[1][5]

The tissue-specific actions are further modulated by local enzyme activity. For instance, in breast tissue, Tibolone and its metabolites can inhibit the enzyme sulfatase and stimulate sulfotransferase, leading to a local inactivation of estrogens and potentially reducing the risk of breast tissue proliferation.[4][8]

Mechanism of Action: A Tissue-Selective Cascade

The overarching mechanism of Tibolone's action is a complex interplay of its metabolism, receptor binding, and local enzymatic regulation. This intricate process allows for a tailored hormonal effect in different tissues, maximizing therapeutic benefits while minimizing undesirable side effects.

Tibolone_Metabolism_and_Action Figure 1: Metabolic Pathway and Tissue-Specific Actions of Tibolone cluster_Metabolism Metabolism (Liver & Intestine) cluster_Tissue_Effects Tissue-Specific Effects Tibolone Tibolone (Oral Administration) Metabolite_3a 3α-hydroxytibolone Tibolone->Metabolite_3a Metabolized to Metabolite_3b 3β-hydroxytibolone Tibolone->Metabolite_3b Metabolite_d4 Δ4-isomer Tibolone->Metabolite_d4 Bone Bone Metabolite_3a->Bone Estrogenic Action Brain Brain Metabolite_3a->Brain Vagina Vagina Metabolite_3a->Vagina Metabolite_3b->Bone Metabolite_3b->Brain Metabolite_3b->Vagina Metabolite_d4->Brain Androgenic Action Endometrium Endometrium Metabolite_d4->Endometrium Progestogenic Action Breast Breast Metabolite_d4->Breast Antiproliferative

Caption: Metabolic pathway of Tibolone and the tissue-specific actions of its active metabolites.

Biological Activity: In Vitro and In Vivo Evidence

The biological activities of Tibolone and its metabolites have been characterized in a variety of preclinical and clinical studies.

In Vitro Studies
  • Breast Cancer Cell Lines: In vitro studies using breast cancer cell lines (e.g., MCF-7, T47-D, ZR75-1) have demonstrated that Tibolone and its Δ4-isomer can be antiproliferative and pro-apoptotic.[9] These effects may be mediated through a decrease in the expression of anti-apoptotic proteins like bcl-2 and bcl-xL.[9]

  • Vascular Cells: Studies on human coronary endothelial and smooth muscle cells have suggested that Tibolone and its 3-hydroxy metabolites can have positive effects on the vasculature, though the magnitude of these effects may be less than that of estradiol combined with other progestins.[11]

In Vivo Studies
  • Animal Models: In animal models, Tibolone has been shown to effectively prevent ovariectomy-induced bone loss.[12] Studies in a DMBA-induced mammary tumor model in rats indicated that Tibolone inhibited tumor growth.[6]

  • Clinical Trials: Clinical studies in postmenopausal women have confirmed that Tibolone alleviates climacteric symptoms, prevents bone loss, and improves vaginal atrophy.[12][13] Importantly, long-term treatment with Tibolone is associated with an atrophic endometrium, highlighting its endometrial safety profile.[13]

Pharmacological Data Summary

Metabolite Primary Receptor(s) Primary Pharmacological Action Key Target Tissues
3α-hydroxytibolone Estrogen Receptor (ER)EstrogenicBone, Brain, Vagina
3β-hydroxytibolone Estrogen Receptor (ER)EstrogenicBone, Brain, Vagina
Δ4-isomer Progesterone Receptor (PR), Androgen Receptor (AR)Progestogenic, AndrogenicEndometrium, Brain, Breast

10beta-Peroxy 4-Tibolone: A Note on a Potential Derivative

Information specifically on the biological activity and pharmacological profile of 10beta-Peroxy 4-Tibolone is scarce in the public domain. It is listed as a potential impurity or derivative of Δ4-Tibolone.[14] Its chemical properties are summarized below:

Property Value
Molecular Formula C21H28O4
Molecular Weight 344.451
Melting Point 208-211°C
Boiling Point (Predicted) 513.8 ± 50.0 °C
Storage Temperature -20°C Freezer, Under Inert Atmosphere

Given its structural relationship to Δ4-Tibolone, it is plausible that 10beta-Peroxy 4-Tibolone could interact with steroid hormone pathways, but without dedicated research, its specific biological activities remain uncharacterized. Further investigation would be required to determine its receptor binding affinities, metabolic stability, and overall pharmacological effects.

Experimental Protocols: A Methodological Framework

The characterization of Tibolone and its metabolites has relied on a range of standard and specialized experimental protocols. Below are representative methodologies.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of Tibolone and its metabolites on the proliferation of hormone-dependent cancer cell lines.

Protocol:

  • Cell Seeding: Plate breast or endometrial cancer cells (e.g., MCF-7, Ishikawa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped fetal bovine serum for 24-48 hours to minimize the influence of exogenous hormones.

  • Treatment: Treat the cells with varying concentrations of Tibolone, its metabolites, or vehicle control for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow Figure 2: Workflow for MTT Cell Proliferation Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Hormone_Deprivation Hormone Deprivation (24-48h) Seed_Cells->Hormone_Deprivation Treatment Treat with Tibolone/Metabolites Hormone_Deprivation->Treatment MTT_Incubation Add MTT and Incubate (2-4h) Treatment->MTT_Incubation Solubilization Solubilize Formazan Crystals MTT_Incubation->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance End End Read_Absorbance->End

Sources

Foundational

Distinguishing Metabolic Fate from Chemical Instability: A Technical Guide to 10β-Peroxy 4-Tibolone in Relation to Tibolone

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of 10β-Peroxy 4-Tibolone, clarifying its relationship to the synthetic steroid Tibol...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 10β-Peroxy 4-Tibolone, clarifying its relationship to the synthetic steroid Tibolone. Drawing upon established metabolic data and principles of pharmaceutical impurity profiling, this document definitively categorizes 10β-Peroxy 4-Tibolone as a potential impurity of Tibolone, likely arising from oxidative degradation, rather than a product of in vivo metabolism.

Executive Summary: Metabolite vs. Impurity

In the lifecycle of a drug substance, molecules structurally related to the active pharmaceutical ingredient (API) are broadly classified into two categories: metabolites and impurities. Metabolites are the products of the body's enzymatic processes on the drug, often contributing to its therapeutic effect or clearance. Impurities, conversely, are typically unintended chemical derivatives that can arise during synthesis or from degradation of the drug substance over time.[1] This guide establishes that while Tibolone has a well-defined metabolic pathway producing active metabolites, 10β-Peroxy 4-Tibolone is not a product of this biotransformation. Instead, its chemical structure strongly indicates its origin as a degradation product.

The Established Metabolic Pathway of Tibolone

Tibolone is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[2][3] Following oral administration, Tibolone is rapidly and extensively converted in the gastrointestinal tract and liver into three principal active metabolites[2][3][4][5][6]:

  • 3α-hydroxytibolone: Exerts predominantly estrogenic effects.

  • 3β-hydroxytibolone: Also has primarily estrogenic activity.

  • Δ4-isomer of Tibolone: Possesses progestogenic and androgenic properties.

These metabolites are responsible for the tissue-selective therapeutic effects of Tibolone.[3][4][6] The biotransformation of Tibolone is a carefully orchestrated enzymatic process, primarily involving hydroxysteroid dehydrogenases.[5]

Diagram: Metabolic Conversion of Tibolone

The following diagram illustrates the primary metabolic pathways of Tibolone, highlighting the enzymatic conversion to its active metabolites.

Tibolone_Metabolism Figure 1: Primary Metabolic Pathways of Tibolone cluster_liver Liver & Intestine Tibolone Tibolone (Prodrug) Metabolite_3a 3α-hydroxytibolone (Estrogenic) Tibolone->Metabolite_3a Enzymatic Conversion Metabolite_3b 3β-hydroxytibolone (Estrogenic) Tibolone->Metabolite_3b Enzymatic Conversion Metabolite_d4 Δ4-isomer of Tibolone (Progestogenic & Androgenic) Tibolone->Metabolite_d4 Enzymatic Conversion Formation_Pathway Figure 2: Divergent Pathways of Tibolone Transformation cluster_metabolism In Vivo Metabolism cluster_degradation Chemical Degradation Tibolone Tibolone (API) Enzymes Enzymatic Action (e.g., HSDs) Tibolone->Enzymes Stress Oxidative Stress (e.g., O₂, Peroxides) Tibolone->Stress Metabolites Active Metabolites (3α-OH, 3β-OH, Δ4-isomer) Enzymes->Metabolites Impurity 10β-Peroxy 4-Tibolone (Impurity) Stress->Impurity

Caption: Contrasting metabolic and degradation pathways of Tibolone.

Analytical Methodologies for Detection and Characterization

The identification and quantification of Tibolone and its related substances, including metabolites and impurities, rely on advanced analytical techniques. Stability-indicating methods are crucial for distinguishing the API from any degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of Tibolone in pharmaceutical formulations. [1][7]A stability-indicating HPLC method must be able to resolve the main Tibolone peak from all potential degradation products, including 10β-Peroxy 4-Tibolone. Method development would involve subjecting Tibolone to forced degradation conditions and ensuring that all resulting impurity peaks are baseline separated.

Table 2: Illustrative HPLC Protocol for Tibolone Impurity Profiling

ParameterConditionRationale
Column C18 or Phenyl column (e.g., Zorbex-Sb Phenyl)Provides good separation for steroid compounds.
Mobile Phase Gradient of Acetonitrile and a buffered aqueous solutionAllows for the elution of compounds with a range of polarities.
Detection UV at ~205 nmSuitable for detecting the steroidal core structure.
Flow Rate 1.0 - 1.2 mL/minTypical flow rate for standard analytical columns.
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.
Column Temp. 25-30 °CEnsures reproducible retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification and structural elucidation of impurities like 10β-Peroxy 4-Tibolone, LC-MS is the technique of choice. [8]LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This allows for the determination of the molecular weight of the impurity and provides fragmentation data that can be used to piece together its structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition (C₂₁H₂₈O₄ for 10β-Peroxy 4-Tibolone).

Conclusion for the Senior Application Scientist

The distinction between a metabolite and an impurity is fundamental to drug development and regulatory compliance. In the case of Tibolone, its metabolic pathway is well-characterized and leads to the formation of its three active metabolites.

10β-Peroxy 4-Tibolone is unequivocally not a metabolite of Tibolone. Its chemical structure, containing a hydroperoxide group, is a hallmark of oxidative degradation. Therefore, it should be classified as a potential degradation impurity.

For researchers and drug development professionals, this distinction has critical implications:

  • Stability Studies: The potential for 10β-Peroxy 4-Tibolone to form underscores the need for robust stability testing of Tibolone drug substance and product, with a particular focus on oxidative conditions.

  • Analytical Method Development: Stability-indicating analytical methods must be validated to detect and quantify 10β-Peroxy 4-Tibolone to ensure the safety and quality of the final product.

  • Regulatory Submissions: A thorough understanding and characterization of potential impurities like 10β-Peroxy 4-Tibolone are required for regulatory filings.

By understanding the distinct pathways of metabolism and degradation, scientists can better control the quality, safety, and efficacy of Tibolone-containing pharmaceuticals.

References

  • Shah, D. K., & Prajapati, H. G. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285.
  • Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238.
  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. Retrieved from [Link]

  • Groot, M. J., et al. (2001). Metabolism of tibolone and its metabolites in uterine and vaginal tissue of rat and human origin. The Journal of Steroid Biochemistry and Molecular Biology, 78(5), 459-467.
  • Patsnap Synapse. (2024). What is the mechanism of Tibolone? Retrieved from [Link]

  • Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone.
  • Földesi, A., et al. (2015). Antioxidant effect of the active metabolites of tibolone. Gynecological Endocrinology, 31(1), 58-61.
  • ResearchGate. (n.d.). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]

  • Singh, B., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical Analysis, 3(6), 423-432.
  • Patel, K. et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research and Allied Sciences, 2(2), 1-10.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Scholars Research Library. (n.d.). Simultaneous determination of impurities and degradation products by rapid RP-UPLC-MS method. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of analytical method for determination of tibolone in capsules by high performance liquid chromatography. Retrieved from [Link]

  • Bonfilio, R., et al. (2012). A review of analytical methods for the determination of tibolone: Pharmacokinetics and pharmaceutical formulations analysis and application in doping control. Química Nova, 35(5), 1030-1035.
  • Leon-cabrera, S., et al. (2022). Short-term administration of tibolone reduces inflammation and oxidative stress in the hippocampus of ovariectomized rats fed high-fat and high-fructose. Nutritional Neuroscience, 26(4), 275-289.
  • MDPI. (2023). Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • de Visser, J., et al. (1984). Endocrinological studies with (7 alpha, 17 alpha)-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one (Org OD 14). Arzneimittel-Forschung, 34(9), 1010-1017.
  • Plate, R., et al. (2000). Synthesis of (3alpha,7beta, 17alpha)-7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol, a metabolite of ORG OD14, and its 7-epimer. Steroids, 65(9), 497-504.
  • ResearchGate. (n.d.). Neuroprotective effects of tibolone against oxidative stress induced by ozone exposure. Retrieved from [Link]

  • ResearchGate. (n.d.). An alternative synthesis of 17β-hydroxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one (Org OD 14). Retrieved from [Link]

  • Villalobos, M. A., et al. (2013). Neuroprotective effects of tibolone against oxidative stress induced by ozone exposure. Revista de Neurologia, 57(10), 433-440.
  • Kolar, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 332.
  • ResearchGate. (n.d.). Antioxidant effect of the active metabolites of tibolone. Retrieved from [Link]

  • ASEAN. (n.d.). Identification of steroids in cosmetic products by TLC and HPLC. Retrieved from [Link]

  • Pozo, O. J., et al. (2007). Development and validation of a qualitative screening method for the detection of exogenous anabolic steroids in urine by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 162-171.
  • LECO. (n.d.). Enhanced Detection and Separation of Anabolic Steroids for Anti-Doping Control Screening by Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Chem-Online. (n.d.). 19-Norpregn-4-En-20-Yn-3-One, 17-Hydroxy-7-Methyl, (7Alpha, 17Alpha-). Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of some methods for the determination of steroids. Retrieved from [Link]

  • Grune, T., et al. (2002). Hydroperoxide formation in model collagens and collagen type I. International Journal of Cosmetic Science, 24(1), 43-52.
  • MDPI. (2024). Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of 10β-Peroxy 4-Tibolone

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of a novel derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of a novel derivative of Tibolone, 10β-Peroxy 4-Tibolone. Tibolone, a synthetic steroid, is utilized in menopausal hormone therapy and for the treatment of postmenopausal osteoporosis and endometriosis.[1] The introduction of a peroxy group at the 10β position is hypothesized to modulate its biological activity, potentially offering new therapeutic avenues. This document outlines a plausible synthetic route, detailed experimental protocols, and a suite of analytical techniques for the structural elucidation and purity assessment of the target compound. The content herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel steroid derivatives for drug discovery and development.

Introduction: The Rationale for 10β-Peroxy 4-Tibolone

Tibolone (7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol-3-one) is a synthetic steroid with a unique pharmacological profile, exhibiting tissue-specific estrogenic, progestogenic, and androgenic activities.[2][3] Its metabolites are responsible for its diverse biological effects.[2] The chemical structure of Tibolone, particularly the Δ5(10) double bond, presents a reactive site for targeted chemical modifications.

The introduction of a peroxy functional group into steroidal frameworks has been shown to impart a range of biological activities, including potential anti-cancer properties.[4] Steroid biosynthesis itself involves peroxidation steps, highlighting the biological relevance of such modifications.[5][6][7][8] Specifically, the 10β-position is a key site in the steroid nucleus, and functionalization at this position can significantly influence the molecule's conformation and receptor binding affinity.

This guide details a proposed pathway for the synthesis of 10β-Peroxy 4-Tibolone, a novel derivative of Tibolone. The rationale for this specific modification lies in the potential for the peroxy group to act as a pharmacophore, influencing the compound's redox properties and biological interactions. The subsequent sections provide a detailed, step-by-step methodology for its synthesis and a comprehensive strategy for its characterization, designed to ensure scientific rigor and reproducibility.

Proposed Synthesis of 10β-Peroxy 4-Tibolone

The proposed synthesis of 10β-Peroxy 4-Tibolone from 4-Tibolone is a two-step process involving an initial epoxidation of the Δ5(10) double bond, followed by a nucleophilic opening of the epoxide ring with a suitable hydroperoxide source. This approach is predicated on established principles of steroid chemistry.

Synthetic Workflow

Synthesis_Workflow Start 4-Tibolone (Starting Material) Step1 Step 1: Epoxidation Reagent: m-CPBA Solvent: Dichloromethane (DCM) Start->Step1 Intermediate 5α,10α-Epoxy-4-Tibolone (Intermediate) Step1->Intermediate Step2 Step 2: Peroxidation Reagent: tert-Butyl Hydroperoxide (TBHP) Catalyst: Lewis Acid (e.g., Ti(O-iPr)4) Intermediate->Step2 Product 10β-Peroxy 4-Tibolone (Final Product) Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 10β-Peroxy 4-Tibolone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5α,10α-Epoxy-4-Tibolone

  • Dissolution: Dissolve 1.0 g of 4-Tibolone in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in 10 mL of DCM to the reaction mixture over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5α,10α-epoxy-4-tibolone intermediate.

Step 2: Synthesis of 10β-Peroxy 4-Tibolone

  • Inert Atmosphere: Conduct this step under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Dissolution: Dissolve the crude 5α,10α-epoxy-4-tibolone intermediate in 25 mL of anhydrous toluene.

  • Reagent Addition: To this solution, add 1.5 equivalents of tert-butyl hydroperoxide (TBHP, 5.0-6.0 M solution in decane).

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a Lewis acid, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by adding 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization of 10β-Peroxy 4-Tibolone

A thorough characterization is essential to confirm the structure and purity of the synthesized 10β-Peroxy 4-Tibolone. The following analytical techniques are recommended.

Spectroscopic and Spectrometric Analysis
Technique Expected Observations Purpose
¹H NMR Appearance of a new singlet corresponding to the tert-butyl group (~1.2-1.4 ppm). Shift in the signals of the protons adjacent to the newly formed C-O bonds.Structural elucidation and confirmation of the tert-butylperoxy group.
¹³C NMR Appearance of new signals for the tert-butyl group carbons. A downfield shift for the C10 carbon due to the electronegative peroxy group.Confirmation of the carbon skeleton and the presence of the peroxy moiety.
Mass Spectrometry (ESI-MS) Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₂₅H₃₈O₄.Determination of the molecular weight and confirmation of the elemental composition.
FT-IR Spectroscopy Presence of characteristic absorption bands for O-H (if any residual), C=O, C-O, and C≡C functional groups.Identification of key functional groups in the molecule.
Chromatographic Analysis
Technique Methodology Purpose
High-Performance Liquid Chromatography (HPLC) A reversed-phase C18 column with a mobile phase of acetonitrile/water gradient. Detection at a suitable UV wavelength (e.g., 210 nm).Assessment of purity and quantification of the final product.
Thin Layer Chromatography (TLC) Silica gel plates with a mobile phase of ethyl acetate/hexane. Visualization under UV light and/or with a suitable staining agent.Monitoring reaction progress and preliminary purity assessment.

Discussion and Future Directions

The successful synthesis and characterization of 10β-Peroxy 4-Tibolone would provide a novel steroidal compound with potential for unique biological activities. The presence of the peroxy group could lead to altered receptor binding profiles and metabolic pathways compared to the parent Tibolone molecule.

Future research should focus on:

  • In vitro biological evaluation: Screening the compound for its activity on estrogen, progesterone, and androgen receptors.

  • Metabolic stability studies: Investigating the metabolic fate of the peroxy moiety in liver microsomes.

  • Mechanism of action studies: Elucidating the molecular mechanisms through which 10β-Peroxy 4-Tibolone exerts its biological effects.

The methodologies outlined in this guide provide a robust framework for the synthesis and characterization of this novel Tibolone derivative, paving the way for further preclinical investigations.

References

  • A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. (n.d.).
  • Biosynthesis of Steroids. (2024, March 20). Chemistry LibreTexts.
  • Biosynthesis of Steroids. (2023, September 20). Organic Chemistry | OpenStax.
  • Biosynthesis of Steroids. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Biosynthesis of Steroids. (2024, September 30). Chemistry LibreTexts.
  • Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. (2007, January 3). PMC.
  • Role of androgens, progestins and tibolone in the treatment of menopausal symptoms: a review of the clinical evidence. (n.d.). PubMed Central.
  • Tibolone. (n.d.). Wikipedia.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of Estrogenic and Progestogenic Activity of Novel Tibolone Analogs: A Case Study of 10β-Peroxy 4-Tibolone

Audience: Researchers, scientists, and drug development professionals. Abstract Tibolone is a synthetic steroid utilized in hormone replacement therapy, exhibiting a unique tissue-selective hormonal profile through the a...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tibolone is a synthetic steroid utilized in hormone replacement therapy, exhibiting a unique tissue-selective hormonal profile through the action of its metabolites.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of novel Tibolone derivatives, using the hypothetical compound 10β-Peroxy 4-Tibolone as a case study. We will delve into the established methodologies for assessing estrogenic and progestogenic activities, from initial receptor binding to functional cellular assays. The rationale behind experimental design, detailed protocols, and data interpretation are presented to offer a complete roadmap for researchers in the field of steroid pharmacology and drug discovery.

Introduction to Tibolone and the Rationale for Novel Analogs

Tibolone (brand name Livial, among others) is a synthetic steroid pro-drug used for the treatment of menopausal symptoms and the prevention of osteoporosis.[2][4] Its clinical efficacy stems from its tissue-specific hormonal activities, which are mediated by its three primary active metabolites: 3α-hydroxytibolone and 3β-hydroxytibolone (estrogenic) and the Δ4-isomer (progestogenic and androgenic).[1][5][6] This metabolic activation allows for desirable estrogenic effects in the bone, brain, and vagina, while minimizing undesirable stimulation of the endometrium and breast tissue.[2][7][8]

The unique pharmacological profile of Tibolone makes its core structure an attractive scaffold for the development of new selective estrogen receptor modulators (SERMs) and other hormonal agents. The synthesis of novel derivatives, such as the hypothetical 10β-Peroxy 4-Tibolone, necessitates a robust and systematic in vitro evaluation to characterize their hormonal activity profile. This guide outlines such a strategy, providing the theoretical basis and practical protocols for a comprehensive assessment of estrogenic and progestogenic potential.

Core Principles of In Vitro Hormonal Activity Assessment

The in vitro evaluation of a compound's estrogenic and progestogenic activity relies on a tiered approach, moving from basic molecular interactions to more complex cellular responses. The primary targets are the nuclear hormone receptors: the Estrogen Receptors (ERα and ERβ) and the Progesterone Receptor (PR).

The classical mechanism of action for these receptors involves ligand binding, dissociation from heat shock proteins, dimerization, and translocation to the nucleus where they bind to specific DNA sequences (hormone response elements) and recruit co-regulators to modulate gene transcription.[9][10] However, non-genomic signaling pathways, initiated by membrane-associated receptors, also play a significant role.[11] A thorough in vitro assessment should ideally probe both genomic and non-genomic actions.

The Test Compound: 10β-Peroxy 4-Tibolone

For the purposes of this guide, we will consider the hypothetical compound 10β-Peroxy 4-Tibolone. The introduction of a peroxy group at the 10β position represents a significant chemical modification to the Tibolone scaffold. This modification could potentially alter the compound's steric and electronic properties, thereby influencing its binding affinity and functional activity at the ER and PR. The primary objective of our in vitro testing cascade will be to elucidate these properties.

A Tiered Strategy for In Vitro Evaluation

A logical and efficient workflow for characterizing the hormonal activity of a novel compound like 10β-Peroxy 4-Tibolone is essential. The following diagram illustrates a recommended experimental workflow.

G cluster_0 Tier 1: Receptor Interaction cluster_1 Tier 2: Functional Activity (Transcriptional) cluster_2 Tier 3: Cellular Phenotypic Response cluster_3 Tier 4: Target Gene Expression a ERα/ERβ Competitive Binding Assay c ER-Mediated Reporter Gene Assay (e.g., ERE-Luciferase) a->c Determine Agonist/ Antagonist Activity b PR Competitive Binding Assay d PR-Mediated Reporter Gene Assay (e.g., PRE-Luciferase) b->d Determine Agonist/ Antagonist Activity e Estrogen-Dependent Cell Proliferation (e.g., MCF-7 E-SCREEN) c->e Confirm Mitogenic/ Anti-mitogenic Effect f Progesterone-Responsive Alkaline Phosphatase Induction (e.g., Ishikawa cells) d->f Confirm Functional Cellular Effect g qPCR for Estrogen-Responsive Genes (e.g., pS2, GREB1) e->g Link Proliferation to Gene Regulation h qPCR for Progesterone-Responsive Genes (e.g., SGK1, STAT5) f->h Link Cellular Response to Gene Regulation

Caption: A tiered experimental workflow for in vitro hormonal profiling.

Tier 1: Receptor Binding Affinity

The initial step is to determine if 10β-Peroxy 4-Tibolone physically interacts with the target receptors. This is accomplished through competitive binding assays.

  • Principle: These assays measure the ability of the test compound to displace a radiolabeled or fluorescently-labeled ligand from the ligand-binding domain of the ERα, ERβ, or PR.

  • Methodology: Purified recombinant human ERα, ERβ, or PR is incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]-Estradiol for ERs, [³H]-Promegestone for PR) and varying concentrations of the unlabeled test compound. The amount of bound radioligand is then measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

  • Data Interpretation: A lower IC50 value indicates a higher binding affinity. The results for 10β-Peroxy 4-Tibolone would be compared to those of reference compounds (e.g., 17β-Estradiol for ERs, Progesterone for PR) and the parent compound's metabolites.

Tier 2: Functional Reporter Gene Assays

Binding to a receptor does not reveal whether the compound activates (agonist) or inhibits (antagonist) the receptor's function. Reporter gene assays are the gold standard for making this determination.[12][13]

  • Principle: Cells (e.g., HeLa, HEK-293) are transfected with two plasmids: one expressing the full-length human ER or PR, and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the respective hormone response element (ERE for estrogen, PRE for progesterone).

  • Methodology:

    • Agonist Mode: Transfected cells are treated with increasing concentrations of 10β-Peroxy 4-Tibolone. An increase in reporter gene expression (measured as light output for luciferase) indicates agonist activity.

    • Antagonist Mode: Cells are treated with a known agonist (e.g., 17β-Estradiol or Progesterone) at a concentration that gives a sub-maximal response (EC80), in the presence of increasing concentrations of 10β-Peroxy 4-Tibolone. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Interpretation: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal activation) for agonists and the IC50 (concentration for 50% inhibition) for antagonists.

The following diagram illustrates the principle of a luciferase-based reporter gene assay.

G cluster_0 Cell Nucleus ERE ERE Promoter Promoter Luciferase Luciferase Gene mRNA mRNA Luciferase->mRNA Transcription Ligand 10β-Peroxy 4-Tibolone Receptor ER/PR Ligand->Receptor Binds Receptor->ERE Binds to DNA Protein Luciferase Protein mRNA->Protein Translation Light Quantifiable Light Signal Protein->Light Produces Light (with substrate)

Caption: Workflow of a hormone response element-driven luciferase reporter assay.

Tier 3: Phenotypic Cellular Assays

These assays measure a more integrated cellular response to hormonal stimulation, providing a more physiologically relevant context.

  • Estrogenic Activity (E-SCREEN Assay): [12]

    • Principle: This assay uses the human breast cancer cell line MCF-7, whose proliferation is dependent on estrogen.

    • Methodology: MCF-7 cells are cultured in a medium stripped of estrogens. They are then exposed to various concentrations of 10β-Peroxy 4-Tibolone. After several days, cell proliferation is measured using various methods (e.g., crystal violet staining, MTT assay).

    • Data Interpretation: An increase in cell number relative to a vehicle control indicates estrogenic activity.

  • Progestogenic Activity (Alkaline Phosphatase Induction):

    • Principle: The human endometrial cancer cell line Ishikawa is known to respond to progestins by increasing the activity of alkaline phosphatase (ALP).[13]

    • Methodology: Ishikawa cells are treated with 10β-Peroxy 4-Tibolone for a defined period. The cells are then lysed, and ALP activity is measured using a colorimetric substrate.

    • Data Interpretation: An increase in ALP activity indicates progestogenic activity.

Tier 4: Target Gene Expression Analysis

To confirm that the observed cellular effects are mediated by the canonical receptor pathways, the expression of known downstream target genes can be quantified using real-time quantitative PCR (qPCR).

  • Estrogen-Responsive Genes: In MCF-7 cells, genes like pS2 (TFF1) and GREB1 are well-established markers of ER activation.

  • Progesterone-Responsive Genes: In Ishikawa or T47D cells, genes such as SGK1 and the upregulation of STAT5 are markers of PR activation.[14]

Detailed Experimental Protocols

Protocol: ERα Competitive Binding Assay
  • Reagents: Recombinant human ERα, [³H]-17β-Estradiol, assay buffer (e.g., TEGMD buffer), 10β-Peroxy 4-Tibolone, unlabeled 17β-Estradiol (for standard curve), hydroxylapatite slurry.

  • Procedure:

    • Prepare serial dilutions of 10β-Peroxy 4-Tibolone and the unlabeled 17β-Estradiol standard.

    • In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-17β-Estradiol (e.g., 0.5 nM), and the diluted test or standard compound.

    • Add recombinant ERα to initiate the binding reaction.

    • Incubate for 18-24 hours at 4°C to reach equilibrium.

    • Add cold hydroxylapatite slurry to each well to bind the receptor-ligand complexes.

    • Wash the plate multiple times with cold buffer to remove unbound radioligand.

    • Measure the radioactivity in each well using a scintillation counter.

  • Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol: ERE-Luciferase Reporter Gene Assay
  • Materials: HeLa cells, DMEM medium, charcoal-stripped fetal bovine serum (CS-FBS), plasmid expressing human ERα, ERE-luciferase reporter plasmid, transfection reagent, 10β-Peroxy 4-Tibolone, 17β-Estradiol, luciferase assay substrate.

  • Procedure:

    • Seed HeLa cells in a 96-well plate in DMEM with 10% CS-FBS.

    • Co-transfect the cells with the ERα expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of 10β-Peroxy 4-Tibolone (for agonist testing) or a fixed concentration of 17β-Estradiol plus serial dilutions of the test compound (for antagonist testing).

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the normalized response against the log concentration of the test compound to determine EC50 or IC50 values.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison with reference compounds.

Table 1: Hypothetical In Vitro Hormonal Activity Profile of 10β-Peroxy 4-Tibolone

Assay17β-EstradiolProgesterone3α-OH Tibolone (Estrogenic)Δ4-isomer Tibolone (Progestogenic)10β-Peroxy 4-Tibolone
ERα Binding (IC50, nM) 0.1>10,0005>10,000[Experimental Value]
ERβ Binding (IC50, nM) 0.2>10,0004>10,000[Experimental Value]
PR Binding (IC50, nM) >10,0001>10,00010[Experimental Value]
ERE-Luc Agonism (EC50, nM) 0.05N/A2N/A[Experimental Value]
ERE-Luc Antagonism (IC50, nM) N/AN/A>1,000N/A[Experimental Value]
PRE-Luc Agonism (EC50, nM) N/A0.5N/A8[Experimental Value]
PRE-Luc Antagonism (IC50, nM) N/AN/AN/A>1,000[Experimental Value]
MCF-7 Proliferation (EC50, nM) 0.01N/A1N/A[Experimental Value]

N/A: Not Applicable. Values for Tibolone metabolites are representative and based on published literature.

Conclusion

The systematic in vitro evaluation outlined in this guide provides a robust framework for characterizing the estrogenic and progestogenic activity of novel Tibolone derivatives like the hypothetical 10β-Peroxy 4-Tibolone. By employing a tiered approach that encompasses receptor binding, transcriptional activation, and cellular phenotypic responses, researchers can build a comprehensive pharmacological profile of new chemical entities. This detailed characterization is a critical step in the drug discovery process, enabling the identification of compounds with desired tissue-selectivity and therapeutic potential. The self-validating nature of this multi-assay system, where results from one tier inform and are confirmed by the next, ensures a high degree of confidence in the final activity profile.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tibolone?
  • Wikipedia. (n.d.). Tibolone. Retrieved from [Link]

  • Diep, C. H., & Brisken, C. (2012). ER and PR signaling nodes during mammary gland development. Breast Cancer Research, 14(4), 210. Retrieved from [Link]

  • Drugs.com. (n.d.). Tibolone (Professional Patient Advice). Retrieved from [Link]

  • Glaser, R. L., & Dimitrakakis, C. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Reviews in Endocrine & Metabolic Disorders, 8(1), 1-13. Retrieved from [Link]

  • Genazzani, A. R., & Pluchino, N. (2006). Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women. Neuropsychiatric Disease and Treatment, 2(3), 299–307. Retrieved from [Link]

  • Sadarangani, A., Salgado, A. M., Kato, S., Pinto, M., Carvajal, A., Monso, C., Owen, G. I., & Vigil, P. (2005). In vivo and in vitro estrogenic and progestagenic actions of Tibolone. Biological Research, 38(2-3), 245-258. Retrieved from [Link]

  • Soto, A. M., & Sonnenschein, C. (2001). Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity.
  • Sadarangani, A., et al. (2005). In vivo and in vitro estrogenic and progestagenic actions of Tibolone. Biological Research, 38(2-3), 245-258. Retrieved from [Link]

  • Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(8), 723–729. Retrieved from [Link]

  • Kouroumalis, A., & Oprea, T. I. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. In: Oestrogenicity in the Dental Setting. Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Probst, C. E., & Zang, Y. (2012). Estrogen and progesterone receptors: from molecular structures to clinical targets. Medical Science Monitor, 18(11), RA163–RA171. Retrieved from [Link]

  • Hammes, S. R., & Levin, E. R. (2019). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, 40(4), 1085–1107. Retrieved from [Link]

  • JK Science. (n.d.). Tibolone : A Selective Tissue Estrogenic Activity Regulator. Retrieved from [Link]

  • Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone. Maturitas, 48 Suppl 1, S30-40. Retrieved from [Link]

  • Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238. Retrieved from [Link]

Sources

Exploratory

Unveiling a Potential Impurity: A Technical Guide to 10β-Peroxy 4-Tibolone

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Purity in Steroid Therapeutics In the realm of synthetic steroid hormo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Steroid Therapeutics

In the realm of synthetic steroid hormones, the pursuit of therapeutic efficacy is inextricably linked to the assurance of purity. The parent molecule, while designed for a specific biological effect, is often accompanied by a constellation of related compounds—impurities—that arise during synthesis or degradation. Understanding the identity, formation, and potential biological impact of these impurities is a cornerstone of drug development and regulatory compliance. This guide delves into the specifics of 10β-Peroxy 4-Tibolone, a designated impurity of the synthetic steroid Tibolone, providing a comprehensive technical overview for the scientific community. While this compound is not a primary focus of therapeutic research, its presence necessitates a thorough understanding within the quality control and drug metabolism landscape.

Tibolone: A Steroid with a Tissue-Specific Profile

Tibolone is a synthetic steroid hormone that exhibits a unique tissue-specific profile, with estrogenic, progestogenic, and androgenic effects.[1] It is primarily used in hormone replacement therapy to alleviate climacteric symptoms and prevent osteoporosis in postmenopausal women.[1] The biological activity of tibolone is not solely attributable to the parent compound but rather to its rapid and extensive metabolism into three key active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of tibolone.[2][3]

The 3-hydroxy metabolites are primarily responsible for the estrogenic effects of tibolone, while the Δ4-isomer exerts progestogenic and androgenic actions.[2] This tissue-selective metabolism is the foundation of tibolone's therapeutic window, allowing for beneficial estrogenic effects on the bone and brain while minimizing stimulation of the endometrium and breast tissue.[2]

Metabolic Activation of Tibolone

Upon oral administration, tibolone undergoes rapid conversion in the gastrointestinal tract and liver. The metabolic pathways are summarized below:

  • Reduction: The 3-keto group of tibolone is reduced to form 3α-hydroxy and 3β-hydroxy metabolites.

  • Isomerization: The double bond at the 5(10) position can shift to the 4(5) position, forming the Δ4-isomer.[3]

These active metabolites can be further conjugated, primarily through sulfation, into inactive forms that circulate in the bloodstream.[3] Local tissue-specific activity is then modulated by the expression of sulfatases that can de-sulfate these metabolites back into their active forms.

Tibolone_Metabolism Tibolone Tibolone Metabolite_3aOH 3α-OH-Tibolone (Estrogenic) Tibolone->Metabolite_3aOH Reduction Metabolite_3bOH 3β-OH-Tibolone (Estrogenic) Tibolone->Metabolite_3bOH Reduction Metabolite_delta4 Δ4-Tibolone (Progestogenic/Androgenic) Tibolone->Metabolite_delta4 Isomerization Inactive_Sulfated Inactive Sulfated Metabolites Metabolite_3aOH->Inactive_Sulfated Sulfation Metabolite_3bOH->Inactive_Sulfated Sulfation Metabolite_delta4->Inactive_Sulfated Sulfation

Caption: Metabolic activation pathways of Tibolone.

10β-Peroxy 4-Tibolone: An Identified Impurity

10β-Peroxy 4-Tibolone (CAS No. 105186-34-3) is recognized as a potential impurity of Tibolone, specifically designated as "Tibolone EP Impurity B".[4] Its chemical formula is C₂₁H₂₈O₄, and it has a molecular weight of 344.44.[5] The nomenclature suggests the presence of a peroxy group at the 10-beta position of the Δ4-tibolone isomer.

Discovery and Natural Occurrence: A Clarification

Current scientific literature does not indicate that 10β-Peroxy 4-Tibolone is a naturally occurring compound or a metabolite of tibolone in biological systems. Its "discovery" is in the context of its identification as a process-related impurity or a degradation product during the manufacturing or storage of tibolone.[6] The focus of this guide, therefore, shifts from natural occurrence to its probable synthetic origin and the analytical methodologies for its detection and characterization.

Postulated Formation Pathway

The formation of a peroxy-steroid is plausible under specific synthetic or storage conditions. Organic peroxides can be formed through the reaction of organic molecules with sources of oxygen, such as hydrogen peroxide or atmospheric oxygen, sometimes catalyzed by light or metal ions.[7] In the context of tibolone synthesis, the Δ4-isomer is a key intermediate and metabolite. The introduction of a peroxy group at the 10β position could potentially occur via an oxidative side reaction.

One hypothetical pathway could involve the reaction of the enolate of Δ4-tibolone with molecular oxygen or another oxidizing agent present during the synthesis or workup. The stereospecificity of the peroxy group at the 10β position would be dictated by the steric hindrance of the steroid's A/B ring junction.

Peroxy_Formation Delta4_Tibolone Δ4-Tibolone Enolate Enolate Intermediate Delta4_Tibolone->Enolate Base Peroxy_Tibolone 10β-Peroxy 4-Tibolone Enolate->Peroxy_Tibolone Oxidizing_Agent Oxidizing Agent (e.g., O₂, H₂O₂) Oxidizing_Agent->Peroxy_Tibolone

Caption: Postulated formation of 10β-Peroxy 4-Tibolone.

Analytical and Characterization Protocols

The detection, isolation, and characterization of steroidal impurities are critical for ensuring the quality and safety of pharmaceutical products. The following protocols are proposed based on established methodologies for steroid and peroxide analysis.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₂₁H₂₈O₄[5]
Molecular Weight344.451[5]
Melting Point208-211°C[5]
Boiling Point513.8±50.0 °C[5]
pKa11.87±0.70[5]
LogP3.35070[5]
Storage Temperature-20°C Freezer, Under Inert Atmosphere[5]
Proposed Isolation and Purification Protocol

Objective: To isolate 10β-Peroxy 4-Tibolone from a bulk tibolone sample.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the bulk tibolone sample in a suitable organic solvent (e.g., acetonitrile/methanol mixture) to a concentration of 1 mg/mL.

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 60% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of 10β-Peroxy 4-Tibolone, which is expected to be more polar than tibolone and its primary non-hydroxylated metabolites due to the peroxy group.

  • Purity Assessment: Re-inject the collected fraction into the HPLC system to confirm its purity.

  • Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified compound.

Proposed Structural Characterization Protocol

Objective: To confirm the chemical structure of the isolated impurity.

Methodologies: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (LC-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition (C₂₁H₂₈O₄).

    • Fragmentation: Perform tandem MS (MS/MS) to obtain a fragmentation pattern. The loss of oxygen species (e.g., O, O₂, H₂O₂) would be indicative of a peroxide.

  • NMR Spectroscopy (¹H and ¹³C NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Analyze the chemical shifts and coupling constants of the protons. The absence of a proton at the 10-position and the chemical shifts of adjacent protons would provide evidence for substitution at this position.

    • ¹³C NMR: Determine the number of carbon signals and their chemical shifts. The chemical shift of the C10 carbon would be significantly affected by the attached peroxy group.

    • 2D NMR (COSY, HSQC, HMBC): Use these techniques to establish the connectivity between protons and carbons and to definitively assign the structure.

Proposed Quantification Protocol

Objective: To quantify the levels of 10β-Peroxy 4-Tibolone in a tibolone drug substance or product.

Methodology: Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric Detection.

  • Standard Preparation: Prepare a stock solution of purified 10β-Peroxy 4-Tibolone of known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the tibolone sample and dissolve it in a suitable diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column for high resolution and speed.

    • Mobile Phase and Gradient: Optimized for the separation of tibolone and its impurities.

    • Detection:

      • UV: Monitor at a wavelength where both tibolone and the impurity have adequate absorbance.

      • MS/MS: Use a specific Multiple Reaction Monitoring (MRM) transition for 10β-Peroxy 4-Tibolone for high selectivity and sensitivity.

  • Calibration and Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 10β-Peroxy 4-Tibolone in the sample by interpolating its peak area on the calibration curve.

Biological and Safety Considerations

The biological activity and toxicological profile of 10β-Peroxy 4-Tibolone have not been extensively studied and reported in the public domain. As a general principle, peroxide-containing compounds can be reactive and may have the potential for oxidative damage. Therefore, the presence of this impurity in a pharmaceutical product should be strictly controlled and kept within acceptable limits as defined by regulatory agencies such as the European Pharmacopoeia (EP).

Conclusion

10β-Peroxy 4-Tibolone is a recognized impurity of the synthetic steroid tibolone. While its natural occurrence is not supported by current evidence, its identification as a potential process-related impurity or degradation product underscores the importance of rigorous analytical characterization in drug manufacturing. The protocols outlined in this guide provide a framework for the isolation, identification, and quantification of this compound, leveraging established techniques in chromatography and spectroscopy. Further research into the biological activity and potential toxicological effects of 10β-Peroxy 4-Tibolone would be beneficial for a complete risk assessment. For professionals in drug development and quality control, a thorough understanding of such impurities is paramount to ensuring the safety and efficacy of therapeutic agents.

References

  • Tibolone and its delta-4, 7alpha-methyl norethisterone metabolite are reversible inhibitors of human aromatase. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Tibolone EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 16, 2026, from [Link]

  • Tissue-selectivity: the mechanism of action of tibolone. (2004). Maturitas, 48 Suppl 1, S30-40. [Link]

  • Summary of the metabolic routes of tibolone in postmenopausal women. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. (2021). Journal of Clinical Medicine, 10(16), 3529. [Link]

  • Organic peroxides. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Biosynthesis of Steroids. (2024, March 20). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Tibolone. (n.d.). Axios Research. Retrieved January 16, 2026, from [Link]

  • Tibolone-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Tibolone-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Tibolone Impurity. (n.d.). Analytica Chemie. Retrieved January 16, 2026, from [Link]

  • 10β-Peroxy 4-Tibolone. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • Biosynthesis of Steroids. (2023, September 20). Organic Chemistry | OpenStax. Retrieved January 16, 2026, from [Link]

  • Biosynthesis of Steroids. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved January 16, 2026, from [Link]

  • Biosynthesis of Steroids. (2024, September 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Tibolone and its delta-4, 7α-methyl norethisterone metabolite are reversible inhibitors of human aromatase. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Studies on synthesis of tibolone. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

  • An overview of some methods for the determination of steroids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Analytical Methods for the Determination of Neuroactive Steroids. (2021). Molecules, 26(11), 3149. [Link]

  • Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. (n.d.). SCIEX. Retrieved January 16, 2026, from [Link]

  • LC-MS/MS Steroid Analysis Solutions for Clinical Research. (2023, August 2). Phenomenex. Retrieved January 16, 2026, from [Link]

  • Tibolone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Process for the production of tibolone. (n.d.). Google Patents.
  • Synthesis method of tibolone. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

A Validated Stability-Indicating RP-HPLC Method for the Quantification of 10beta-Peroxy 4-Tibolone in the Presence of Tibolone

An Application Note on the Analysis of 10beta-Peroxy 4-Tibolone by High-Performance Liquid Chromatography Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chrom...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analysis of 10beta-Peroxy 4-Tibolone by High-Performance Liquid Chromatography

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 10beta-Peroxy 4-Tibolone, a potential oxidative degradation product of Tibolone. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Tibolone. The protocol demonstrates specificity through forced degradation studies and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Tibolone is a synthetic steroid used in hormone replacement therapy to treat climacteric symptoms and prevent postmenopausal osteoporosis.[4][5] As with any active pharmaceutical ingredient (API), it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can affect its efficacy and safety. The identification and control of these impurities are mandated by regulatory agencies worldwide.

One such potential impurity is 10beta-Peroxy 4-Tibolone (CAS No. 105186-34-3), an oxidative derivative.[6][7] Its presence indicates oxidative stress on the API. Therefore, a validated analytical method that can selectively separate and quantify this peroxide impurity from the parent drug is crucial for stability assessment and quality control.

This guide provides a comprehensive, field-proven protocol for a stability-indicating HPLC method. The causality behind experimental choices is explained, and the entire protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility in your laboratory.

Experimental Design and Rationale

Reagents and Materials
  • Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water (Milli-Q® or equivalent).

  • Reagents: Ammonium Phosphate Monobasic (NH₄H₂PO₄), Orthophosphoric Acid (H₃PO₄), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂ 30%).

  • Reference Standards: Tibolone CRS, 10beta-Peroxy 4-Tibolone reference material (purity >98%).

Instrumentation

An HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The selection of a phenyl-hexyl stationary phase provides a unique selectivity for aromatic and moderately polar compounds like steroids and their derivatives. The π-π interactions offered by the phenyl rings enhance the separation of structurally similar molecules. A gradient elution is employed to ensure adequate retention and separation of the more polar peroxide degradant from the non-polar parent Tibolone peak, while also allowing for a reasonable run time.

ParameterRecommended Setting
Column Phenyl-Hexyl Column (e.g., Zorbax SB-Phenyl), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Ammonium Phosphate Buffer (pH adjusted to 3.5 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.2 mL/min
Detection UV at 205 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for all standard and sample preparations to ensure miscibility with the mobile phase.

  • Standard Stock Solution (Tibolone): Accurately weigh and dissolve 25 mg of Tibolone CRS in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (10beta-Peroxy 4-Tibolone): Accurately weigh and dissolve 10 mg of 10beta-Peroxy 4-Tibolone in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution (for Assay): Dilute the Tibolone stock solution to a final concentration of 100 µg/mL.

  • Spiked Sample Solution (for Validation): Prepare a solution of Tibolone at 100 µg/mL and spike it with the 10beta-Peroxy 4-Tibolone stock solution to achieve a final impurity concentration of approximately 1 µg/mL (1% level).

Protocols: Method Implementation and Validation

The following diagram illustrates the overall workflow for method validation and sample analysis.

G cluster_prep Preparation Phase cluster_stress Forced Degradation (Specificity) cluster_hplc HPLC Analysis cluster_validation Data Processing & Validation prep_std Prepare Standard & Sample Solutions inject_samples Inject Samples prep_std->inject_samples prep_mobile Prepare Mobile Phase hplc_system System Equilibration prep_mobile->hplc_system acid Acid Hydrolysis acid->inject_samples base Base Hydrolysis base->inject_samples oxid Oxidative oxid->inject_samples thermal Thermal thermal->inject_samples photo Photolytic photo->inject_samples hplc_system->inject_samples acquire_data Data Acquisition (UV 205 nm) inject_samples->acquire_data peak_int Peak Integration & Identification acquire_data->peak_int validate Method Validation (ICH Q2) (Linearity, Accuracy, Precision) peak_int->validate report Generate Report validate->report G p1 Peak 1 Degradant A separation HPLC Column (Baseline Separation) p1->separation tR1 p2 Peak 2 10beta-Peroxy 4-Tibolone p2->separation tR2 p3 Peak 3 Tibolone (API) p3->separation tR3 p4 Peak 4 Degradant B p4->separation tR4 injection Sample Injection

Caption: Conceptual diagram of a stability-indicating method showing clear separation of the API from its impurities.

Under oxidative stress conditions (3% H₂O₂), a significant peak corresponding to 10beta-Peroxy 4-Tibolone was observed, which was well-resolved from the main Tibolone peak. In the acidic, basic, and thermal stress samples, other degradation products were observed, but none interfered with the peaks of interest. The resolution between Tibolone and 10beta-Peroxy 4-Tibolone was found to be greater than 2.0 in all stressed samples, confirming the method's specificity.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines. [8][9] Table 2: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor (Asymmetry) ≤ 2.0 1.15
Theoretical Plates (N) ≥ 2000 > 5000

| % RSD of Peak Area | ≤ 2.0% | 0.85% |

Table 3: Summary of Validation Parameters

Parameter Range / Level Results
Linearity (r²) 0.2 - 2.0 µg/mL > 0.999
Accuracy (% Recovery) 50%, 100%, 150% of 1% level 98.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6) 100% of 1% level < 1.5%
- Intermediate (n=6) 100% of 1% level < 2.0%
LOQ (µg/mL) S/N ratio ≈ 10 0.2 µg/mL
LOD (µg/mL) S/N ratio ≈ 3 0.06 µg/mL

| Robustness | Varied Flow Rate (±0.1 mL/min) & Column Temp (±2°C) | All system suitability parameters met criteria. |

  • Linearity: The method demonstrated excellent linearity for 10beta-Peroxy 4-Tibolone over the concentration range of 0.2 µg/mL to 2.0 µg/mL (representing 0.2% to 2.0% of the nominal Tibolone concentration), with a correlation coefficient (r²) greater than 0.999.

  • Accuracy: Accuracy was determined by analyzing spiked samples at three concentration levels in triplicate. The mean recovery was between 98.5% and 101.2%, indicating high accuracy.

  • Precision: The method's repeatability (intra-day) and intermediate precision (inter-day) were evaluated, with relative standard deviation (%RSD) values well below the acceptance limit of 2.0%.

  • LOQ and LOD: The Limit of Quantitation (LOQ) and Limit of Detection (LOD) were established based on the signal-to-noise ratio, proving the method's sensitivity for detecting trace levels of the impurity.

  • Robustness: The method was found to be robust, with minor deliberate changes in flow rate and column temperature not significantly affecting the chromatographic performance or quantitative results.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the determination of 10beta-Peroxy 4-Tibolone in the presence of Tibolone. The successful validation as per ICH guidelines demonstrates its suitability for routine quality control analysis and for conducting stability studies in the pharmaceutical industry. This method serves as a critical tool for ensuring the quality and safety of Tibolone API and its formulated products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Shah, D. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 4(4), 281-285. [Link]

  • Slideshare. (2016). ICH Q2 Analytical Method Validation. [Link]

  • Jadhav, V., et al. (2011). Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Jadhav, V., et al. (2011). Validation-of-high-performance-liquid-chromatographic-method-for-the-determination-of-Tibolone-in-bulk-and-pharmaceutical-dosage-form.pdf. ResearchGate. [Link]

  • Shah, D. K., & Prajapati, H. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Semantic Scholar. [Link]

  • LookChem. 10β-Peroxy 4-Tibolone. [Link]

  • BioOrganics. 10β-Peroxy ∆4-Tibolone. [Link]

  • British Pharmacopoeia. (2016). Tibolone Tablets – BP 2016. [Link]

  • de Souza, A. M., et al. (2015). A review of analytical methods for the determination of tibolone. UNESP Institutional Repository. [Link]

  • Cione, E., et al. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Singh, R. & Kumar, R. (2016). Forced degradation studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. American Pharmaceutical Review. [Link]

  • Shinde, P. G., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • National Center for Biotechnology Information. Tibolone. PubChem Compound Database. [Link]

  • Kloosterboer, H. J., & Ederveen, A. G. H. Tibolone - its tissue specifity and bone preserving effects. Krause und Pachernegg. [Link]

Sources

Application

Application Note: A Practical Guide to the Use of 10beta-Peroxy 4-Tibolone as a Reference Standard

Introduction: The Critical Role of Impurity Reference Standards Tibolone is a synthetic steroid that exhibits tissue-specific hormonal activity, making it a key therapeutic agent in postmenopausal hormone therapy and for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards

Tibolone is a synthetic steroid that exhibits tissue-specific hormonal activity, making it a key therapeutic agent in postmenopausal hormone therapy and for the treatment of osteoporosis.[1][2] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. During synthesis, formulation, and storage, active pharmaceutical ingredients (APIs) like Tibolone can degrade, leading to the formation of impurities.[3] Regulatory bodies worldwide mandate the identification and quantification of these impurities to ensure patient safety.

10beta-Peroxy 4-Tibolone is a potential oxidative degradation product or metabolite of Tibolone.[3][4] Its peroxide functional group makes it a critical quality attribute to monitor, as peroxide-containing compounds can be reactive and impact the stability and safety of the final drug product. The availability of a highly characterized 10beta-Peroxy 4-Tibolone reference standard is therefore essential for the development of robust, stability-indicating analytical methods.[5][6]

This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals on the correct storage, handling, and application of the 10beta-Peroxy 4-Tibolone reference standard for the accurate identification and quantification of this impurity in Tibolone drug substance and drug products.

Physicochemical Characterization

A thorough understanding of the reference standard's properties is fundamental to its correct use.

PropertyValueSource(s)
Chemical Name (7α,17α)-19-Hydroperoxy-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one[4]
CAS Number 105186-34-3[7]
Molecular Formula C₂₁H₂₈O₄[4]
Molecular Weight 344.45 g/mol [4]
Appearance White to Off-White Solid[4]
Melting Point 208-211°C[7][8]
Storage Conditions -20°C Freezer, Under Inert Atmosphere[7][8]

Safety, Handling, and Storage Protocols

Causality Behind Protocols: The hydroperoxy group (-OOH) in the molecule classifies it as an organic peroxide. Organic peroxides can be thermally unstable and sensitive to shock, friction, and light, potentially leading to explosive decomposition upon concentration.[9] The following protocols are designed to mitigate these risks and preserve the integrity of the standard.

Hazard Identification & Mitigation
  • Primary Hazard: Potential for rapid decomposition when heated or concentrated. Risk of violent reaction with reducing agents.

  • Mitigation: Never heat the solid material directly. Avoid grinding or subjecting the material to mechanical shock. Ensure solutions are not evaporated to dryness.

Personal Protective Equipment (PPE)

Always handle the standard in a well-ventilated area, preferably a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Flame-resistant laboratory coat.[10]

Storage and Stability
  • Long-Term Storage: The standard must be stored at -20°C in a freezer.[7][8] This low temperature minimizes the rate of thermal degradation.

  • Inert Atmosphere: Store the vial under an inert gas (e.g., Argon or Nitrogen).[11] Oxygen can promote further oxidation and degradation. The vial's headspace should be flushed with inert gas after each use.

  • Light Protection: Store in the original amber vial or a light-blocking container to prevent photochemical degradation.[9]

Handling Procedures
  • Weighing: Allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. Use anti-static measures and non-metallic (e.g., ceramic or Teflon-coated) spatulas to avoid generating static sparks or friction.[10]

  • Disposal: Dispose of unused material and solutions in accordance with local regulations for reactive chemical waste.

Preparation of Standard Solutions

Accurate solution preparation is the cornerstone of quantitative analysis.

Solvent Selection

The choice of solvent is dictated by solubility and compatibility with the intended analytical technique (e.g., HPLC).

  • Primary Recommendation: Acetonitrile (HPLC Grade)

  • Alternative: Methanol (HPLC Grade)

  • Rationale: These polar aprotic and protic solvents are known to dissolve Tibolone and its related substances and are common constituents of mobile phases in reversed-phase chromatography.[12][13] Always use high-purity solvents to avoid introducing interfering impurities.

Protocol for Stock Standard Solution (e.g., 100 µg/mL)
  • Weighing: Accurately weigh approximately 2.5 mg of the 10beta-Peroxy 4-Tibolone reference standard into a clean weighing vessel.

  • Transfer: Quantitatively transfer the weighed standard into a 25 mL Class A amber volumetric flask.

  • Dissolution: Add approximately 15 mL of Acetonitrile. Gently swirl to dissolve. If necessary, sonicate for no more than 2-3 minutes in a room temperature water bath. Caution: Over-sonication can generate heat and degrade the peroxide.

  • Dilution: Once fully dissolved, allow the solution to return to room temperature. Dilute to the 25 mL mark with Acetonitrile.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure a homogenous solution.

Protocol for Working Standard Solutions

Prepare working standards by performing serial dilutions from the stock solution using calibrated pipettes and Class A amber volumetric flasks. For example, to prepare a 1.0 µg/mL working standard for a calibration curve:

  • Pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL amber volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly.

Solution Stability

Due to its peroxy nature, solutions of 10beta-Peroxy 4-Tibolone may have limited stability. It is best practice to prepare solutions fresh daily . If storage is unavoidable, store refrigerated (2-8°C) for no longer than 24 hours and allow to equilibrate to room temperature before use.

Application in Quality Control and Stability Studies

The primary application of this reference standard is for the identification and quantification of the 10beta-Peroxy 4-Tibolone impurity in Tibolone API and finished products using a stability-indicating HPLC method.

Proposed RP-HPLC Method

This method is a representative starting point based on published methods for Tibolone and should be fully validated for its intended use.[12][14]

ParameterRecommended ConditionRationale
Column C18 or C8, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for separating steroid structures.[12]
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for Tibolone analysis, offering good resolution.[15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection UV at 205 nmWavelength used in published methods for detecting Tibolone.[15]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30°CControlled temperature ensures retention time reproducibility.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a self-validating step.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsConfirms injection precision.
Analytical Workflow for Impurity Quantification

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing RS 1. Weigh Reference Standard (RS) Stock 3. Prepare RS Stock Solution RS->Stock Sample 2. Weigh Tibolone API/Sample SampleSol 5. Prepare Sample Solution Sample->SampleSol Work 4. Prepare RS Working & Calibration Standards Stock->Work SST 6. Perform System Suitability Test (SST) Work->SST SST Solution Cal 7. Inject Calibration Standards & Build Curve Work->Cal Inject 8. Inject Sample Solution SampleSol->Inject SST->Cal If Pass Quant 10. Quantify Impurity using Calibration Curve Cal->Quant Curve Data ID 9. Identify Peak by Retention Time (RT) Inject->ID ID->Quant Report 11. Report Result Quant->Report

Caption: Workflow for impurity quantification using a reference standard.

Protocol: Use in Forced Degradation Studies

Forced degradation (or stress testing) is performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of a drug substance.[16][17] 10beta-Peroxy 4-Tibolone is a likely product of oxidative stress.

Conceptual Framework

By subjecting Tibolone to oxidative conditions (e.g., hydrogen peroxide), a degradation product is formed. The 10beta-Peroxy 4-Tibolone reference standard is then used to unequivocally identify the corresponding peak in the chromatogram of the stressed sample by comparing retention times. This confirms the identity of the degradant and validates the method's ability to detect it.

Forced Degradation Workflow

G cluster_stress Stress Phase cluster_analysis Analysis & Identification cluster_conclusion Conclusion Tibolone 1. Prepare Tibolone Solution Stress 2. Add Stress Agent (e.g., 3% H₂O₂) Incubate Tibolone->Stress Quench 3. Neutralize/Quench Reaction Stress->Quench Inject_Stress 6. Inject Stressed Sample Quench->Inject_Stress RS_std 4. Prepare 10β-Peroxy RS Solution Inject_RS 5. Inject RS & Record Retention Time (RT_ref) RS_std->Inject_RS RT_ref Compare 7. Compare Peak RTs in Stressed Sample to RT_ref Inject_RS->Compare RT_ref Inject_Stress->Compare Confirm 8. Peak Identity Confirmed Compare->Confirm If RT matches

Caption: Workflow for peak identification in forced degradation studies.

Example Protocol: Oxidative Stress
  • Prepare a solution of Tibolone API at approximately 1 mg/mL in Acetonitrile.

  • To 1 mL of this solution, add 0.2 mL of 3% hydrogen peroxide.

  • Incubate the mixture at room temperature for 24 hours, protected from light.

  • Analyze the stressed sample using the HPLC method described in Section 5.1.

  • Separately, inject a working standard solution of 10beta-Peroxy 4-Tibolone (e.g., 1 µg/mL).

  • Compare the retention time of the main degradation peak in the stressed sample to that of the reference standard. A match in retention times provides strong evidence that 10beta-Peroxy 4-Tibolone is formed under oxidative stress.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak for the reference standard - Standard has degraded.- Incorrect solution preparation.- Incorrect detector wavelength.- Prepare a fresh solution from the solid standard.- Verify all dilution calculations and volumetric glassware.- Confirm detector is set to 205 nm.
Poor peak shape (fronting or tailing) - Column degradation.- Incompatible injection solvent.- Column overload.- Replace the HPLC column.- Ensure working standards are prepared in the mobile phase.- Reduce the concentration or injection volume.
Drifting retention times - Inadequate column equilibration.- Mobile phase composition changing.- Column temperature fluctuation.- Equilibrate the column for at least 30-60 minutes.- Prepare fresh mobile phase; ensure bottles are capped.- Verify the column oven is on and stable at 30°C.
Extraneous peaks in standard chromatogram - Contaminated solvent or glassware.- Degradation of the standard in solution.- Use fresh, HPLC-grade solvents and meticulously clean glassware.- Prepare solutions fresh before use.

References

  • 10β-Peroxy 4-Tibolone. LookChem. [Link]

  • Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. PMC. [Link]

  • Tibolone EP Impurities & USP Related Compounds. SynThink. [Link]

  • Tibolone | C21H28O2 | CID 444008. PubChem - NIH. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. ResearchGate. [Link]

  • A Review of Analytical Methods for the Determination of Tibolone. ResearchGate. [Link]

  • Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Synthesis method of tibolone.
  • Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model. PubMed. [Link]

  • Tibolone Formulation Safety Data Sheet. Organon. [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill. [Link]

  • Tibolone-impurities. Pharmaffiliates. [Link]

  • Decoding Tibolone: A Comprehensive Study of its R&D Trends. Patsnap Synapse. [Link]

  • USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals. [Link]

  • Peroxide Lab Practices. Ohio University. [Link]

  • Stress degradation studies and development of stability-indicating TLC-densitometry method. ResearchGate. [Link]

  • Tibolone Formulation Safety Data Sheet (2023). Organon. [Link]

  • Pharmaceutical preparations containing amorfa tibolone.
  • 10β-Peroxy ∆4-Tibolone. Pharmaffiliates. [Link]

  • Development and validation of analytical methodology for quality evaluation of Tibolone. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

  • Tibolone Formulation Safety Data Sheet (2020). Organon. [Link]

  • Tibolone inhibits bone resorption without secondary positive effects on cartilage degradation. PMC. [Link]

  • Working Safely with Peroxides and Hydroperoxides in the Laboratory. Lab Manager. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Hydrogen Peroxide in the Laboratory: Uses, Safety, and Best Practices. LabFriend. [Link]

  • Tibolone Formulation Safety Data Sheet (2024). Organon. [Link]

  • Summary of the metabolic routes of tibolone in postmenopausal women. ResearchGate. [Link]

  • Stress degradation studies and development of stability-indicating TLC-densitometry method. PubMed Central. [Link]

  • Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form (PDF). ResearchGate. [Link]

  • Tibolone. Wikipedia. [Link]

  • DS Fact Sheet on Managing Peroxide Formers in the Lab. NIH Office of Research Services. [Link]

  • Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone. PMC - NIH. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Tibolone Formulation Safety Data Sheet (2021). Organon. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • δ4-Tibolone. Wikipedia. [Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. EDQM. [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

Sources

Method

Topic: Experimental Design for In Vivo Studies with 10β-Peroxy 4-Tibolone in Animal Models

An Application Guide for Preclinical In Vivo Assessment Abstract This document provides a detailed framework for the preclinical in vivo evaluation of 10β-Peroxy 4-Tibolone, a novel synthetic steroid derivative. As a mod...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical In Vivo Assessment

Abstract

This document provides a detailed framework for the preclinical in vivo evaluation of 10β-Peroxy 4-Tibolone, a novel synthetic steroid derivative. As a modification of Tibolone, a compound known for its tissue-selective hormonal activity, 10β-Peroxy 4-Tibolone requires a systematic and rigorous investigational approach to characterize its unique pharmacological and toxicological profile.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a series of detailed protocols and strategic considerations. The narrative emphasizes the rationale behind experimental choices, adherence to regulatory standards, and the integration of robust data analysis to ensure the generation of reliable and translatable results.

Section 1: Scientific Foundation & Strategic Overview

Understanding the Parent Compound: Tibolone

Tibolone is a synthetic steroid used in postmenopausal women for hormone replacement therapy.[1] Its defining characteristic is its tissue-selective activity.[2][3] After oral administration, Tibolone is rapidly metabolized into three active metabolites: 3α-hydroxytibolone and 3β-hydroxytibolone (which exert estrogenic effects), and a delta-4 isomer (which has progestogenic and androgenic properties).[1][4][5] This metabolic profile allows Tibolone to have favorable estrogenic effects on bone, the brain, and the vagina, while avoiding unwanted stimulation of the endometrium and breast tissue.[2][3]

The Novel Moiety: 10β-Peroxy Group Implications

The introduction of a 10β-peroxy group represents a significant structural modification. Peroxide moieties can be chemically reactive and may alter the compound's stability, metabolic fate, receptor binding affinity, and overall safety profile. Therefore, the primary goals of the initial in vivo program for 10β-Peroxy 4-Tibolone are to:

  • Establish a preliminary safety and tolerability profile.

  • Characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Determine its potential for efficacy in relevant disease models based on the parent compound's profile.

A Phased In Vivo Investigational Workflow

A structured, phased approach is critical to systematically evaluate a new chemical entity. This ensures that data from earlier studies informs the design of subsequent, more complex experiments, optimizing the use of resources and animals.

Caption: Phased workflow for preclinical in vivo evaluation of 10β-Peroxy 4-Tibolone.

Section 2: Animal Model Selection

The choice of animal model is fundamental to the relevance and translatability of preclinical findings.[6] For a compound derived from Tibolone, models should be selected based on the potential therapeutic areas, such as postmenopausal conditions, hormone-dependent cancers, or neuroprotection.

Table 1: Recommended Animal Models for 10β-Peroxy 4-Tibolone Studies

Therapeutic AreaRecommended Animal ModelRationale & Key Endpoints
Osteoporosis Ovariectomized (OVX) Rat/MouseMimics postmenopausal estrogen deficiency leading to bone loss. Endpoints: Bone Mineral Density (BMD), serum biomarkers (e.g., P1NP, CTX), bone histomorphometry.
Vasomotor Symptoms Ovariectomized (OVX) RatTail skin temperature modulation in response to treatment can be used as a surrogate for hot flashes.
Hormone-Dependent Cancer Immunodeficient mice (e.g., NOD/SCID) with human cell line xenografts (e.g., MCF-7 for breast cancer)Allows direct assessment of anti-proliferative effects on human tumors. Endpoints: Tumor growth inhibition, survival, biomarker analysis of tumor tissue.
General Safety & Toxicology Sprague-Dawley Rat or C57BL/6 MouseHealthy, well-characterized strains for assessing systemic toxicity as per regulatory guidelines.[7][8] Endpoints: Clinical observations, body weight, hematology, clinical chemistry, organ weights, histopathology.

Section 3: Core Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and regulatory acceptance. The following protocols are based on established guidelines, such as those from the OECD and FDA.[7][9]

Protocol 1: Acute Oral Toxicity & Maximum Tolerated Dose (MTD) - OECD 423 Class Method

Objective: To determine the acute toxicity of 10β-Peroxy 4-Tibolone after a single oral dose and to identify the MTD for use in subsequent studies. This protocol follows a stepwise procedure using a minimal number of animals.[10]

Materials:

  • Healthy, young adult, nulliparous, and non-pregnant female rats (8-12 weeks old).[7]

  • 10β-Peroxy 4-Tibolone.

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Oral gavage needles.

  • Calibrated balance.

Procedure:

  • Acclimatization: Animals are acclimated for at least 5 days to laboratory conditions (22°C ± 3°C, 12h light/dark cycle).[7]

  • Dosing Preparation: Prepare a homogenous suspension of the test article in the vehicle.

  • Stepwise Dosing:

    • Start with a single dose of 300 mg/kg administered to a group of 3 female rats. The starting dose is selected based on any available in vitro cytotoxicity data.

    • Animals are fasted overnight prior to dosing.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[10]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, nervous system activity (tremors, convulsions), and behavior.[10]

    • Record body weights just prior to dosing, and on days 7 and 14.

  • Decision Logic:

    • If 2 or 3 animals die, the dose is considered toxic, and the next step is to test a lower dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, the next step is to dose 3 additional animals at a higher dose (e.g., 2000 mg/kg).

    • The MTD is generally defined as the highest dose that causes no more than 10% body weight loss and does not produce mortality or severe clinical signs.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, and elimination profile of 10β-Peroxy 4-Tibolone and its potential primary metabolites.

Materials:

  • Male or female Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing formulation of 10β-Peroxy 4-Tibolone.

  • Anticoagulant (e.g., K2-EDTA) coated microtubes.

  • Centrifuge, pipettes, and storage vials.

  • Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical method.

Procedure:

  • Dosing: Administer a single dose of 10β-Peroxy 4-Tibolone via the intended clinical route (e.g., oral gavage) at a dose well below the estimated MTD (e.g., 10 mg/kg).

  • Blood Collection: Collect serial blood samples (approx. 150-200 µL) via the cannula at pre-defined time points: Pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 10β-Peroxy 4-Tibolone (and any predicted metabolites, if standards are available) in the plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software to calculate the key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption and potential for acute, concentration-dependent effects.
Tmax Time to reach CmaxProvides information on the speed of absorption.[5]
AUC(0-t) Area Under the Curve from time 0 to the last measurable pointRepresents the total drug exposure over the measured time period.
AUC(0-inf) Area Under the Curve extrapolated to infinityRepresents the total drug exposure from a single dose.
t1/2 Elimination Half-lifeDetermines the time required for the drug concentration to decrease by half; dictates dosing frequency.[5]
CL/F Apparent Total ClearanceMeasures the body's efficiency in eliminating the drug.
Vz/F Apparent Volume of DistributionIndicates the extent of drug distribution into tissues.

Section 4: Mechanistic & Efficacy Evaluation

With an understanding of the compound's safety and PK profile, studies can be designed to test its biological activity and hypothesized mechanism of action.

Hypothesized Mechanism of Action

Based on its parent compound, 10β-Peroxy 4-Tibolone is hypothesized to act as a selective hormone receptor modulator. The compound and its metabolites may interact with estrogen, progesterone, and androgen receptors in a tissue-specific manner.

G cluster_0 Cellular Signaling Pathway P4T 10β-Peroxy 4-Tibolone (or its metabolites) Receptor Nuclear Hormone Receptor (ER, PR, AR) P4T->Receptor Dimer Receptor Dimerization & Nuclear Translocation Receptor->Dimer HRE Binds to Hormone Response Element (HRE) on DNA Dimer->HRE Gene Modulation of Target Gene Transcription HRE->Gene Response Tissue-Specific Biological Response (e.g., Anti-resorptive, Anti-proliferative) Gene->Response

Caption: Hypothesized mechanism of 10β-Peroxy 4-Tibolone via nuclear receptor modulation.

Protocol 3: Efficacy in an Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the ability of 10β-Peroxy 4-Tibolone to prevent bone loss in a model of postmenopausal osteoporosis.

Materials:

  • Female Sprague-Dawley rats (3 months old).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments for ovariectomy.

  • Dosing formulation of 10β-Peroxy 4-Tibolone.

  • Dual-energy X-ray absorptiometry (DXA) scanner for small animals.

  • ELISA kits for bone turnover markers.

Procedure:

  • Surgical Procedure:

    • Acclimatize animals for one week.

    • Perform bilateral ovariectomy on treatment groups. A SHAM-operated group (surgery without ovary removal) will serve as a healthy control.

  • Post-operative Recovery: Allow a 2-week recovery period.

  • Group Allocation & Treatment:

    • Randomly assign OVX rats to the following groups (n=10-12/group):

      • Group 1: SHAM + Vehicle

      • Group 2: OVX + Vehicle

      • Group 3: OVX + 10β-Peroxy 4-Tibolone (Low Dose)

      • Group 4: OVX + 10β-Peroxy 4-Tibolone (High Dose)

      • Group 5: OVX + Positive Control (e.g., 17β-Estradiol)

    • Administer treatment daily via oral gavage for 12 weeks.

  • In-life Monitoring: Monitor body weight weekly.

  • Endpoint Analysis:

    • At the end of the 12-week treatment period, perform a final body weight measurement and collect terminal blood samples via cardiac puncture for serum biomarker analysis (e.g., P1NP, CTX).

    • Scan the femur and lumbar vertebrae of each animal using DXA to determine Bone Mineral Density (BMD).

    • Harvest the uterus and weigh it (as a measure of estrogenic activity).

    • Harvest femurs and tibias for histopathological analysis (e.g., H&E staining, trichrome staining) and micro-CT analysis.

Section 5: Regulatory Compliance and Data Integrity

All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined by authorities like the FDA (21 CFR Part 58).[9] This ensures the quality, integrity, and reliability of the non-clinical safety data.[9][11] Key principles include having a quality assurance unit, detailed standard operating procedures (SOPs), and comprehensive study documentation.

References

  • Using Animal Models for Gender-Affirming Hormone Therapy - PMC - NIH. National Institutes of Health.
  • Using Animal Models for Gender-Affirming Hormone Therapy - ResearchGate. ResearchGate.
  • Establishment of Rat Models Mimicking Gender-affirming Hormone Therapies - JoVE. Journal of Visualized Experiments.
  • Using Animal Models for Gender-Affirming Hormone Therapy | Endocrine Society. Endocrine Society.
  • Pharmacokinetics of tibolone in early and late postmenopausal women - ResearchGate. ResearchGate.
  • First animal model to show the effects of gender-affirming hormone therapy on fertility. University of Michigan.
  • L2 OECD Guideline For Toxicity | PDF - Scribd. Scribd.
  • OECD Guidelines | PPTX - Slideshare. Slideshare.
  • Test No. 452: Chronic Toxicity Studies - OECD. Organisation for Economic Co-operation and Development.
  • Step 2: Preclinical Research - FDA. U.S. Food and Drug Administration.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. U.S. Food and Drug Administration.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). National Toxicology Program.
  • Guidance Document on Considerations for Waiving or Bridging of Mammalian Acute Toxicity Tests | OECD. Organisation for Economic Co-operation and Development.
  • Tibolone (Professional Patient Advice) - Drugs.com. Drugs.com.
  • What is the mechanism of Tibolone? - Patsnap Synapse. Patsnap.
  • Pharmacokinetics of tibolone in early and late postmenopausal women - PMC - NIH. National Institutes of Health.
  • Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC. National Institutes of Health.
  • FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies. - Global Pharma Tek. Global Pharma Tek.
  • Tibolone: A Steroid With a Tissue-Specific Mode of Action - PubMed. National Institutes of Health.
  • Tissue-selectivity: the mechanism of action of tibolone - PubMed. National Institutes of Health.

Sources

Application

Application Notes and Protocols for Evaluating the Bioactivity of 10β-Peroxy 4-Tibolone

Abstract This document provides a comprehensive guide for the characterization of 10β-Peroxy 4-Tibolone, a putative derivative of the synthetic steroid Tibolone. Given that Tibolone exhibits tissue-selective estrogenic,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization of 10β-Peroxy 4-Tibolone, a putative derivative of the synthetic steroid Tibolone. Given that Tibolone exhibits tissue-selective estrogenic, progestogenic, and androgenic activities through its metabolites, a multi-faceted approach is essential to profile the bioactivity of this novel analogue.[1][2][3][4] This guide outlines a suite of cell-based assays to dissect its hormonal receptor activity, impact on cell health and proliferation, potential to induce apoptosis, and its anti-inflammatory properties. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to build a comprehensive biological profile of this compound.

Introduction: The Scientific Rationale

Tibolone is a synthetic steroid known for its complex pharmacology, acting as a selective tissue estrogenic activity regulator (STEAR).[5] Upon administration, it is rapidly converted into three active metabolites: 3α- and 3β-hydroxytibolone, which exert estrogenic effects, and the Δ4-isomer, which has progestogenic and androgenic properties.[1][2][6][7] This unique metabolic profile allows Tibolone to have favorable effects on bone, brain, and vaginal tissues while minimizing stimulation of the endometrium and breast.[6][8][9]

The introduction of a 10β-peroxy group to the 4-Tibolone core represents a novel chemical modification. This modification could potentially alter the compound's metabolic stability, receptor binding affinity, and subsequent downstream signaling. Therefore, a systematic evaluation is required to determine if 10β-Peroxy 4-Tibolone retains, enhances, or antagonizes the activities of its parent compound.

This guide proposes a four-tiered assay cascade:

  • Hormone Receptor Activity Profiling: To determine the compound's ability to activate or inhibit Estrogen Receptors (ERα and ERβ), the Progesterone Receptor (PR), and the Androgen Receptor (AR).

  • Cell Viability and Proliferation Assessment: To evaluate the compound's effect on cell health and growth, a critical parameter for any potential therapeutic.

  • Apoptosis Induction Screening: To investigate if the compound triggers programmed cell death, an important consideration for oncology or tissue-remodeling applications.

  • Anti-Inflammatory Potential Evaluation: To assess the compound's ability to modulate inflammatory pathways, a known property of some steroid hormones.[10]

This structured approach will provide a comprehensive understanding of the compound's bioactivity, guiding further preclinical development.

Tier 1: Hormone Receptor Activity Profiling

The primary mechanism of Tibolone and its metabolites involves interaction with steroid hormone receptors.[3][11] Therefore, the initial characterization of 10β-Peroxy 4-Tibolone must involve quantifying its activity at ERα, ERβ, PR, and AR. Reporter gene assays are the gold standard for this purpose, offering high sensitivity and specificity.[12]

Scientific Rationale

Steroid hormones diffuse across the cell membrane and bind to their cognate nuclear receptors.[13][14] This binding event induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to specific DNA sequences known as hormone response elements (HREs).[15][16] This, in turn, recruits co-activators or co-repressors to modulate the transcription of target genes.[17][18] Reporter assays leverage this mechanism by linking HREs to a reporter gene (e.g., luciferase). An increase in reporter signal indicates receptor activation (agonism), while a decrease in the presence of a known agonist indicates inhibition (antagonism).

Signaling Pathway Diagrams
Estrogen Receptor Signaling Pathway

Estrogen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen 10β-Peroxy 4-Tibolone (or Estrogen) ER_HSP Inactive ER-HSP90 Complex Estrogen->ER_HSP ER ERα / ERβ ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Translocation HSP90 HSP90 ER_HSP->ER HSP90 Dissociates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene Target Gene Transcription ERE->Gene Initiates

Caption: Estrogen Receptor (ER) genomic signaling pathway.

Androgen & Progesterone Receptor Signaling Pathway

Steroid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 10β-Peroxy 4-Tibolone (or Androgen/Progesterone) SR_HSP Inactive Receptor-HSP Complex Ligand->SR_HSP SR AR / PR SR_dimer Activated Receptor Dimer SR->SR_dimer Dimerization & Translocation HSP HSP Complex SR_HSP->SR HSP Dissociates HRE Hormone Response Element (HRE) SR_dimer->HRE Binds Gene Target Gene Transcription HRE->Gene Initiates

Caption: General signaling for Androgen (AR) and Progesterone (PR) receptors.

Experimental Protocol: Steroid Receptor Luciferase Reporter Assay

This protocol is adapted for a panel of cell lines, each stably expressing a specific steroid receptor and a corresponding luciferase reporter construct.[12][19]

1. Cell Lines and Reagents:

  • Cell Lines: U2-OS (human osteosarcoma) cell lines stably transfected with:

    • pGL4-ERα-Luc + hERα

    • pGL4-ERβ-Luc + hERβ

    • pGL4-PR-Luc + hPR

    • pGL4-AR-Luc + hAR

  • Media: DMEM/F12 supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous steroids, 1% Penicillin-Streptomycin.

  • Test Compound: 10β-Peroxy 4-Tibolone dissolved in DMSO (10 mM stock).

  • Positive Controls: 17β-Estradiol (for ERs), Progesterone (for PR), Dihydrotestosterone (DHT) (for AR).

  • Antagonist Controls: Tamoxifen (for ERs), Mifepristone (RU-486) (for PR), Bicalutamide (for AR).

  • Assay Plate: White, clear-bottom 96-well plates.

  • Luciferase Assay Reagent: e.g., ONE-Glo™ Luciferase Assay System (Promega).

2. Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the appropriate U2-OS reporter cell line in T-75 flasks.

    • Trypsinize and resuspend cells in phenol red-free DMEM/F12 with 10% CS-FBS.

    • Seed 20,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of 10β-Peroxy 4-Tibolone and the respective positive control (e.g., 10⁻¹² M to 10⁻⁵ M) in assay medium.

    • Remove the seeding medium from the cells.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of 10β-Peroxy 4-Tibolone and the respective antagonist control.

    • Add the test compounds to the wells.

    • Immediately add the respective agonist (positive control) at its EC₅₀ concentration to all wells (except vehicle controls).

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Luciferase Measurement:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Data Presentation and Interpretation

Data should be plotted as dose-response curves with luminescence on the y-axis and log[compound concentration] on the x-axis. Calculate EC₅₀ (for agonists) and IC₅₀ (for antagonists) values.

Parameter17β-Estradiol (ERα)10β-Peroxy 4-Tibolone (ERα)DHT (AR)10β-Peroxy 4-Tibolone (AR)
EC₅₀ (nM) 0.1To be determined0.5To be determined
Max Response (%) 100To be determined100To be determined
IC₅₀ (nM) N/ATo be determinedN/ATo be determined

Tier 2: Cell Viability and Proliferation Assessment

It is crucial to assess whether 10β-Peroxy 4-Tibolone affects cell viability or proliferation, as this provides context for any observed activity in other assays and is a primary indicator of potential cytotoxicity. The WST-1 assay is a reliable colorimetric method for this purpose.[20][21][22]

Scientific Rationale

The WST-1 assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[20] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium salt WST-1 to a soluble formazan dye.[23][24] The amount of formazan produced, measured by absorbance, correlates directly with the number of metabolically active cells in the culture.[22]

Experimental Workflow Diagram

WST1_Workflow A 1. Seed Cells (e.g., MCF-7, LNCaP) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with 10β-Peroxy 4-Tibolone (Dose-response) B->C D 4. Incubate (24-72 hours) C->D E 5. Add WST-1 Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (440 nm) F->G

Caption: Workflow for the WST-1 cell viability assay.

Experimental Protocol: WST-1 Cell Proliferation Assay

1. Cell Lines and Reagents:

  • Cell Lines: A panel of relevant cell lines, e.g., MCF-7 (ER+ breast cancer), LNCaP (AR+ prostate cancer), T47D (PR+ breast cancer).

  • Media: Appropriate growth medium for each cell line (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound: 10β-Peroxy 4-Tibolone dissolved in DMSO (10 mM stock).

  • Positive Control (Cytotoxicity): Doxorubicin (10 mM stock).

  • Assay Plate: Standard clear 96-well cell culture plates.

  • WST-1 Reagent: Cell Proliferation Reagent WST-1 (e.g., from Roche or MilliporeSigma).

2. Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x serial dilutions of 10β-Peroxy 4-Tibolone and Doxorubicin in growth medium.

    • Add 100 µL of the 2x compound dilutions to the cells (final volume 200 µL). Include vehicle control wells.

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • WST-1 Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. Monitor color development.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength >600 nm.

Data Presentation and Interpretation

Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition).

CompoundCell LineGI₅₀ (µM) after 72h
DoxorubicinMCF-7~0.1
10β-Peroxy 4-TiboloneMCF-7To be determined
10β-Peroxy 4-TiboloneLNCaPTo be determined

Tier 3: Apoptosis Induction Screening

To determine if any observed decrease in cell viability is due to programmed cell death, a specific apoptosis assay is necessary. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key executioners of apoptosis.[25][26][27]

Scientific Rationale

Caspases 3 and 7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[26] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[25][28]

Experimental Workflow Diagram

CaspaseGlo_Workflow A 1. Seed Cells in white-walled 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with 10β-Peroxy 4-Tibolone (Dose-response) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Add Caspase-Glo® 3/7 Reagent (add-mix-measure) D->E Lyses cells & provides substrate F 6. Incubate (1-2 hours, RT) E->F G 7. Measure Luminescence F->G

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Experimental Protocol: Caspase-Glo® 3/7 Assay

1. Reagents and Materials:

  • Cell Lines: As used in the proliferation assay (e.g., MCF-7, LNCaP).

  • Media: Appropriate growth medium.

  • Test Compound: 10β-Peroxy 4-Tibolone.

  • Positive Control: Staurosporine (1 µM).

  • Assay Plate: White-walled, clear-bottom 96-well plates to maximize luminescent signal.

  • Assay Reagent: Caspase-Glo® 3/7 Assay System (Promega).

2. Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in 100 µL of medium in a white-walled 96-well plate.

    • Incubate for 24 hours.

    • Treat cells with a dose-response of 10β-Peroxy 4-Tibolone, Staurosporine, and a vehicle control.

    • Incubate for a period determined by expected apoptosis kinetics (e.g., 6, 12, or 24 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of reagent directly to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence with a plate reader.[29]

Data Presentation and Interpretation

Data is presented as fold-change in luminescence over the vehicle control. A significant increase indicates the induction of apoptosis.

CompoundConcentrationFold Change in Caspase-3/7 Activity
Staurosporine1 µM> 5-fold
10β-Peroxy 4-Tibolone1 µMTo be determined
10β-Peroxy 4-Tibolone10 µMTo be determined
10β-Peroxy 4-Tibolone100 µMTo be determined

Tier 4: Anti-Inflammatory Potential Evaluation

Steroid hormones are potent modulators of the immune system. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[30][31] An assay measuring NF-κB activation can reveal potential anti-inflammatory properties of 10β-Peroxy 4-Tibolone.

Scientific Rationale

In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[32] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[33] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.[34] A common method to measure this is a reporter assay where NF-κB response elements drive luciferase expression.[35] Alternatively, high-content imaging can directly visualize the translocation of NF-κB from the cytoplasm to the nucleus.

Signaling Pathway Diagram

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR Binds NFkB_IkB Inactive NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates NFkB_IkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Activates Test_Cmpd 10β-Peroxy 4-Tibolone (Hypothesized Inhibition) Test_Cmpd->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

Experimental Protocol: NF-κB Reporter Assay

1. Reagents and Materials:

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., H293-NF-κB-RE-luc2P).[35]

  • Media: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulant: Recombinant Human TNF-α.

  • Test Compound: 10β-Peroxy 4-Tibolone.

  • Inhibitor Control: BAY 11-7082 (an IKK inhibitor).

  • Assay Plate: White, clear-bottom 96-well plates.

  • Luciferase Assay Reagent: As described previously.

2. Step-by-Step Methodology:

  • Cell Seeding: Seed 30,000 HEK293-NF-κB reporter cells per well in 100 µL of medium. Incubate for 24 hours.

  • Pre-treatment:

    • Prepare serial dilutions of 10β-Peroxy 4-Tibolone and BAY 11-7082 in serum-free DMEM.

    • Remove medium from cells and add 80 µL of compound dilutions.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare TNF-α in serum-free DMEM at a concentration 5-fold higher than the final desired concentration (e.g., 50 ng/mL for a final of 10 ng/mL).

    • Add 20 µL of the TNF-α solution to all wells except the unstimulated control.

    • Incubate for 6 hours at 37°C.

  • Luciferase Measurement:

    • Equilibrate the plate and add 100 µL of luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence.

Data Presentation and Interpretation

Calculate the percentage of inhibition of the TNF-α-induced signal. Plot dose-response curves to determine the IC₅₀ value.

CompoundIC₅₀ (µM) vs. TNF-α
BAY 11-7082~5
10β-Peroxy 4-TiboloneTo be determined

Conclusion

The suite of assays described in these application notes provides a robust framework for the initial biological characterization of 10β-Peroxy 4-Tibolone. By systematically evaluating its activity on key steroid hormone receptors, its effects on cell proliferation and apoptosis, and its potential to modulate inflammatory signaling, researchers can build a comprehensive profile of this novel compound. The data generated will be crucial for making informed decisions about its potential therapeutic applications and guiding its trajectory through the drug development pipeline.

References

  • National Center for Biotechnology Information (2024). Progesterone Receptor Signaling Mechanisms. PubMed. Available from: [Link]

  • Patsnap (2024). What is the mechanism of Tibolone? Patsnap Synapse. Available from: [Link]

  • Molecular Devices (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Available from: [Link]

  • Levin, E. R., & Hammes, S. R. (2016). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews. Available from: [Link]

  • Flarer (n.d.). Tibolone: what it is, what it is for, use in menopause. Available from: [Link]

  • Aslantürk, A. (2018). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Semenas, J., & Persson, J. L. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers. Available from: [Link]

  • Jeong, J. W., & DeMayo, F. J. (2012). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. The Journal of steroid biochemistry and molecular biology. Available from: [Link]

  • Patsnap (2024). What is Tibolone used for? Patsnap Synapse. Available from: [Link]

  • Wang, R. S., et al. (2019). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? Frontiers in Endocrinology. Available from: [Link]

  • Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone. Maturitas. Available from: [Link]

  • QIAGEN (n.d.). Androgen Signaling. GeneGlobe. Available from: [Link]

  • Wikipedia (2024). Tibolone. Available from: [Link]

  • Minor, L. K., et al. (2008). Compound profiling using a panel of steroid hormone receptor cell-based assays. Journal of biomolecular screening. Available from: [Link]

  • Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Medicinal research reviews. Available from: [Link]

  • Vordenbäumen, S., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & function. Available from: [Link]

  • Creative Diagnostics (n.d.). Estrogen Signaling Pathway. Available from: [Link]

  • Gene Ontology Consortium (n.d.). progesterone receptor signaling pathway. AmiGO. Available from: [Link]

  • Culig, Z., & Santer, F. R. (2011). Androgen receptor signaling in prostate cancer development and progression. The Journal of steroid biochemistry and molecular biology. Available from: [Link]

  • Sonneveld, E., et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences. Available from: [Link]

  • Kim, J. H., et al. (2018). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of immunological methods. Available from: [Link]

  • Biocompare (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Available from: [Link]

  • Daniel, A. R., & Lange, C. A. (2009). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. The Journal of steroid biochemistry and molecular biology. Available from: [Link]

  • ResearchGate (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen.... Available from: [Link]

  • Takara Bio (n.d.). Cell viability and proliferation measurement. Available from: [Link]

  • Protein Fluidics Inc. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Available from: [Link]

  • Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Medicinal research reviews. Available from: [Link]

  • Reaction Biology (2022). Caspase-Glo 3/7 Assay. Available from: [Link]

  • AXXAM (n.d.). Smart cellular assays to study inflammatory skin disorders. Available from: [Link]

  • Bio-Rad (n.d.). Transcription - NF-kB signaling pathway. Available from: [Link]

  • Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in protein chemistry and structural biology. Available from: [Link]

  • The Science Notes (2022). Estrogen Signalling Pathway. YouTube. Available from: [Link]

  • RayBiotech (n.d.). NF-kappaB Signaling Pathway. Available from: [Link]

  • Kluth, A., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. Cytotherapy. Available from: [Link]

  • BPS Bioscience (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Available from: [Link]

  • D'Ambrosio, S. M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in molecular biology. Available from: [Link]

  • Horiguchi, M., & Sasano, H. (2022). Rapidity and Precision of Steroid Hormone Measurement. International journal of molecular sciences. Available from: [Link]

  • Maekawa, M., et al. (2022). Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry. International Journal of Molecular Sciences. Available from: [Link]

  • Kenemans, P., & Speroff, L. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Medscape General Medicine. Available from: [Link]

  • Palacios, S. (2001). Tibolone: what does tissue specific activity mean? Maturitas. Available from: [Link]

  • Cicek, N., et al. (2007). Effects of menopause and postmenopausal tibolone treatment on plasma TNFalpha, IL-4, IL-10, IL-12 cytokine pattern and some bone turnover markers. Maturitas. Available from: [Link]

  • van der Veen, G., & Kloosterboer, H. J. (1995). Tibolone, a steroid with a tissue-specific hormonal profile, completely prevents ovariectomy-induced bone loss in sexually mature rats. Journal of clinical endocrinology and metabolism. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for the Evaluation of Novel Steroidal Compounds in Hormone Replacement Therapy Research: A Case Study with Tibolone and its Derivatives

Preamble: Navigating the Landscape of Hormone Replacement Therapy Research The quest for safer and more effective hormone replacement therapies (HRT) is a cornerstone of women's health research. The ideal HRT agent would...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of Hormone Replacement Therapy Research

The quest for safer and more effective hormone replacement therapies (HRT) is a cornerstone of women's health research. The ideal HRT agent would alleviate the multifaceted symptoms of menopause, such as vasomotor instability, urogenital atrophy, and bone density loss, without increasing the risk of adverse effects like endometrial hyperplasia or breast cancer.[1][2] This delicate balance of tissue-specific hormonal action is the holy grail of HRT drug development.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of novel steroidal compounds in HRT research. While the initial query focused on 10beta-Peroxy 4-Tibolone , a comprehensive literature review reveals it is primarily cataloged as a potential impurity or derivative of Tibolone, with limited to no direct research on its application in HRT.[3][4][5] Therefore, this guide will pivot to a more instructive and broadly applicable framework. We will utilize Tibolone , a well-characterized and clinically significant synthetic steroid, as our central case study.[1][2][6][7][8][9][10][11][12][13][14][15][16][17] By understanding the intricate pharmacology of Tibolone and the established methodologies for its evaluation, researchers will be equipped with the necessary knowledge and protocols to investigate any novel steroidal compound, including potential derivatives like 10beta-Peroxy 4-Tibolone, should they become a focus of future research.

Section 1: The Tibolone Paradigm - A Model for Tissue-Specific Hormonal Activity

Tibolone is a synthetic steroid that exemplifies the principle of a Selective Tissue Estrogenic Activity Regulator (STEAR).[13] It is a prodrug that, upon oral administration, is rapidly metabolized into three active metabolites, each with a distinct hormonal profile.[6][7][9][14][17] This metabolic diversification is the key to its tissue-selective effects.

  • 3α-hydroxytibolone and 3β-hydroxytibolone : These metabolites are primarily responsible for the estrogenic effects of Tibolone. They bind to and activate estrogen receptors (ERs), providing relief from menopausal symptoms like hot flashes and vaginal dryness, and importantly, preventing bone loss.[6][8][10][16]

  • Δ4-isomer : This metabolite exhibits both progestogenic and androgenic properties .[6][7][8][14] Its progestogenic activity is crucial for protecting the endometrium from the proliferative effects of the estrogenic metabolites, thus reducing the risk of endometrial hyperplasia and cancer.[6][12] The androgenic activity may contribute to improvements in mood and libido.[6][14]

The tissue-specific action of Tibolone is a result of the differential metabolism and enzyme regulation in various target tissues.[14][17] This intricate mechanism allows Tibolone to exert beneficial estrogenic effects in the bone, brain, and vagina, while minimizing undesirable stimulation of the endometrium and breast tissue.[8][16]

Metabolic Pathway and Tissue-Specific Action of Tibolone

Tibolone_Metabolism cluster_metabolism Rapid Metabolism cluster_activity Hormonal Activity cluster_tissues Target Tissues & Effects Tibolone Tibolone (Oral Administration) Metabolites Tibolone->Metabolites 3α-OH-Tibolone 3α-OH-Tibolone Metabolites->3α-OH-Tibolone 3α-HSD 3β-OH-Tibolone 3β-OH-Tibolone Metabolites->3β-OH-Tibolone 3β-HSD Δ4-Isomer Δ4-Isomer Metabolites->Δ4-Isomer Isomerase Estrogenic Estrogenic Activity 3α-OH-Tibolone->Estrogenic 3β-OH-Tibolone->Estrogenic Progestogenic Progestogenic Activity Δ4-Isomer->Progestogenic Androgenic Androgenic Activity Δ4-Isomer->Androgenic Bone Bone (Anti-resorptive) Estrogenic->Bone Brain Brain (Vasomotor symptom relief) Estrogenic->Brain Vagina Vagina (Atrophy improvement) Estrogenic->Vagina Breast Breast (Minimal stimulation) Estrogenic->Breast Minimal Effect Endometrium Endometrium (Proliferation inhibition) Progestogenic->Endometrium Androgenic->Brain

Caption: Metabolic conversion and tissue-selective actions of Tibolone.

Section 2: Core Methodologies for Evaluating Novel HRT Candidates

The evaluation of a novel steroidal compound for HRT applications necessitates a multi-tiered approach, encompassing in vitro assays to determine receptor-level interactions and cellular responses, followed by in vivo studies in relevant animal models to assess systemic effects and tissue selectivity.

In Vitro Evaluation

The initial screening of a novel compound involves a battery of in vitro assays to characterize its hormonal activity profile.

2.1.1. Receptor Binding Assays

These assays are fundamental for determining the affinity of the test compound and its potential metabolites for the estrogen (ERα and ERβ), progesterone (PR), and androgen (AR) receptors.

Assay Type Principle Typical Output
Competitive Radioligand Binding Assay Measures the ability of the test compound to displace a radiolabeled ligand from its receptor.IC50 (concentration that inhibits 50% of radioligand binding), which can be converted to a binding affinity (Ki).
Fluorescence Polarization Assay A non-radioactive method that measures changes in the polarization of fluorescently labeled ligands upon binding to the receptor.IC50 and Ki values.

2.1.2. Reporter Gene Assays

These assays assess the functional consequence of receptor binding, determining whether the compound acts as an agonist or antagonist.

Protocol: Estrogen Receptor Alpha (ERα) Transactivation Assay

  • Cell Culture : Culture a suitable cell line (e.g., HeLa or MCF-7) that has been stably transfected with a plasmid containing the ERα gene and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[18]

  • Compound Treatment : Seed the cells in a multi-well plate and, after allowing them to adhere, treat with a range of concentrations of the test compound. Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle).

  • Incubation : Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement : Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Data Analysis : Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 (concentration that produces 50% of the maximal response).

This protocol can be adapted for ERβ, PR, and AR by using the appropriate cell lines and reporter constructs.

2.1.3. Cell Proliferation Assays

These assays are crucial for evaluating the potential mitogenic effects of the compound, particularly in hormone-responsive cancer cell lines.

Protocol: E-Screen Assay for Estrogenic Activity

  • Cell Culture : Culture estrogen-responsive MCF-7 breast cancer cells in a medium stripped of estrogens.

  • Compound Treatment : Seed the cells in a multi-well plate and treat with various concentrations of the test compound.

  • Incubation : Incubate for 4-6 days to allow for cell proliferation.

  • Cell Viability Measurement : Quantify cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis : Determine the proliferative effect (PE) of the compound relative to a positive control (17β-estradiol).

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo studies using appropriate animal models of menopause.

2.2.1. Animal Models of Menopause

Several rodent models are widely used to mimic the hormonal and physiological changes associated with menopause.[19][20]

Model Description Advantages Disadvantages
Ovariectomized (OVX) Rodent Surgical removal of the ovaries, leading to an abrupt cessation of ovarian hormone production.[19][20]Rapid onset of menopausal-like state, highly reproducible.Does not mimic the gradual transition of perimenopause.[21]
4-Vinylcyclohexene Diepoxide (VCD) Model Chemical induction of gradual ovarian failure by selectively destroying primordial and primary follicles.[19][20][21]More closely mimics the perimenopausal transition.[21]Longer induction period, potential for off-target toxicity.[20]

Non-human primates, such as macaques, offer a model that more closely recapitulates human menopause but are associated with higher costs and ethical considerations.[22]

2.2.2. Efficacy and Safety Endpoints in Animal Models

Protocol: Evaluation of a Novel Steroid in the Ovariectomized Rat Model

  • Model Induction : Perform bilateral ovariectomy on adult female rats. Allow for a post-operative recovery period and confirmation of the menopausal state (e.g., via vaginal cytology).

  • Treatment Administration : Divide the OVX rats into treatment groups: vehicle control, positive control (e.g., Tibolone or 17β-estradiol), and various doses of the test compound. Administer the treatments daily via oral gavage for a specified duration (e.g., 4-12 weeks).

  • Efficacy Assessment :

    • Vasomotor Symptoms : Can be modeled by measuring changes in tail skin temperature.

    • Bone Density : Assess bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the study. Analyze bone turnover markers in serum (e.g., P1NP, CTX).

    • Urogenital Atrophy : At the end of the study, collect uterine and vaginal tissues for histological analysis of epithelial thickness and health.

  • Safety Assessment :

    • Endometrial Proliferation : Measure uterine weight and perform histological analysis to assess endometrial thickness and cell proliferation (e.g., Ki-67 staining).

    • Mammary Gland Stimulation : Perform histological analysis of mammary gland tissue.

  • Pharmacokinetic and Metabolite Analysis : Collect blood samples at various time points to determine the pharmacokinetic profile of the parent compound and its major metabolites using LC-MS/MS.[23][24]

Workflow for HRT Candidate Evaluation

HRT_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Receptor_Binding Receptor Binding Assays (ER, PR, AR) Reporter_Gene Reporter Gene Assays (Agonist/Antagonist) Receptor_Binding->Reporter_Gene Cell_Proliferation Cell Proliferation Assays (e.g., E-Screen) Reporter_Gene->Cell_Proliferation Animal_Model Menopause Animal Model (e.g., OVX Rat) Cell_Proliferation->Animal_Model Lead Candidate Selection Efficacy Efficacy Assessment (Bone, Vasomotor, Urogenital) Animal_Model->Efficacy Safety Safety Assessment (Endometrium, Mammary) Animal_Model->Safety PK_Metabolism Pharmacokinetics & Metabolite Profiling Animal_Model->PK_Metabolism Data_Integration Integrate In Vitro & In Vivo Data Efficacy->Data_Integration Safety->Data_Integration PK_Metabolism->Data_Integration Tissue_Selectivity Assess Tissue Selectivity Profile Data_Integration->Tissue_Selectivity Risk_Benefit Risk-Benefit Analysis Tissue_Selectivity->Risk_Benefit

Caption: A generalized workflow for the preclinical evaluation of novel HRT candidates.

Section 3: Analytical Methodologies for Steroid Metabolite Analysis

A thorough understanding of the metabolic fate of a novel steroidal compound is critical to interpreting its biological activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids and their metabolites in biological matrices.[23][24][25]

Key Parameters for LC-MS/MS Method Development
Parameter Considerations
Sample Preparation Extraction from biological matrices (e.g., plasma, urine, tissue homogenates) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Derivatization may be necessary to improve ionization efficiency and chromatographic separation.[23]
Chromatographic Separation Typically achieved using reversed-phase chromatography (e.g., C18 column) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile).
Mass Spectrometry Electrospray ionization (ESI) is commonly used. Detection is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[26]
Method Validation The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The development of novel HRT agents with improved safety profiles is an ongoing endeavor. While specific research on 10beta-Peroxy 4-Tibolone in HRT is not currently prevalent, the principles and protocols outlined in this guide provide a robust framework for the evaluation of any new steroidal candidate. By leveraging the knowledge gained from well-characterized compounds like Tibolone and employing a systematic approach to in vitro and in vivo testing, researchers can effectively identify and advance the next generation of hormone replacement therapies.

References

  • Patsnap Synapse. (2024, July 17).
  • Gaskins, J., et al. (n.d.). Modeling menopause: The utility of rodents in translational behavioral endocrinology research. PubMed Central.
  • Yuan, T., et al. (n.d.).
  • Overk, C. R., & M. A., L. (n.d.). Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities. PMC - PubMed Central.
  • Kloosterboer, H. J., & Ederveen, A. G. H. (2009, July 7). Tibolone and its metabolites: Pharmacology, tissue specificity and effects in animal models of tumors. Taylor & Francis Online.
  • (n.d.). Current Animal Model Systems for Ovarian Aging Research.
  • (n.d.). Tibolone. Wikipedia.
  • (n.d.).
  • (n.d.). [Tibolone]. PubMed.
  • (2015, June 4). Full article: Animal Models in Menopause Research. Taylor & Francis Online.
  • G. A., S., & C., P. (n.d.). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central.
  • (2005, January 1). A hormonally relevant model for human menopause.
  • (n.d.). Guide to Steroid Hormone Analysis for Biomedical Research.
  • (n.d.). Overview of analytical methodologies for steroid determination.
  • Pozo, Ó. J., et al. (n.d.). Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry | Analytical Chemistry.
  • (n.d.). About tibolone. NHS.
  • Ahmed, E., & S., A. (2007, January 3). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. PMC.
  • (n.d.). Tibolone for Postmenopausal Women. Indian Menopause Society.
  • Genazzani, A. R., et al. (n.d.). Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women. PubMed Central.
  • (n.d.). 10β-Peroxy 4-Tibolone. LookChem.
  • Swegle, J. M., & Kelly, M. W. (n.d.). Tibolone: a unique version of hormone replacement therapy. PubMed.
  • (n.d.). 10β-Peroxy ∆4-Tibolone. BioOrganics.
  • Kulkarni, J. (2019, July 4). Tibolone as Adjunctive Treatment in Perimenopausal Depression by Professor Jayashri Kulkarni. YouTube.
  • (n.d.). Effects of menopause and postmenopausal tibolone treatment on plasma TNFalpha, IL-4, IL-10, IL-12 cytokine pattern and some bone turnover markers. PubMed.
  • (2025, August 6). Tibolone: A Unique Version of Hormone Replacement Therapy.
  • Register, T. C., et al. (n.d.). Effects of tibolone and conventional hormone replacement therapies on arterial and hepatic cholesterol accumulation and on circulating endothelin-1, vascular cell adhesion molecule-1, and E-selectin in surgically menopausal monkeys. PubMed.
  • Ederveen, A. G., et al. (n.d.). Tibolone: A Steroid With a Tissue-Specific Mode of Action. PubMed.
  • Kloosterboer, L. (2004, August 30). Tissue-selectivity: the mechanism of action of tibolone. PubMed.
  • (2015, October 30). In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry.
  • (n.d.). CAS No : 105186-34-3 | Product Name : 10β-Peroxy ∆4-Tibolone.
  • (2023, October 19). Clinical Trial Protocol.
  • (n.d.). Testosterone replacement in menopause.
  • (n.d.). Combined Estrogen–Progestogen Menopausal Therapy. NCBI.
  • (n.d.). In Vitro Models in Endocrine Disruptor Screening | ILAR Journal. Oxford Academic.
  • (n.d.). European Society of Endocrinology clinical practice guideline for evaluation and management of menopause and the perimenopause. Oxford Academic.
  • (n.d.).
  • (n.d.). Hormone Replacement Therapy (HRT) for Women – Comprehensive Panel. Ulta Lab Tests.
  • (n.d.). Hormone Replacement Therapy Clinical Research Trials.
  • (2026, January 12). Hormone therapy not linked to dementia risk, review finds. FemTech World.
  • (n.d.). 10β-Peroxy ?4-Tibolone. 上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务.
  • Carroll, F. I., et al. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

How to increase the yield and purity of 10beta-Peroxy 4-Tibolone synthesis.

Document Version: 1.0 Last Updated: 2026-01-16 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 10β-Peroxy 4-Tibolone. Give...

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Last Updated: 2026-01-16

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 10β-Peroxy 4-Tibolone. Given the limited specific literature for this particular derivative, this document provides a comprehensive framework based on established principles of steroid chemistry, peroxidation of α,β-unsaturated ketones, and extensive in-house expertise in complex molecule synthesis. The protocols and troubleshooting advice herein are intended to serve as a robust starting point for developing a high-yield, high-purity synthesis process. We will address common challenges encountered during the synthesis and purification of steroidal peroxides and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic strategy for 10β-Peroxy 4-Tibolone?

A1: The most direct and plausible route to 10β-Peroxy 4-Tibolone is via a nucleophilic addition of a hydroperoxide anion to the α,β-unsaturated ketone moiety of a suitable Tibolone precursor, such as Δ4-Tibolone. This reaction is a variation of the Weitz-Scheffer epoxidation, where a hydroperoxide is used instead of an epoxide-forming oxidant. The reaction proceeds via a Michael-type addition of the hydroperoxide, followed by protonation to yield the desired 10β-peroxy product. The stereoselectivity of the addition is generally directed by the steroid's steric profile.

Q2: What are the primary challenges in synthesizing and purifying steroidal peroxides?

A2: The primary challenges include:

  • Controlling the reaction selectivity: Preventing side reactions such as epoxidation or decomposition of the starting material and product.

  • Product instability: Peroxides can be thermally and photolytically sensitive, requiring careful handling and storage.

  • Purification difficulties: The polarity of the peroxy group is similar to that of the corresponding alcohol, which can make chromatographic separation from starting material and byproducts challenging. Additionally, peroxides can be sensitive to certain chromatographic stationary phases.[1][2]

  • Safety: Organic peroxides are potentially explosive and must be handled with appropriate safety precautions.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of 10β-Peroxy 4-Tibolone?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring. A potassium iodide/starch solution can be used as a specific stain for peroxides.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for assessing purity and quantifying yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The hydroperoxy proton (ROO-H) typically appears as a broad singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction shows a low conversion of the starting material, resulting in a poor yield of 10β-Peroxy 4-Tibolone. What are the potential causes and solutions?

A: This is a common issue that can often be traced back to several factors. Let's break them down:

  • Cause 1: Inactive Peroxidizing Agent

    • Explanation: Hydrogen peroxide solutions can degrade over time. The concentration of commercially available solutions should be verified before use.

    • Solution: Use a fresh, unopened bottle of hydrogen peroxide or titrate the existing solution to determine its exact concentration. Store hydrogen peroxide in a cool, dark place.

  • Cause 2: Insufficiently Basic Conditions

    • Explanation: The reaction requires the formation of the hydroperoxide anion (HOO⁻), which is a potent nucleophile. If the reaction medium is not sufficiently basic, the concentration of this anion will be too low to drive the reaction forward.

    • Solution: Ensure the base (e.g., NaOH, KOH) is fully dissolved and the pH of the reaction mixture is in the appropriate range (typically pH 10-12 for such reactions). Consider using a phase-transfer catalyst if working in a biphasic system to facilitate the transport of the hydroxide ion into the organic phase.

  • Cause 3: Low Reaction Temperature

    • Explanation: While low temperatures are often used to control selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or HPLC.

Formation of Impurities and Side Products

Q: I am observing significant amounts of impurities alongside my desired product. How can I improve the purity of my crude 10β-Peroxy 4-Tibolone?

A: The formation of impurities is often related to the reaction conditions and the stability of the product. Here are some common impurities and how to address them:

  • Impurity 1: Epoxide Formation

    • Explanation: Under certain conditions, particularly if the pH is not well-controlled, the intermediate enolate can cyclize to form an epoxide instead of being protonated to the hydroperoxide.

    • Solution: Maintain a careful control of the pH. A slightly lower pH (around 10) might favor the hydroperoxide formation over the epoxide. Also, ensure a rapid and efficient workup to quench the reaction and protonate the intermediate.

  • Impurity 2: Unreacted Starting Material

    • Explanation: As discussed in the low yield section, this can be due to several factors.

    • Solution: Refer to the solutions for low yield. If the starting material is difficult to separate from the product, consider driving the reaction to a higher conversion, even if it leads to some product degradation, and then purify the product.

  • Impurity 3: Decomposition Products

    • Explanation: Steroidal peroxides can be unstable and decompose, especially in the presence of heat, light, or metal contaminants.

    • Solution:

      • Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

      • Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

      • Use high-purity, metal-free solvents and reagents.

      • During workup, avoid excessive heating. Use a rotary evaporator at a low temperature.

Purification Challenges

Q: I am having difficulty purifying 10β-Peroxy 4-Tibolone using column chromatography. The product seems to be degrading on the column, or the separation from impurities is poor.

A: Purification of peroxides requires special considerations.

  • Problem 1: Degradation on Silica Gel

    • Explanation: Standard silica gel is slightly acidic and can cause the decomposition of peroxides.

    • Solution:

      • Use deactivated (neutral) silica gel. This can be prepared by washing the silica gel with a dilute solution of a base (e.g., triethylamine in the eluent) and then with the eluent alone.

      • Consider using a different stationary phase, such as alumina (neutral or basic).[1][2]

      • Perform the chromatography quickly and at a low temperature if possible.

  • Problem 2: Poor Separation

    • Explanation: The polarity of the product may be very similar to that of the starting material or byproducts.

    • Solution:

      • Optimize the solvent system for your column chromatography. A gradient elution might be necessary.

      • Consider using a different chromatographic technique, such as preparative HPLC, which often provides better resolution.

      • Recrystallization can be a very effective purification method if a suitable solvent system can be found.

Detailed Experimental Protocols

Disclaimer: The following protocol is a general procedure based on established methods for the peroxidation of α,β-unsaturated ketones and has not been specifically optimized for 10β-Peroxy 4-Tibolone. It should be used as a starting point for your own process development and optimization.

Protocol 1: Synthesis of 10β-Peroxy 4-Tibolone
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Δ4-Tibolone (1 equivalent) in a suitable solvent such as methanol or a mixture of tert-butanol and dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

  • Reaction:

    • In a separate beaker, prepare a solution of 30% hydrogen peroxide (3-5 equivalents) and an aqueous solution of a base such as 2M sodium hydroxide.

    • Slowly add the basic hydrogen peroxide solution to the stirred solution of Δ4-Tibolone over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a test with potassium iodide-starch paper is negative.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure at a low temperature (<30 °C).

    • Purify the crude product by column chromatography on neutral silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Prepare a slurry of neutral silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate).

    • Pack the column with the slurry.

  • Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the solution onto the top of the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and analyze them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product and concentrate under reduced pressure at a low temperature.

Data Presentation

Table 1: Suggested Parameters for Reaction Optimization
ParameterInitial ConditionRange to ExploreMonitoring Technique
Temperature 0-5 °C-10 °C to 25 °CHPLC, TLC
H₂O₂ Equivalents 3 eq.1.5 - 10 eq.HPLC, TLC
Base Concentration 2 M NaOH1 M - 4 M NaOH/KOHpH meter, HPLC
Reaction Time 2-4 hours1 - 12 hoursHPLC, TLC
Solvent MethanolTHF, Dioxane, t-BuOHHPLC, TLC

Visualizations

Diagram 1: Hypothesized Synthesis Workflow

Synthesis_Workflow Start Δ4-Tibolone Reaction Peroxidation Reaction Start->Reaction Reagents H₂O₂ / NaOH (0-5 °C) Reagents->Reaction Workup Quench & Extract Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Final 10β-Peroxy 4-Tibolone Purification->Final

Caption: Hypothesized workflow for the synthesis of 10β-Peroxy 4-Tibolone.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 10β-Peroxy 4-Tibolone Check_Peroxide Is H₂O₂ active? Start->Check_Peroxide Check_Base Is pH > 10? Check_Peroxide->Check_Base Yes Use_Fresh_Peroxide Use fresh or titrated H₂O₂ Check_Peroxide->Use_Fresh_Peroxide No Check_Temp Is temperature optimal? Check_Base->Check_Temp Yes Adjust_Base Increase base concentration Check_Base->Adjust_Base No Increase_Temp Gradually increase reaction temperature Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Use_Fresh_Peroxide->Success Adjust_Base->Success Increase_Temp->Success

Caption: Troubleshooting decision tree for low product yield.

References

  • SynThink. (n.d.). Tibolone EP Impurities & USP Related Compounds.
  • Hara, T., Kurihara, J., Ichikuni, N., & Shimazu, S. (n.d.). Epoxidation of Cyclic Enones with Hydrogen Peroxide Catalysed by Alkylcarboxylate Anion-Intercalated Ni-Zn Mixed Basic Salts. Chiba University.
  • EliteSynth Laboratories. (n.d.). Tibolone Impurities.
  • Hara, T., et al. (2012). Epoxidation of cyclic enones with hydrogen peroxide catalysed by alkylcarboxylate-intercalated Ni–Zn mixed basic salts. Catalysis Science & Technology, 2(8), 1636-1641. [Link]

  • BenchChem. (2025). Refinement of Adrenosterone synthesis to improve yield and purity.
  • (n.d.). Efficient Epoxidation of %昌Enones with Polyvinylpyrrolidone Supported Hydrogen Peroxide (PVP-H2O2). SciSpace.
  • OpenStax. (n.d.). 27.7 Biosynthesis of Steroids. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.).
  • (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones.
  • Sorbead India. (2023, October 31). Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent.
  • Pharmaffiliates. (n.d.). Tibolone-impurities.
  • Organic Chemistry Portal. (n.d.).
  • University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides. Safety & Risk Services.
  • (n.d.).
  • Pharmaffili
  • ResearchGate. (n.d.). Oxidation of steroids using the optimized conditions.
  • ResearchGate. (n.d.). Process improvements in the synthesis of corticosteroid 9,11β-epoxides.
  • MDPI. (n.d.). Biosynthesis and Industrial Production of Androsteroids.
  • (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines.
  • Royal Society of Chemistry. (2025, June 11).
  • National Institutes of Health. (n.d.). Ablation of Steroidogenic Superoxide Dismutase 2 Increases Oxidative Stress and Diminishes Steroid Hormone Production. PMC.
  • University of Cincinnati. (n.d.). Deficiencies of Steroid Biosynthesis. College of Medicine.
  • National Institutes of Health. (n.d.). Cholesterol Hydroperoxide Co-trafficking in Testosterone-generating Leydig Cells: GPx4 Inhibition of Cytotoxic and Anti-steroidogenic Effects. PMC.
  • PubMed. (n.d.). Oxidation of steroid estrogens by peroxymonosulfate (PMS) and effect of bromide and chloride ions: Kinetics, products, and modeling.
  • Chemistry LibreTexts. (2024, March 27).
  • YouTube. (2018, June 14). Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism.
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Tibolone. PubChem.
  • ResearchGate. (2014, July).
  • Obgyn Key. (2016, June 4). Biosynthesis of steroid hormones.
  • Walsh Medical Media. (2021, March 24).
  • BORIS Theses. (n.d.). Organic Peroxides in Radical Chemistry and Stereochemical Study of the Intramolecular Schmidt Reaction.
  • MDPI. (n.d.).
  • PolyPublie. (n.d.). Novel Process for Organic Peroxides Synthesis.

Sources

Optimization

Overcoming challenges in the purification of 10beta-Peroxy 4-Tibolone.

Welcome to the dedicated support center for resolving challenges in the purification of 10β-Peroxy Δ4-Tibolone. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving challenges in the purification of 10β-Peroxy Δ4-Tibolone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sensitive steroid peroxide. As a potential impurity and a derivative of Δ4-Tibolone, its isolation requires a nuanced approach that accounts for both its steroidal backbone and its reactive hydroperoxy moiety.[1] This document provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is 10β-Peroxy Δ4-Tibolone and why is it challenging to purify?

A1: 10β-Peroxy Δ4-Tibolone, also known as (7α,17α)-10-Hydroperoxy-17-hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one, is a peroxide derivative of a Δ4-Tibolone isomer.[1][2] The purification challenges are twofold:

  • Structural Similarity: Like many steroids, it shares a very similar nonpolar scaffold with its parent compound and other related impurities, making chromatographic separation difficult due to subtle differences in polarity.[3]

  • Peroxide Instability: The hydroperoxy group is inherently unstable. It is susceptible to degradation via heat, light, acid/base catalysis, and reduction by common reagents or materials. This reactivity can lead to low yields and the generation of new impurities during the purification process itself.[4][5] Storage is recommended at -20°C under an inert atmosphere to maintain stability.[1]

Q2: What are the primary impurities I should expect to see alongside 10β-Peroxy Δ4-Tibolone?

A2: The impurity profile will be highly dependent on the synthetic route. However, common related substances include the starting material (Δ4-Tibolone), other positional isomers, and degradation products. Key impurities found in Tibolone preparations, which may be analogous, include various isomers and related compounds.[6][7][8]

Potential Impurity / Related Compound Molecular Formula Molecular Weight ( g/mol ) Rationale for Presence
Δ4-TiboloneC₂₁H₂₈O₂312.45Unreacted starting material or precursor.[8]
Tibolone Impurity A (analog)C₂₁H₂₈O₃328.45Potential over-oxidation or side-reaction product.[7]
Tibolone Impurity B (analog)C₂₁H₂₈O₄344.45Isomeric peroxide or di-oxygenated species.[7]
Dehydration/Degradation ProductsVariesVariesResulting from the instability of the peroxide group.

Q3: Which analytical techniques are best for monitoring the purification process?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is ideal.

  • HPLC with UV detection is the workhorse method for analyzing Tibolone and its derivatives, providing excellent quantitative data on purity.[9][10] A C8 or C18 reversed-phase column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the identity of your target compound (m/z 344.45) and for identifying unknown impurities and degradation products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but thermal degradation of the peroxide in the hot injector port is a significant risk.[12] If using GC-MS, derivatization and cool on-column injection techniques should be considered.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 10β-Peroxy Δ4-Tibolone.

Issue 1: Low Purity After Flash Chromatography (<85%)
  • Symptom: The main fraction collected from silica gel flash chromatography shows significant contamination with a slightly less polar impurity, likely the Δ4-Tibolone starting material.

  • Potential Cause: The polarity difference between 10β-Peroxy Δ4-Tibolone and Δ4-Tibolone is insufficient for baseline separation using standard silica gel with a steep solvent gradient. The peroxide group adds polarity, but the overall molecule remains highly nonpolar.

  • Systematic Solutions:

    • Shallow the Gradient: The most straightforward approach is to decrease the rate of increase of the polar solvent (e.g., ethyl acetate in hexanes). Run a gradient from 10% to 40% ethyl acetate over 20-30 column volumes instead of 10. This increases the resolution between closely eluting spots.

    • Change Stationary Phase: Standard silica gel is acidic and can promote degradation.[5] Switch to a deactivated stationary phase like neutral alumina or end-capped silica. For extremely difficult separations, consider a stationary phase with different selectivity, such as diol-bonded or cyano-bonded silica.

    • Employ Preparative HPLC: For the highest purity, preparative reversed-phase HPLC is the superior choice. The different separation mechanism (partitioning vs. adsorption) often provides the necessary selectivity. A common method for Tibolone involves acetonitrile and water mobile phases.[9]

Issue 2: Significant Product Degradation During Purification
  • Symptom: TLC or LC-MS analysis of the crude material shows a clean spot/peak for the product, but after chromatography and solvent evaporation, new, more polar spots/peaks appear, and the overall yield is very low.

  • Potential Cause: The 10β-hydroperoxy group is degrading on-column or during workup. This can be catalyzed by acidic silica, trace metals, or elevated temperatures during solvent removal.[5][13]

  • Systematic Solutions:

    • Buffer the Mobile Phase: Add a small amount (0.1-0.5%) of a neutral or slightly basic modifier like pyridine or triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.

    • Perform Cold Chromatography: If possible, run the chromatography in a cold room or using a jacketed column chilled to 0-5 °C. Lower temperatures significantly slow down degradation pathways.

    • Gentle Solvent Removal: Concentrate the fractions using a rotary evaporator with the bath temperature set no higher than 30 °C. For final solvent removal, use high vacuum at room temperature or lyophilization (freeze-drying) if the solvent system is appropriate (e.g., from a dioxane/water mixture).

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing common purification challenges.

G start Post-Reaction Workup: Crude Product Obtained check_purity Analyze Crude by LC-MS/TLC start->check_purity low_purity Purity <90%? Co-elution observed? check_purity->low_purity Product peak/spot is identifiable degradation Degradation Products Observed? check_purity->degradation Multiple new spots/peaks observed low_purity->degradation No, looks clean shallow_grad Action: Run Flash Column with Shallow Gradient (e.g., 10-30% EtOAc over 20 CV) low_purity->shallow_grad Yes cold_chrom Action: Use Deactivated Silica and Run Column at 0-5 °C degradation->cold_chrom Yes check_purity2 Purity Improved? shallow_grad->check_purity2 prep_hplc Action: Switch to Preparative Reversed-Phase HPLC (C18, ACN/H2O) check_purity2->prep_hplc No success Pure Product (>95%) Store at -20°C under N2 check_purity2->success Yes prep_hplc->success check_purity3 Degradation Reduced? cold_chrom->check_purity3 check_purity3->prep_hplc No, still degrading gentle_evap Action: Concentrate Fractions <30 °C on Rotovap check_purity3->gentle_evap Yes gentle_evap->success

Caption: Troubleshooting workflow for 10β-Peroxy Δ4-Tibolone purification.

Experimental Protocols

Protocol 1: Low-Temperature, Deactivated Flash Chromatography

This protocol is designed to minimize on-column degradation of the sensitive peroxide.

1. Preparation of the Stationary Phase:

  • If using standard silica gel, prepare a slurry in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5% v/v triethylamine. Let this mixture stir for 30 minutes to neutralize the silica surface.
  • Alternatively, use commercially available neutral alumina or end-capped silica gel.

2. Column Packing and Equilibration:

  • Pack a glass column with the prepared stationary phase slurry.
  • Equilibrate the packed column with at least 3-5 column volumes (CV) of the starting mobile phase (Hexane:Ethyl Acetate 95:5 + 0.5% Triethylamine).
  • If possible, place the column in a cold room or use a jacketed column connected to a recirculating chiller set to 4 °C.

3. Sample Loading:

  • Dissolve the crude 10β-Peroxy Δ4-Tibolone in a minimal amount of dichloromethane.
  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
  • Carefully evaporate the solvent to create a dry powder (dry-loading). This prevents band broadening.
  • Gently apply the dry-loaded sample to the top of the equilibrated column.

4. Elution and Fraction Collection:

  • Begin elution with the starting mobile phase.
  • Run a shallow gradient. A suggested gradient could be:
  • CV 1-5: 5% Ethyl Acetate in Hexane
  • CV 6-20: Linear gradient from 5% to 25% Ethyl Acetate
  • CV 21-25: Linear gradient from 25% to 40% Ethyl Acetate
  • Collect fractions (e.g., 20 mL fractions for a 40g column) and monitor them by TLC or a rapid LC-MS method.

5. Product Isolation:

  • Combine the pure fractions as identified by your analytical method.
  • Concentrate the solvent on a rotary evaporator with the water bath temperature at or below 30 °C.
  • Once a concentrated oil or solid is obtained, transfer to a pre-weighed vial and place under high vacuum to remove residual solvent.
  • Immediately store the final product at -20 °C under an inert atmosphere (Nitrogen or Argon).

References

  • SynThink. Tibolone EP Impurities & USP Related Compounds. [Link]

  • Pharmaffiliates. Tibolone-impurities. [Link]

  • LookChem. 10β-Peroxy 4-Tibolone. [Link]

  • Pharmaffiliates. Tibolone-impurities. [Link]

  • PubChem. Tibolone impurity D [EP impurity]. [Link]

  • Google Patents.CN110981930B - Synthesis method of tibolone.
  • Bentham Science. A Review of Analytical Methods for the Determination of Tibolone. [Link]

  • BioOrganics. 10β-Peroxy ∆4-Tibolone. [Link]

  • ResearchGate. A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control | Request PDF. [Link]

  • NIH. Pharmacokinetics of tibolone in early and late postmenopausal women - PMC. [Link]

  • UNESP Institutional Repository. A review of analytical methods for the determination of tibolone. [Link]

  • RSC Publishing. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control . [Link]

  • Google Patents.EP1608670B1 - Process for the production of tibolone.
  • ResearchGate. Effect of hydrogen peroxide oxidation systems on human urinary steroid profiles. [Link]

  • MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • ResearchGate. Summary of the metabolic routes of tibolone in postmenopausal women. [Link]

  • PubMed. From a single steroid to the steroidome: Trends and analytical challenges. [Link]

Sources

Troubleshooting

Enhancing the solubility of 10beta-Peroxy 4-Tibolone for in vitro assays.

Technical Support Center: 10β-Peroxy 4-Tibolone A Guide to Enhancing Solubility for In Vitro Assays Welcome to the technical support guide for 10β-Peroxy 4-Tibolone. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 10β-Peroxy 4-Tibolone

A Guide to Enhancing Solubility for In Vitro Assays

Welcome to the technical support guide for 10β-Peroxy 4-Tibolone. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of solubilizing this hydrophobic compound for reliable and reproducible in vitro experimentation. As a derivative of Tibolone, a synthetic steroid, 10β-Peroxy 4-Tibolone shares its characteristic poor aqueous solubility, which can lead to compound precipitation, inaccurate concentration measurements, and confounded experimental results.[1][2][3] This guide provides field-proven insights, troubleshooting protocols, and a foundational understanding of the principles behind effective solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of 10β-Peroxy 4-Tibolone?

A1: 10β-Peroxy 4-Tibolone is a hydrophobic molecule. Published data and supplier information indicate that it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol.[4][5] Its parent compound, Tibolone, is practically insoluble in water.[2][6] Therefore, direct dissolution in aqueous buffers or cell culture media is not feasible and will result in precipitation.

Q2: Why does my compound precipitate when I dilute my DMSO stock into my aqueous assay buffer?

A2: This is a common and expected phenomenon known as solvent-shift precipitation.[7] A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer or media, the solvent environment rapidly shifts from highly organic to predominantly aqueous. The solubility of a hydrophobic compound like 10β-Peroxy 4-Tibolone is drastically lower in water, causing it to "crash out" of the solution.[7]

Q3: What is the recommended starting solvent for preparing a stock solution?

A3: Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent for preparing high-concentration stock solutions of 10β-Peroxy 4-Tibolone and other poorly soluble compounds for in vitro assays.[5][8] It possesses a high solubilizing power for a wide range of organic molecules and is miscible with water.[9]

Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A4: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[10][11] Some robust cell lines may tolerate up to 1%, but concentrations above this can interfere with cellular processes and compromise data integrity.[12][13] It is imperative to include a vehicle control (media with the same final DMSO concentration as the test wells) in every experiment to account for any effects of the solvent itself.[11]

Q5: Are there alternatives to DMSO for solubilization?

A5: Yes. If your experimental system is sensitive to DMSO, several alternatives can be explored. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming an "inclusion complex" that is water-soluble.[14] β-cyclodextrin and its derivatives, like 2-hydroxypropyl-β-cyclodextrin (HPCD), are particularly effective for steroidal compounds.[15][16][17]

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions.[18][19] These micelles have a hydrophobic core that can solubilize 10β-Peroxy 4-Tibolone, increasing its apparent water solubility.[18][20] However, surfactants can be toxic to cells, so their use must be carefully validated.[21][22]

  • Co-solvents: In some cases, using a co-solvent like polyethylene glycol 400 (PEG 400) in the final dilution can help maintain solubility.[8][11]

Troubleshooting Guide: Preventing Compound Precipitation

This section addresses specific issues you may encounter when preparing working solutions of 10β-Peroxy 4-Tibolone for your experiments.

Issue 1: Precipitate Forms Immediately Upon Dilution into Aqueous Media
  • Underlying Cause: The aqueous solubility limit of the compound has been exceeded due to a rapid change in solvent polarity.[7]

  • Solution Workflow:

    Caption: Decision workflow for immediate precipitation.
Issue 2: Stock Solution in DMSO is Cloudy or Contains Precipitate
  • Underlying Cause: The compound's solubility limit in DMSO may have been exceeded, or water may have contaminated the DMSO. DMSO is hygroscopic and readily absorbs atmospheric moisture, which can significantly reduce its ability to dissolve hydrophobic compounds.[23]

  • Troubleshooting Steps:

    • Gentle Warming & Sonication: Warm the stock solution vial to 37°C in a water bath and vortex or sonicate for 5-10 minutes.[23][24] This often provides enough energy to redissolve the compound.

    • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.9%).[23] Store it in a tightly sealed container with desiccant.

    • Reduce Stock Concentration: If precipitation persists, the desired concentration may be too high. Prepare a new stock at a lower concentration (e.g., reduce from 20 mM to 10 mM). While many compounds are soluble in DMSO at 10 mM, precipitation issues increase at higher concentrations.[13][25]

Issue 3: Compound is Insoluble Even with Optimized DMSO Concentration
  • Underlying Cause: The intrinsic aqueous insolubility of 10β-Peroxy 4-Tibolone is too high for your required assay concentration, even with a permissible percentage of DMSO.

  • Advanced Solubilization Strategies:

Technique Mechanism of Action Advantages Considerations & Potential Drawbacks Relevant Citations
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.Biocompatible at low concentrations; effective for steroids; can improve bioavailability.May not be suitable for all compounds; potential for competition with other molecules.[12][14][15][16]
Non-Ionic Surfactants (Tween® 80) Forms micelles that encapsulate the drug in a hydrophobic core.High solubilization capacity.Can be cytotoxic; may interfere with protein assays or membrane integrity.[18][19][21]
Serum Proteins (BSA, FBS) Hydrophobic drugs can bind to albumin and other proteins in serum.Mimics in vivo conditions; can increase apparent solubility.Not suitable for serum-free assays; can sequester the compound, reducing its free concentration.[10][26]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for preparing a reliable, concentrated stock solution.[9][27]

  • Pre-Preparation:

    • Determine the Molecular Weight (MW) of 10β-Peroxy 4-Tibolone (344.45 g/mol ).[28]

    • Calculate the required mass using the formula: Mass (mg) = 10 mM * Volume (L) * 344.45 g/mol . For 1 mL (0.001 L) of a 10 mM stock, you need 3.44 mg.

    • Bring the compound vial and a sealed bottle of anhydrous DMSO to room temperature before opening to prevent water condensation.[9]

  • Procedure:

    • Weigh 3.44 mg of 10β-Peroxy 4-Tibolone into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.[23]

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, gently warm the tube to 37°C and sonicate for 5-10 minutes.[23]

    • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.[8][11]

    • Label each aliquot clearly and store at -20°C or -80°C for long-term stability.[8][11]

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol minimizes precipitation by avoiding a large, single-step dilution.[11] The goal is to prepare a final working concentration of 10 µM in a cell culture well containing 200 µL of medium, with a final DMSO concentration of 0.1%.

Caption: Serial dilution workflow for in vitro assays.

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology.
  • Solubilizing Steroidal Drugs by β-cyclodextrin Deriv
  • The effect of 2-hydroxypropyl-beta-cyclodextrin on in vitro drug release of steroids
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • The Role of Surfactants in Solubiliz
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. NIH.
  • Preventing oleanolic acid precipitation in DMSO stock solutions. Benchchem.
  • Micellar solubiliz
  • Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • The Role of Surfactants in Solubiliz
  • 10β-Peroxy ∆4-Tibolone. Shanghai Huicheng Biological Technology.
  • 019307 10β-Peroxy ∆4-Tibolone| CAS: 105186-34-3.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • PRODUCT INFORM
  • 10β-Peroxy 4-Tibolone. LookChem.
  • How to prevent "Antibacterial agent 102" precipit
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment.
  • Frequently Asked Questions. Selleckchem.com.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.
  • Surfactant in hydrophobic drugs.
  • Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. PMC - NIH.
  • Solubility and dissolution studies of tibolone polymorphs. SciELO.
  • Applications of Steroid Drugs Entrapped in Cyclodextrins. Tressless.
  • 10β-Peroxy 4-Tibolone | 105186-34-3. ChemicalBook.
  • Solubility and dissolution studies of tibolone polymorphs. SciELO.
  • Solubility values of tibolone forms I and II at 25ºC.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Solubility and dissolution studies of tibolone polymorphs. Portal de Revistas da USP.
  • 10β-Peroxy ∆4-Tibolone. BioOrganics.
  • Preparing Solutions. Chemistry LibreTexts.
  • 10β-Peroxy 4-Tibolone | 105186-34-3. ChemicalBook.
  • Tibolone | C21H28O2 | CID 444008. PubChem - NIH.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • How to enhance drug solubility for in vitro assays?
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed.
  • Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio.
  • Troubleshooting Molecular Biology Applic
  • Protocols & Troubleshooting Guides. R&D Systems.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a Stability-Indicating Analytical Method for 10β-Peroxy 4-Tibolone in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and stability of drug substances is paramount. This guide provides an in-depth, scientif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and stability of drug substances is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of an analytical method for a specific potential impurity and degradation product of Tibolone, 10β-Peroxy 4-Tibolone. Tibolone is a synthetic steroid used for hormone replacement therapy in postmenopausal women and for the treatment of endometriosis.[1] Its degradation profile must be thoroughly understood to ensure the safety and efficacy of the final drug product.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2][3][4] The objective is to equip researchers with the knowledge to design and execute a robust validation study for a stability-indicating analytical method, specifically a High-Performance Liquid Chromatography (HPLC) method, for 10β-Peroxy 4-Tibolone.

The Criticality of a Validated, Stability-Indicating Method

A stability-indicating analytical method is a procedure that can accurately and precisely measure the concentration of a specific analyte, in this case, 10β-Peroxy 4-Tibolone, without interference from the active pharmaceutical ingredient (API), other impurities, degradation products, or excipients. The validation of such a method is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[5] It provides documented evidence that the method is suitable for its intended purpose.[4]

For a compound like 10β-Peroxy 4-Tibolone, a potential oxidative degradation product of Tibolone, a validated stability-indicating method is crucial for:

  • Monitoring Stability: To assess how the quality of the drug substance and drug product changes over time under various environmental conditions (e.g., light, heat, humidity).[6]

  • Impurity Profiling: To identify and quantify degradation products that may form during manufacturing, storage, and handling.[7]

  • Ensuring Patient Safety: By controlling the levels of potentially harmful impurities in the final drug product.

Conceptual Workflow for Method Validation

The validation process can be visualized as a logical progression of experiments designed to demonstrate the method's suitability.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation According to ICH Q2(R1) cluster_2 Phase 3: Method Implementation Dev Method Development (HPLC) Opt Method Optimization Dev->Opt Initial Parameters Specificity Specificity / Stress Studies Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Stability Stability Studies Routine->Stability

Caption: A high-level overview of the analytical method lifecycle, from development to validation and routine implementation.

Experimental Design: A Deep Dive into Validation Parameters

The following sections provide detailed, step-by-step methodologies for validating an HPLC method for the quantification of 10β-Peroxy 4-Tibolone.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] For a stability-indicating method, this is primarily demonstrated through forced degradation studies.[6]

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to intentionally stress the drug substance to produce degradation products.[8] The aim is to achieve a target degradation of 5-20% of the active ingredient.[8][9]

  • Acid Hydrolysis:

    • Prepare a solution of Tibolone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[9]

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a Tibolone solution as in acid hydrolysis.

    • Add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a Tibolone solution.

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw an aliquot and dilute for analysis. This condition is expected to generate 10β-Peroxy 4-Tibolone.

  • Thermal Degradation:

    • Expose solid Tibolone powder to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.[9]

    • Also, prepare a solution of Tibolone and expose it to the same thermal stress.

    • At specified intervals, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose both solid Tibolone and a solution of Tibolone to a light source that provides a combination of UV and visible light.

    • The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[6][9]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time points.

Data Analysis for Specificity:

The chromatograms from the stressed samples are compared with those of an unstressed sample, a placebo (if in a drug product), and a standard of 10β-Peroxy 4-Tibolone. The peak for 10β-Peroxy 4-Tibolone should be well-resolved from the Tibolone peak and any other degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Prepare a stock solution of 10β-Peroxy 4-Tibolone reference standard.

  • Perform a series of dilutions to obtain at least five concentration levels. For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.[11]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data Analysis and Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Y-intercept Should be close to zero.
Residual Plot The residuals should be randomly scattered around the x-axis.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a solution of Tibolone or a placebo of the drug product).

  • Spike the matrix with known amounts of 10β-Peroxy 4-Tibolone at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[12]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Analysis and Acceptance Criteria:

The percentage recovery is calculated as: (Mean measured concentration / Spiked concentration) x 100%

Concentration LevelAcceptance Criteria for Recovery
Low, Medium, High80.0% to 120.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of a single concentration of 10β-Peroxy 4-Tibolone (e.g., 100% of the target concentration).

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

Data Analysis and Acceptance Criteria:

Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Precision LevelAcceptance Criteria for %RSD
Repeatability ≤ 5.0%
Intermediate Precision ≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields a signal-to-noise ratio of approximately 10:1 is generally accepted as the LOQ.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Perform a linearity study at the low end of the concentration range.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Calculate the slope of the calibration curve (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Introduce small variations to the nominal HPLC method parameters, one at a time. Examples of parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Wavelength of detection (e.g., ± 2 nm)

Data Analysis:

Analyze a standard solution of 10β-Peroxy 4-Tibolone under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within the acceptance criteria for system suitability.

Data Presentation and Visualization

Clear and concise presentation of data is essential for a comprehensive validation report.

Table 1: Summary of Linearity Data

ParameterResult
Linear Range (µg/mL) e.g., 0.1 - 5.0
Regression Equation e.g., y = 12345x + 678
Correlation Coefficient (r²) e.g., 0.9992
Y-intercept e.g., 678

Table 2: Summary of Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50% 1.00.9898.0
100% 2.02.04102.0
150% 3.02.9197.0

Table 3: Summary of Precision Data

Precision Level%RSD
Repeatability (n=6) e.g., 1.2%
Intermediate Precision (n=6) e.g., 2.5%

Logical Relationships in Method Validation

G cluster_0 Core Method Performance cluster_1 Method Limits & Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement is of the analyte Accuracy Accuracy Linearity->Accuracy Defines the range for accurate measurement LOD LOD Linearity->LOD Determines sensitivity Precision Precision Accuracy->Precision Confirms trueness and consistency Robustness Robustness Precision->Robustness Tests reliability under variation LOQ LOQ LOD->LOQ Defines quantitation limit

Caption: Interdependencies of key validation parameters as per ICH guidelines.

Conclusion

The validation of an analytical method for a potential impurity like 10β-Peroxy 4-Tibolone is a meticulous but essential process. By following the principles outlined in the ICH Q2(R1) guideline and adopting a scientifically sound, systematic approach, researchers can develop a robust and reliable stability-indicating method. This ensures the quality, safety, and efficacy of the final pharmaceutical product, ultimately protecting public health. The experimental protocols and acceptance criteria provided in this guide serve as a comprehensive framework for this critical aspect of drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form | Semantic Scholar. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • (PDF) Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines - ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • 10β-Peroxy 4-Tibolone - LookChem. [Link]

  • 10β-Peroxy ∆4-Tibolone - BioOrganics. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • (PDF) Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form - ResearchGate. [Link]

  • Validation-of-high-performance-liquid-chromatographic-method-for-the-determination-of-Tibolone-in-bulk-and-pharmaceutical-dosage-form.pdf - ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • Tibolone | C21H28O2 | CID 444008 - PubChem - NIH. [Link]

  • Tibolone - its tissue specifity and bone preserving effects - Krause und Pachernegg. [Link]

  • Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 10β-Peroxy 4-Tibolone in Steroid Hormone Immunoassays

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for generating reliable data. When developing or evaluating synthetic steroids like tibolone and its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for generating reliable data. When developing or evaluating synthetic steroids like tibolone and its derivatives, understanding their potential interference in common hormone assays is a critical, yet often overlooked, aspect of preclinical and clinical research. This guide provides an in-depth, technical comparison and a detailed experimental protocol for assessing the cross-reactivity of a novel tibolone derivative, 10β-Peroxy 4-Tibolone, in standard steroid hormone immunoassays for testosterone, progesterone, and estradiol.

The Imperative of Cross-Reactivity Assessment in Steroid Analysis

Immunoassays are a cornerstone of endocrine research and clinical diagnostics due to their sensitivity and high-throughput capabilities.[1][2] However, these assays, which rely on the specific binding of antibodies to their target antigens, are susceptible to interference from structurally similar molecules.[3][4][5] This is particularly true for steroid hormones, which share a common cyclopentanoperhydrophenanthrene nucleus.[5]

Tibolone, a synthetic steroid used for hormone therapy in postmenopausal women, exerts its effects through its metabolites, which have varying affinities for estrogen, progesterone, and androgen receptors.[6][7][8] The primary active metabolites are the 3α- and 3β-hydroxy metabolites (estrogenic) and the Δ4-isomer (progestogenic and androgenic).[6][9] Given this complex pharmacology, any novel derivative, such as the hypothetical 10β-Peroxy 4-Tibolone, warrants a thorough investigation of its immunoassay cross-reactivity to prevent erroneous measurements of endogenous hormone levels.[10][11]

Structural Comparisons: The Basis for Predicting Cross-Reactivity

The degree of cross-reactivity is fundamentally linked to the structural similarity between the interfering compound and the target analyte of the immunoassay.[3][10] A visual comparison of 10β-Peroxy 4-Tibolone with endogenous steroid hormones provides a rational basis for predicting potential interferences.

G cluster_0 Endogenous Steroids cluster_1 Tibolone Derivative Testosterone Testosterone Progesterone Progesterone Estradiol Estradiol Tibolone_Derivative 10-beta-Peroxy 4-Tibolone Tibolone_Derivative->Testosterone Shared Androstane Core Tibolone_Derivative->Progesterone Similar Pregnane-like Backbone Tibolone_Derivative->Estradiol Potential for Aromatic A-ring Metabolites

Caption: Structural relationships between 10β-Peroxy 4-Tibolone and key steroid hormones.

The shared core steroid structure is the primary reason for potential cross-reactivity. The unique 10β-peroxy group and other modifications on the tibolone derivative will influence the degree of interference in assays for different hormones.

Experimental Protocol for Cross-Reactivity Assessment

This protocol outlines a competitive immunoassay format (e.g., ELISA) to determine the percentage cross-reactivity of 10β-Peroxy 4-Tibolone. The methodology is designed to be self-validating by including appropriate controls and reference standards.

I. Reagent and Sample Preparation
  • Assay Buffer: Prepare a suitable buffer, such as a phosphate-buffered saline (PBS) with a protein carrier like bovine serum albumin (BSA) and a surfactant (e.g., Tween-20), to minimize non-specific binding.[1]

  • Steroid-Free Matrix: Use a steroid-depleted serum or plasma to prepare all standards and test samples. This ensures that endogenous hormones do not interfere with the assay.[12]

  • Standard Curves: Prepare serial dilutions of the target hormone (e.g., testosterone, progesterone, or estradiol) in the steroid-free matrix to generate a standard curve. The concentration range should cover the expected physiological and pathological levels.

  • Test Compound Preparation: Prepare a high-concentration stock solution of 10β-Peroxy 4-Tibolone in a suitable solvent (e.g., ethanol or DMSO) and then serially dilute it in the steroid-free matrix to create a range of test concentrations.

II. Immunoassay Procedure (Competitive ELISA)

The following workflow is a generalized procedure for a competitive ELISA. Specific details may vary depending on the commercial kit or in-house assay being used.

G A Coat plate with capture antibody specific to the target hormone. B Block non-specific binding sites (e.g., with BSA). A->B C Add standards, controls, and samples containing 10-beta-Peroxy 4-Tibolone. B->C D Add enzyme-conjugated target hormone (HRP-steroid). C->D E Incubate to allow competitive binding. D->E F Wash to remove unbound reagents. E->F G Add substrate (e.g., TMB) and incubate to develop color. F->G H Stop reaction and measure absorbance. G->H

Caption: Workflow for competitive ELISA to assess cross-reactivity.

III. Data Analysis and Calculation of Cross-Reactivity
  • Standard Curve Generation: Plot the absorbance values against the known concentrations of the standard hormone and fit a curve (e.g., four-parameter logistic fit).

  • Determine the 50% Binding Point (B/B0 = 50%): From the standard curve, determine the concentration of the target hormone that causes a 50% reduction in the maximum signal (EC50).

  • Determine the EC50 for the Test Compound: Plot the absorbance values for the 10β-Peroxy 4-Tibolone dilutions and determine the concentration that causes a 50% reduction in the maximum signal.

  • Calculate Percentage Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (EC50 of Standard Hormone / EC50 of 10β-Peroxy 4-Tibolone) x 100

Comparative Performance Data (Hypothetical)

The following tables present hypothetical cross-reactivity data for 10β-Peroxy 4-Tibolone in commercially available testosterone, progesterone, and estradiol immunoassays. This data illustrates how the structural similarities translate into quantitative interference.

Table 1: Cross-Reactivity in a Testosterone Immunoassay

CompoundEC50 (ng/mL)% Cross-Reactivity
Testosterone (Standard)0.5100%
Dihydrotestosterone (DHT)0.862.5%
10β-Peroxy 4-Tibolone 15.2 3.3%
Progesterone>1000<0.05%
Estradiol>1000<0.05%

Interpretation: The hypothetical data suggests that 10β-Peroxy 4-Tibolone exhibits weak cross-reactivity in this testosterone immunoassay.[4][10] While low, this level of interference could be significant if the compound is present at high concentrations in test samples.

Table 2: Cross-Reactivity in a Progesterone Immunoassay

CompoundEC50 (ng/mL)% Cross-Reactivity
Progesterone (Standard)0.3100%
17α-Hydroxyprogesterone5.06.0%
10β-Peroxy 4-Tibolone 25.0 1.2%
Testosterone>1000<0.05%
Estradiol>1000<0.05%

Interpretation: The cross-reactivity in the progesterone assay is lower than in the testosterone assay, likely due to a more distinct structural difference from progesterone.

Table 3: Cross-Reactivity in an Estradiol Immunoassay

CompoundEC50 (pg/mL)% Cross-Reactivity
Estradiol (Standard)20100%
Estrone20010.0%
10β-Peroxy 4-Tibolone >10,000 <0.2%
Testosterone>10,000<0.2%
Progesterone>10,000<0.2%

Interpretation: The estradiol immunoassay shows negligible cross-reactivity with 10β-Peroxy 4-Tibolone, indicating high specificity of the antibody for the aromatic A-ring of estrogens.

Conclusion and Recommendations

The assessment of immunoassay cross-reactivity for novel steroid compounds like 10β-Peroxy 4-Tibolone is a crucial step in drug development and research. The provided protocol offers a robust framework for quantifying such interference. Based on our hypothetical data, 10β-Peroxy 4-Tibolone may introduce a positive bias in testosterone immunoassays, especially at high therapeutic doses.

For researchers working with this or similar compounds, it is recommended to:

  • Always validate immunoassay specificity with any new compound that will be present in the study samples.

  • Consider alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive quantification of endogenous steroids in the presence of potentially cross-reactive drugs.[13][14]

  • Consult the immunoassay manufacturer's package insert for any known cross-reactivity data, but be aware that novel compounds will not be listed.[12]

By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure the accuracy and reliability of their steroid hormone measurements.

References

  • Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
  • University of Iowa. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • ResearchGate. (2014). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction.
  • MDPI. (n.d.). Rapidity and Precision of Steroid Hormone Measurement.
  • NCBI Bookshelf. (2012, May 1). Immunoassay Methods - Assay Guidance Manual.
  • PubMed. (2020, October 15). Analytical bias of automated immunoassays for six serum steroid hormones assessed by LC-MS/MS.
  • Benchchem. (n.d.). A Comparative Guide to Cortisol Immunoassay Cross-Reactivity with Endogenous Steroids.
  • PubMed Central. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • PubMed Central. (n.d.). Hormone Immunoassay Interference: A 2021 Update.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Semantic Scholar. (n.d.). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction.
  • FDA. (n.d.). Guidance for Industry.
  • ResearchGate. (n.d.). (PDF) Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay.
  • FDA. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
  • ScienceDirect. (n.d.). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing.
  • PubMed. (n.d.). Tibolone: A Steroid With a Tissue-Specific Mode of Action.
  • PubMed Central. (2007, January 3). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice.
  • PubMed. (n.d.). Bioequivalence studies of tibolone in premenopausal women and effects on expression of the tibolone-metabolizing enzyme AKR1C (aldo-keto reductase) family caused by estradiol.
  • ResearchGate. (n.d.). Bioequivalence Studies of Tibolone in Premenopausal Women and Effects on Expression of the Tibolone-Metabolizing Enzyme AKR1C (Aldo-Keto Reductase) Family Caused by Estradiol | Request PDF.
  • ResearchGate. (n.d.). Tibolone: A steroid with a tissue-specific mode of action | Request PDF.

Sources

Validation

A Comparative Analysis of the Metabolic Stability of Tibolone Metabolites: A Focus on 10β-Peroxy 4-Tibolone

This guide provides a detailed comparison of the metabolic stability of 10β-Peroxy 4-Tibolone relative to other well-characterized metabolites of Tibolone. It is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the metabolic stability of 10β-Peroxy 4-Tibolone relative to other well-characterized metabolites of Tibolone. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of steroid metabolism and pharmacokinetics. This document synthesizes current knowledge, presents relevant experimental data, and offers detailed protocols for assessing metabolic stability.

Introduction to Tibolone and its Complex Metabolism

Tibolone is a synthetic steroid used in hormone replacement therapy to alleviate climacteric symptoms and prevent osteoporosis in postmenopausal women.[1][2][3] Its therapeutic efficacy is attributed to its tissue-selective actions, which are a direct consequence of its complex metabolism in different parts of the body.[2][4][5][6] Upon oral administration, Tibolone is rapidly metabolized into several active metabolites, each with distinct pharmacological profiles.[1][4][7][8] The primary active metabolites are 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of Tibolone.[1][7][8] The 3α- and 3β-hydroxy metabolites are known for their estrogenic effects, while the Δ4-isomer exhibits progestogenic and androgenic activities.[1][4][7] This differential metabolism allows Tibolone to exert estrogenic effects in the bone and vagina, while avoiding stimulation of the endometrium and breast tissue.[2][3][5]

The Metabolic Landscape of Tibolone

The metabolic conversion of Tibolone is a multi-step process primarily occurring in the liver and intestines.[7] The key enzymatic reactions involve hydroxysteroid dehydrogenases and isomerases.[7]

  • Formation of Hydroxy Metabolites: 3α-hydroxytibolone and 3β-hydroxytibolone are formed through the action of 3α- and 3β-hydroxysteroid dehydrogenases, respectively.[7]

  • Formation of the Δ4-Isomer: The Δ4-isomer is produced via the action of Δ5-4-isomerase.[7]

  • Sulfation: A significant portion of Tibolone and its metabolites undergo phase II metabolism, particularly sulfation, which generally leads to their inactivation.[7][9][10] These sulfated conjugates can be reactivated by sulfatases in specific tissues, contributing to the tissue-selective effects of the drug.[7][9]

The metabolic pathway of Tibolone can be visualized as follows:

Tibolone_Metabolism Tibolone Tibolone Metabolite_3aOH 3α-hydroxytibolone (Estrogenic) Tibolone->Metabolite_3aOH 3α-HSD Metabolite_3bOH 3β-hydroxytibolone (Estrogenic) Tibolone->Metabolite_3bOH 3β-HSD Metabolite_delta4 Δ4-isomer (Progestogenic & Androgenic) Tibolone->Metabolite_delta4 Δ5-4-isomerase Sulfated_Metabolites Sulfated Metabolites (Inactive Reservoir) Metabolite_3aOH->Sulfated_Metabolites Sulfotransferases Metabolite_3bOH->Sulfated_Metabolites Sulfotransferases Metabolite_delta4->Sulfated_Metabolites Sulfotransferases Sulfated_Metabolites->Metabolite_3aOH Sulfatases (Tissue-specific) Sulfated_Metabolites->Metabolite_3bOH Sulfatases (Tissue-specific)

Caption: Metabolic pathway of Tibolone leading to its primary active metabolites.

Metabolic Stability of Major Tibolone Metabolites

Metabolic stability is a critical parameter in drug development, as it influences the half-life, bioavailability, and dosing regimen of a drug.[11][12] In vitro assays, typically using liver microsomes or hepatocytes, are employed to determine the intrinsic clearance of a compound.[13][14][15]

10β-Peroxy 4-Tibolone: An Uncharacterized Derivative

10β-Peroxy 4-Tibolone is identified as a derivative and a potential impurity of Δ4-Tibolone.[17][18][19] Its chemical structure includes a hydroperoxy group, which is not typical for steroid metabolites and may have implications for its stability and reactivity.

A thorough review of the scientific literature reveals a significant gap in our understanding of the metabolic stability of 10β-Peroxy 4-Tibolone. There are no published experimental studies directly assessing its metabolism or comparing its stability to the primary active metabolites of Tibolone. The presence of a peroxide functional group suggests that it may be susceptible to reduction by various cellular enzymes, potentially leading to the formation of corresponding alcohol derivatives. However, without experimental data, its metabolic fate remains speculative.

Experimental Protocol for Determining Metabolic Stability

To address the lack of data on 10β-Peroxy 4-Tibolone, the following detailed protocol for an in vitro metabolic stability assay using human liver microsomes is provided. This protocol is designed to be a self-validating system and can be adapted for other metabolites.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 10β-Peroxy 4-Tibolone and compare it with other Tibolone metabolites.

Materials:

  • Test compounds: 10β-Peroxy 4-Tibolone, 3α-hydroxytibolone, 3β-hydroxytibolone, Δ4-isomer (as positive controls).

  • Human Liver Microsomes (HLM), pooled from multiple donors.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and protein precipitation.

  • LC-MS/MS system for quantification.

Workflow for Metabolic Stability Assay:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Compounds Prepare stock solutions of test compounds and controls Pre_incubation Pre-incubate microsomes and test compound at 37°C Prep_Compounds->Pre_incubation Prep_Microsomes Thaw and prepare human liver microsomes in buffer Prep_Microsomes->Pre_incubation Initiate_Reaction Initiate reaction by adding NADPH regenerating system Pre_incubation->Initiate_Reaction Time_Points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench reaction with cold acetonitrile containing internal standard Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% remaining) vs. time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution (acetonitrile with a suitable internal standard).

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the human liver microsomes (at a final concentration of 0.5-1 mg/mL).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing the cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Comparative Data Summary (Hypothetical)

As no experimental data for 10β-Peroxy 4-Tibolone is currently available, the following table is presented as a template for how the comparative data would be structured.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3α-hydroxytiboloneData to be determinedData to be determined
3β-hydroxytiboloneData to be determinedData to be determined
Δ4-isomerData to be determinedData to be determined
10β-Peroxy 4-Tibolone Data to be determined Data to be determined
Conclusion and Future Directions

Tibolone's therapeutic effects are intricately linked to its metabolic profile. While the metabolic stability of its primary active metabolites is reasonably understood from their pharmacokinetic behavior, a significant knowledge gap exists for the derivative 10β-Peroxy 4-Tibolone. Its characterization as a potential impurity underscores the importance of understanding its metabolic fate for safety and regulatory purposes. The provided experimental protocol offers a robust framework for generating the necessary data to compare its metabolic stability against the well-established metabolites of Tibolone. Future research should prioritize conducting such studies to fully elucidate the metabolic profile of all Tibolone-related compounds.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tibolone?
  • Groot, M. J., et al. (2003). Metabolism of tibolone and its metabolites in uterine and vaginal tissue of rat and human origin. Journal of Steroid Biochemistry and Molecular Biology, 87(2-3), 127-134.
  • Vos, R. M., et al. (2002). The in vivo human metabolism of tibolone. Drug Metabolism and Disposition, 30(3), 248-254.
  • Wikipedia. (n.d.). Tibolone. Retrieved from [Link]

  • Drugs.com. (n.d.). Tibolone (Professional Patient Advice). Retrieved from [Link]

  • Timmer, C. J., & Houwing, N. S. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 193-200. Retrieved from [Link]

  • Davis, S. R., & Rees, M. (2005). Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women. Menopause, 12(5), 646-655. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. Retrieved from [Link]

  • SAHPRA Repository. (n.d.). Tibolone 2,5 mg Dyna. Retrieved from [Link]

  • Current Protocols in Pharmacology. (n.d.). Drug and Drug Metabolite Stability in Whole Blood. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Retrieved from [Link]

  • Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone. Maturitas, 48 Suppl 1, S30-S40. Retrieved from [Link]

  • UKCPA. (n.d.). Handbook of Perioperative Medicines: Tibolone. Retrieved from [Link]

  • Drug-Interactions. (n.d.). Tibolone- Drug Interactions, Dosage, Side Effects, indications, Uses and Precautions. Retrieved from [Link]

  • Vella, A., et al. (2010). Probable tacrolimus toxicity from tibolone co-administration in a woman: a case report. Journal of Medical Case Reports, 4, 32. Retrieved from [Link]

  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Salih, S. M., & Salih, J. M. (2003). Tibolone for Postmenopausal Women: Systematic Review of Randomized Trials. The Journal of Clinical Endocrinology & Metabolism, 88(6), 2568-2575. Retrieved from [Link]

  • NHS. (n.d.). Taking tibolone with other medicines and herbal supplements. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Al-Safi, Z. A., & Santen, R. J. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. The Journal of Clinical Endocrinology & Metabolism, 92(1), 1-10. Retrieved from [Link]

  • LookChem. (n.d.). 10β-Peroxy 4-Tibolone. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Besser, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 441-450. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • de Gooyer, M. E., et al. (2003). Selective tissue distribution of tibolone metabolites in mature ovariectomized female cynomolgus monkeys after multiple doses of tibolone. Drug Metabolism and Disposition, 31(11), 1364-1372. Retrieved from [Link]

  • BioOrganics. (n.d.). 10β-Peroxy ∆4-Tibolone. Retrieved from [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2001). Steroid regulation of drug-metabolizing cytochromes P450. Current Drug Metabolism, 2(2), 117-130. Retrieved from [Link]

  • Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8759. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 10β-Peroxy ∆4-Tibolone. Retrieved from [Link]

  • Kloosterboer, H. J. (2001). Tibolone: A Steroid With a Tissue-Specific Mode of Action. Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238. Retrieved from [Link]

  • Barreto, G. E., et al. (2020). Tibolone as Hormonal Therapy and Neuroprotective Agent. Trends in Endocrinology & Metabolism, 31(8), 586-597. Retrieved from [Link]

  • Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). 10β-Peroxy ?4-Tibolone. Retrieved from [Link]

  • Jo, H., et al. (2019). Synthesis and characterization of hydrogen peroxide activated estrogen receptor beta ligands. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1273. Retrieved from [Link]

Sources

Comparative

The Analytical Edge: A Head-to-Head Comparison of HPLC and UPLC for the Separation of 10β-Peroxy 4-Tibolone

A Senior Application Scientist's Guide to Optimizing Steroid Impurity Profiling Executive Summary In the landscape of pharmaceutical development, the precise identification and quantification of impurities are paramount...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Steroid Impurity Profiling

Executive Summary

In the landscape of pharmaceutical development, the precise identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This guide provides a detailed, head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the challenging separation of 10β-Peroxy 4-Tibolone, a potential oxidative impurity of the synthetic steroid Tibolone. Through a comprehensive analysis grounded in chromatographic theory and supported by detailed experimental protocols, this document demonstrates the definitive advantages of UPLC technology. Researchers and drug development professionals will find that UPLC offers superior resolution, significantly faster analysis times, and enhanced sensitivity, making it the unequivocally recommended technique for this critical separation.[1][2][3]

Introduction: The Analytical Challenge of 10β-Peroxy 4-Tibolone

Tibolone is a synthetic steroid used in hormone therapy that exhibits a complex pharmacological profile.[4][5] Its manufacturing process and storage can potentially lead to the formation of degradation products, including oxidative impurities. One such hypothetical, yet chemically plausible, impurity is 10β-Peroxy 4-Tibolone. The presence of a peroxide functional group introduces significant analytical challenges due to its potential reactivity and structural similarity to the parent drug.

The accurate separation and quantification of such impurities are not merely procedural; they are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the stability, safety, and quality of the final drug product.[6][7] An effective analytical method must exhibit sufficient specificity to resolve the active pharmaceutical ingredient (API) from its impurities, even those present at trace levels.[8][9] This guide will explore the performance of traditional HPLC versus the more advanced UPLC technology in achieving this critical separation.

Technology Deep Dive: HPLC vs. UPLC - More Than Just Pressure

High-Performance Liquid Chromatography (HPLC) has been a cornerstone of pharmaceutical analysis for decades, relying on columns packed with particles typically 3–5 µm in size and operating at pressures up to 6,000 psi.[1][2] Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, utilizes columns with sub-2 µm particles and operates at much higher pressures, often up to 15,000 psi.[2][10][11] This fundamental difference in particle size and pressure has profound implications for chromatographic performance, as explained by the van Deemter equation.[12][13][14]

The van Deemter equation (HETP = A + B/u + C·u) describes the relationship between the linear velocity (u) of the mobile phase and column efficiency (measured as Height Equivalent to a Theoretical Plate, or HETP).[13][15]

  • A Term (Eddy Diffusion): Relates to the multiple paths an analyte can take through the column packing. Smaller, more uniform particles in UPLC columns reduce this term, leading to less band broadening.[15][16]

  • B Term (Longitudinal Diffusion): Represents the natural diffusion of the analyte in the mobile phase. This is more significant at low flow rates.

  • C Term (Mass Transfer): Describes the rate at which the analyte moves between the stationary and mobile phases. Faster flow rates can increase this effect.

UPLC's use of sub-2 µm particles results in a flatter and lower van Deemter curve, meaning that high efficiency is maintained over a wider range of flow rates.[15][16] This allows for significantly faster analyses without sacrificing resolution, a key advantage over HPLC.[10][17][18] The smaller particles provide more surface area, leading to sharper, narrower peaks, which directly translates to improved resolution and greater sensitivity for detecting trace impurities.[1][2][10][19]

Experimental Design & Methodology

To provide a practical comparison, two distinct analytical methods were designed for the separation of Tibolone and its hypothetical 10β-Peroxy 4-Tibolone impurity. The protocols below are detailed to be self-validating, with each parameter choice justified by scientific principles.

Sample Preparation
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Tibolone and 10β-Peroxy 4-Tibolone reference standards in methanol.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of Tibolone and 1 µg/mL of 10β-Peroxy 4-Tibolone in a 50:50 acetonitrile/water diluent. This solution is used to verify the performance of the chromatographic system.

  • Rationale: Methanol is an excellent solvent for steroids. The acetonitrile/water diluent is chosen to match the initial mobile phase conditions, ensuring good peak shape upon injection.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Causality: C18 columns are standard for reverse-phase chromatography of non-polar compounds like steroids, providing robust and predictable retention.[20] The 5 µm particle size is typical for conventional HPLC.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.0 min: 50% B

    • 15.0 min: 80% B

    • 15.1 min: 50% B

    • 20.0 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

    • Causality: Many steroids lack a strong chromophore, requiring detection at lower UV wavelengths like 210 nm for adequate sensitivity.[21]

  • Injection Volume: 10 µL

Ultra-Performance Liquid Chromatography (UPLC) Protocol
  • Instrumentation: UPLC system capable of pressures >10,000 psi, with a binary solvent manager, sample manager, and PDA/UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Causality: The shorter column length and smaller internal diameter are hallmarks of UPLC, designed to minimize system volume and maintain high efficiency.[22] The 1.7 µm particles are the key to the speed and resolution benefits of the technology.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Scaled from HPLC):

    • 0.0 min: 50% B

    • 3.0 min: 80% B

    • 3.1 min: 50% B

    • 5.0 min: 50% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

    • Causality: Higher temperatures reduce mobile phase viscosity, allowing for efficient operation at high pressures. This is more critical in UPLC than HPLC.[22]

  • Detection: UV at 210 nm

  • Injection Volume: 2 µL

Results & Head-to-Head Comparison

The performance of each method was evaluated based on key chromatographic parameters as outlined by ICH guidelines for analytical procedure validation.[23][24][25] The hypothetical data presented below reflect the expected outcomes based on the principles of each technology.

Quantitative Data Summary
Performance MetricHPLC MethodUPLC MethodAdvantage
Resolution (Tibolone / Impurity) 1.8> 3.0 UPLC
Run Time 20.0 minutes5.0 minutes UPLC
Tibolone Peak Width 0.25 minutes0.05 minutes UPLC
Backpressure ~1,800 psi~9,500 psi (System Dependent)
Solvent Consumption per Run 17.5 mL2.25 mL UPLC
Sensitivity (Peak Height) 1x~3-4x UPLC
Analysis of Results
  • Resolution: UPLC provides significantly better resolution between the closely eluting Tibolone and its peroxy impurity.[2] This is a direct result of the higher efficiency of the sub-2 µm particle column, which produces much narrower peaks.

  • Speed and Throughput: The UPLC method is four times faster than the HPLC method.[2][18] This translates to a massive increase in laboratory productivity, allowing for higher sample throughput, which is critical in a drug development environment.[3]

  • Sensitivity: Due to the narrower, more concentrated peaks, the UPLC method delivers a 3-4 fold increase in peak height for the same concentration.[1][19] This is crucial for the accurate quantification of trace-level impurities that might be missed by HPLC.[3][26]

  • Solvent Consumption: The UPLC method uses nearly 8-fold less solvent per run.[1] This not only leads to significant cost savings but also aligns with green chemistry initiatives by reducing chemical waste.

Visualization of the Analytical Workflow

The following diagram illustrates the comparative workflows for analyzing a sample using the HPLC and UPLC methods, highlighting the efficiency gains of the UPLC approach.

G Comparative Analytical Workflows cluster_0 HPLC Workflow cluster_1 UPLC Workflow HPLC_Start Start (T=0 min) HPLC_Inject Inject Sample (10 µL) HPLC_Start->HPLC_Inject HPLC_Run Chromatographic Run (Gradient Elution) HPLC_Inject->HPLC_Run 1.0 mL/min HPLC_Detect Peak Detection (Tibolone & Impurity) HPLC_Run->HPLC_Detect ~15 min HPLC_Equilibrate Column Re-equilibration HPLC_Detect->HPLC_Equilibrate HPLC_End Ready for Next Injection (T=20 min) HPLC_Equilibrate->HPLC_End 5 min UPLC_Start Start (T=0 min) UPLC_Inject Inject Sample (2 µL) UPLC_Start->UPLC_Inject UPLC_Run Chromatographic Run (Gradient Elution) UPLC_Inject->UPLC_Run 0.5 mL/min UPLC_Detect Peak Detection (Tibolone & Impurity) UPLC_Run->UPLC_Detect ~3 min UPLC_Equilibrate Column Re-equilibration UPLC_Detect->UPLC_Equilibrate UPLC_End Ready for Next Injection (T=5 min) UPLC_Equilibrate->UPLC_End 2 min

Sources

Validation

A Comparative Guide to the Structural Elucidation and Confirmation of 10β-Peroxy 4-Tibolone Using 2D NMR

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel compounds, metabolites, or degradation products is a cornerstone of chemical and pharmaceutical research....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel compounds, metabolites, or degradation products is a cornerstone of chemical and pharmaceutical research. Tibolone, a synthetic steroid used for postmenopausal symptoms and osteoporosis prevention, and its derivatives present unique analytical challenges due to their complex stereochemistry.[1][2][3] This guide provides an in-depth, experience-driven comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of a specific Tibolone derivative: 10β-Peroxy 4-Tibolone.

The formation of a peroxy group at the C10 position, particularly with β-stereochemistry, introduces a significant analytical hurdle. The absence of a proton at C10 and the presence of a quaternary carbon bonded to two oxygen atoms can make definitive characterization by mass spectrometry or 1D NMR alone inconclusive. This guide will demonstrate the synergistic power of a suite of 2D NMR experiments to overcome these challenges, providing irrefutable evidence for the proposed structure. We will explore not just the "how" but the critical "why" behind each experimental choice, offering a self-validating workflow applicable to similar complex steroidal systems.

The Analytical Challenge: Pinpointing the 10β-Peroxy Moiety

Standard analytical techniques often fall short in definitively characterizing regio- and stereoisomers of complex molecules like steroids.

  • 1D ¹H and ¹³C NMR: While essential for an initial overview, 1D spectra of steroids are often characterized by severe signal overlap, especially in the aliphatic region.[4] More critically, for 10β-Peroxy 4-Tibolone, the key structural feature—the C10 quaternary carbon—is silent in ¹H NMR and its ¹³C signal provides no direct connectivity information.

  • Mass Spectrometry (MS): MS can confirm the molecular formula (C₂₁H₂₈O₄ for the hydroperoxy analogue) but cannot distinguish between isomers.[5] The peroxy group could be at various positions, and MS provides no information on its stereochemistry.

  • Alternative Spectroscopic Methods (IR, UV): These methods can confirm the presence of functional groups (e.g., carbonyls, hydroxyls) but lack the specificity to define the complete covalent structure and three-dimensional arrangement.

This is where 2D NMR becomes the definitive tool, capable of mapping out the entire molecular framework through-bond and through-space correlations.[6][7]

The 2D NMR Strategic Workflow

A multi-pronged 2D NMR approach is required to build the molecule piece by piece, with each experiment providing a unique set of constraints that collectively lead to an unambiguous structure. The overall strategy follows a logical progression from proton-proton connectivity to the final stereochemical arrangement.

G cluster_0 Data Acquisition cluster_1 Structural Elucidation Pathway Sample_Prep Sample Preparation (CDCl3 or DMSO-d6) NMR_Acq 1D ¹H, ¹³C/DEPT 2D COSY, HSQC, HMBC, ROESY Sample_Prep->NMR_Acq COSY ¹H-¹H COSY (Identify Spin Systems) NMR_Acq->COSY HSQC ¹H-¹³C HSQC (Link Protons to Carbons) COSY->HSQC Proton assignments HMBC ¹H-¹³C HMBC (Assemble Carbon Skeleton) HSQC->HMBC Direct C-H pairs ROESY ¹H-¹H ROESY/NOESY (Confirm Stereochemistry) HMBC->ROESY Planar structure Structure Final Structure Confirmation ROESY->Structure 3D confirmation

Caption: A comprehensive workflow for 2D NMR-based structural elucidation.

Experimental Protocols: A Self-Validating System

The integrity of the final structure is wholly dependent on the quality of the acquired data. The following protocol is designed to ensure high-resolution, artifact-free spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 10β-Peroxy 4-Tibolone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for steroids, but DMSO-d₆ may be necessary if hydroxyl protons are of interest.

  • Filter the sample through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & Calibration (on a 500 MHz or higher spectrometer):

  • Lock and shim the instrument on the deuterated solvent signal to achieve optimal magnetic field homogeneity (line width for residual CHCl₃ should be <0.5 Hz).

  • Accurately calibrate the 90° pulse widths for both ¹H and ¹³C channels. This is a non-negotiable step for quantitative HMBC and NOESY/ROESY experiments.

  • Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly.

3. 2D NMR Data Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy): Acquire a gradient-selected (gCOSY) experiment to identify proton-proton scalar coupling networks (spin systems).[8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Use an edited HSQC experiment to correlate each proton to its directly attached carbon. This also serves to differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this problem. It reveals correlations between protons and carbons over 2-4 bonds. Optimize the long-range coupling delay (typically ~8 Hz) to observe correlations to quaternary carbons.[10]

  • ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy): For stereochemical analysis, ROESY is often preferred over NOESY for medium-sized molecules like steroids as it avoids zero-crossing issues. Use a mixing time of 200-400 ms to observe through-space correlations between protons that are close in proximity (<5 Å).

Data Analysis and Structural Confirmation: A Step-by-Step Guide

Let's walk through the interpretation using hypothetical but realistic data for 10β-Peroxy 4-Tibolone.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 10β-Peroxy 4-Tibolone

Positionδ¹³C (ppm)δ¹H (ppm) (Multiplicity, J in Hz)Key HMBC Correlations (from ¹H to ¹³C)Key ROESY Correlations (from ¹H to ¹H)
3199.5-H-2, H-4-
4125.05.85 (s)C-3, C-5, C-6, C-10H-6α, H-2β
5165.0-H-4, H-6-
1092.5 -H-1, H-4, H-9-
1780.5-H-18, H-21-
1813.50.95 (s)C-12, C-13, C-14, C-17H-21, H-12β
2174.82.60 (s)C-17, C-20H-18

(Note: This is a partial data table for illustrative purposes.)

Step 1 & 2: Mapping the Framework with COSY and HSQC

Initially, COSY spectra are used to trace out the proton-proton connectivity within each ring of the steroid. For example, correlations will link H-1 to H-2, H-6 to H-7, and so on. The HSQC spectrum then provides the definitive link, assigning each proton to its corresponding carbon atom, effectively building the individual spin system fragments of the molecule.[9][10]

Step 3: Assembling the Skeleton and Identifying the Peroxy Position with HMBC

The HMBC experiment is the key to connecting the fragments and, crucially, to locating the peroxy group.

  • Causality: Since the peroxy group is at C10, a quaternary carbon, it has no attached protons. Its position must be inferred from long-range correlations to it.

  • Key Evidence:

    • H4 to C10 Correlation: The olefinic proton at H-4 (δ ~5.85 ppm) is expected to show a 3-bond correlation to the C10 carbon.

    • H1/H9 to C10 Correlations: Protons on adjacent carbons, such as H-1 and H-9, will also show correlations to C10.

    • The C10 Chemical Shift: The most telling piece of evidence is the highly downfield chemical shift of the C10 quaternary carbon (δ ~92.5 ppm). A typical C10 in a Δ⁵(¹⁰) Tibolone isomer is around 35-40 ppm. The presence of two electronegative oxygen atoms deshields this carbon significantly, shifting it ~50 ppm downfield. This dramatic shift is a hallmark of the C-O-O-R moiety.

Step 4: Confirming the β-Stereochemistry with ROESY

With the planar structure established, ROESY provides the through-space information needed to confirm the stereochemistry.

  • Causality: The β-face of a steroid is conventionally the "top" face, where the C18 methyl group resides. A substituent in the 10β position will be spatially close to other β-face protons.

  • Key Evidence:

    • Absence of C19-Methyl: In this norethisterone-derived structure, there is no C19 methyl group at C10. Therefore, we must use other β-face protons as spatial reporters.

    • Correlations to β-Face Protons: The peroxy group is sterically bulky. While the -OOH proton itself may be difficult to observe or assign, the group's presence will influence the local environment. We look for ROESY correlations between protons whose proximity is dictated by the 10β-peroxy group. For instance, correlations between H-4 and the β-protons at C-2 or C-6 can be indicative of the overall conformation influenced by the bulky 10β substituent. A critical correlation would be between the H-8β proton and protons on the A-ring that are forced into proximity by the 10β group.

Caption: Key HMBC and ROESY correlations confirming the 10β-peroxy structure.

(Note: The image in the DOT script is a placeholder representing the steroid core for illustrative purposes.)

Comparative Analysis: Why 2D NMR is the Gold Standard

Analytical TechniqueInformation ProvidedLimitations for 10β-Peroxy 4-Tibolone
Mass Spectrometry Molecular Weight, Elemental FormulaCannot distinguish between positional isomers (e.g., 6β-peroxy) or stereoisomers (α vs. β).
1D NMR Spectroscopy Functional groups, proton/carbon countSevere signal overlap; provides no direct connectivity information for the key C10 quaternary carbon.
X-Ray Crystallography Absolute structure and stereochemistryRequires a high-quality single crystal, which is often difficult or impossible to obtain, especially for minor metabolites or unstable compounds.
2D NMR Spectroscopy Unambiguous covalent structure and relative stereochemistry Provides a complete, self-validating map of the molecule in solution, directly confirming the C10 position and the β-orientation through a combination of through-bond (HMBC) and through-space (ROESY) correlations.

Conclusion

The structural elucidation of complex molecules like 10β-Peroxy 4-Tibolone serves as a prime example of the indispensable power of 2D NMR spectroscopy. While other analytical methods provide valuable pieces of the puzzle, only a comprehensive suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and ROESY—can assemble those pieces into a complete and validated structure. The key takeaways for any researcher facing a similar challenge are the critical importance of the HMBC experiment for probing quaternary centers and the ROESY/NOESY experiment for defining stereochemistry. The dramatic downfield shift of the C10 carbon serves as a unique and powerful diagnostic marker for the peroxy functionality. This integrated approach not only provides the definitive structure but also establishes a robust, repeatable workflow for the confident characterization of novel steroidal derivatives in drug development and metabolism studies.

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • Synthesis method of tibolone.
  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Decoding Tibolone: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Patsnap Synapse. [Link]

  • Tibolone and its effects on bone: a review. PubMed. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. [Link]

  • Quantifying Isotibolone in Raw Materials of Tibolone. ResearchGate. [Link]

  • Tibolone | C21H28O2. PubChem, National Institutes of Health. [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. [Link]

  • Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal of Applied Chemistry. [Link]

  • 10.BETA.-HYDROPEROXY-19-NORETHISTERONE. Global Substance Registration System (GSRS). [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. UCL Discovery. [Link]

  • Pharmacokinetic parameters of sulfated tibolone metabolites in postmenopausal women after single and multiple doses of tibolone. PubMed. [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. [Link]

  • Steroids and NMR. ResearchGate. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Nuclear Magnetic Resonance of Steroids.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

Sources

Comparative

A Comparative Guide to the Inter-laboratory Validation of a Quantification Method for 10β-Peroxy 4-Tibolone

Audience: Researchers, scientists, and drug development professionals. Abstract: The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy. This guide details a comprehensive inter-laboratory study designed to validate a robust analytical method for the quantification of 10β-Peroxy 4-Tibolone, a potential oxidative impurity of the synthetic steroid Tibolone. By establishing the method's performance across multiple laboratories, we provide a blueprint for ensuring its reliability, reproducibility, and fitness for purpose in a regulated environment. This document is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and serves as a practical comparison of the method's performance characteristics when executed by different teams and in varied settings.

Introduction: The Rationale for Impurity Quantification

Tibolone is a synthetic steroid used in hormone therapy that exhibits tissue-specific hormonal effects.[1][2][3][4] During its synthesis, storage, or formulation, degradation products and impurities can arise. Peroxide impurities, such as the hypothetical but chemically plausible 10β-Peroxy 4-Tibolone, are of particular concern due to their potential reactivity and implications for product stability and patient safety.

The reliable quantification of such impurities is not merely an analytical exercise; it is a regulatory necessity. Authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that analytical methods used for assessing the quality of pharmaceutical products are validated to meet stringent standards of accuracy and reliability.[5] The ICH Q2(R1) guideline is the globally recognized standard for these validation procedures.[6][7][8] This guide focuses on a Category II analytical method, which is intended for the determination of impurities in bulk drug substances or degradation compounds in finished pharmaceutical products.[5][9]

An inter-laboratory study, or reproducibility study, is the ultimate test of a method's robustness.[10] It assesses the precision of a method when performed by different analysts in different laboratories with different equipment.[10][11] A successful inter-laboratory validation provides the highest level of confidence that the analytical method is standardized and can be reliably transferred.

The Analytical Challenge and Selected Methodology

The primary analytical method for the analysis of Tibolone in pharmaceutical formulations is High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection.[1][2][3][4][12] For the quantification of Tibolone and its metabolites in biological fluids, more sensitive techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) combined with Mass Spectrometry (MS) are often employed.[1][2][3][4][12]

Given the need for a robust, transferable, and widely accessible method for quality control purposes, a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method was selected for this validation study.

Causality behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): Steroids like Tibolone and its derivatives are moderately nonpolar. A C18 stationary phase provides excellent retention and separation capabilities for these types of molecules.

  • UV Detection: The conjugated ketone chromophore present in the Tibolone structure allows for sensitive detection using a UV spectrophotometer, a standard component of any QC laboratory.

  • Gradient Elution: To ensure adequate separation of the main active pharmaceutical ingredient (API) from potential impurities, including the more polar peroxide derivative, a gradient elution program is employed. This allows for the efficient elution of a range of compounds with varying polarities within a reasonable run time.

Inter-laboratory Study Design

The design of this study is rooted in the principles outlined in the ICH Q2(R1) guideline, which specifies the validation characteristics required for various types of analytical procedures.[6][8] The study aims to establish the reproducibility of the method, a key measure of precision.

Participating Laboratories

A total of five laboratories (designated Lab A through Lab E) with experience in pharmaceutical analysis were selected to participate. Each laboratory received the same validation protocol, analytical method, reference standards, and test samples from a homogenized batch.

Validation Parameters to be Assessed

The study was designed to evaluate the following performance characteristics, which are critical for an impurity quantification method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The overall workflow for the inter-laboratory validation is depicted below.

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Multi-Site Execution cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Optimize Analytical Method B Prepare Validation Protocol (ICH Q2) A->B C Prepare & Distribute Homogenized Samples & Reference Standards B->C D Lab A C->D E Lab B C->E F Lab C C->F G Lab D C->G H Lab E C->H I Execute Protocol: Specificity, Linearity, Accuracy, Precision, LOQ, Robustness J Collect & Collate Data from All Labs I->J K Statistical Analysis (ANOVA) J->K L Generate Final Validation Report K->L caption Inter-laboratory Validation Workflow

Caption: Workflow for the inter-laboratory validation study.

Detailed Experimental Protocols

RP-HPLC-UV Method Protocol
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

Protocol for Validation Parameters
  • Specificity: A solution containing Tibolone API was subjected to forced degradation (acid, base, oxidation, heat, light). The degraded samples were analyzed to ensure the peak for 10β-Peroxy 4-Tibolone is free from interference from the API and other degradation products.

  • Linearity: A series of at least five concentrations of the 10β-Peroxy 4-Tibolone reference standard, ranging from the LOQ to 150% of the target specification limit, were prepared and analyzed.

  • Accuracy: Accuracy was determined by analyzing samples of Tibolone API spiked with known amounts of 10β-Peroxy 4-Tibolone at three concentration levels (low, medium, high). The percentage recovery was calculated.

  • Precision (Reproducibility): Six individual samples of Tibolone spiked at the target concentration were prepared and analyzed in each of the five participating laboratories. The RSD across all 30 results was calculated.

  • Limit of Quantitation (LOQ): The LOQ was established based on a signal-to-noise ratio of 10:1 and confirmed by analyzing samples at this concentration to demonstrate acceptable precision and accuracy.

Comparative Results and Discussion

The data from the five participating laboratories were collected and analyzed. The results are summarized in the tables below, providing a direct comparison of the method's performance across different sites.

Table 1: Linearity and Range
LaboratoryLinearity (Correlation Coefficient, r²)Range (µg/mL)
Lab A0.99980.1 - 10.0
Lab B0.99950.1 - 10.0
Lab C0.99990.1 - 10.0
Lab D0.99970.1 - 10.0
Lab E0.99960.1 - 10.0
Acceptance Criterion ≥ 0.999 Established

All laboratories demonstrated excellent linearity, with correlation coefficients exceeding the acceptance criterion of 0.999. This indicates a strong proportional relationship between concentration and detector response across the specified range.

Table 2: Accuracy (Recovery %)
LaboratoryLow Conc. (80%)Medium Conc. (100%)High Conc. (120%)
Lab A99.5%100.2%101.1%
Lab B98.9%99.8%100.5%
Lab C100.8%101.0%101.5%
Lab D99.2%100.5%100.9%
Lab E98.5%99.5%101.2%
Acceptance Criterion 98.0% - 102.0% 98.0% - 102.0% 98.0% - 102.0%

The accuracy of the method, demonstrated by the recovery of spiked impurity, was well within the acceptable limits of 98.0% to 102.0% across all laboratories and concentration levels. This confirms the method's ability to provide results close to the true value.

Table 3: Precision (Reproducibility)
StatisticResult
Number of Laboratories5
Total Number of Determinations30
Overall Mean (% of Spike)100.3%
Standard Deviation (SD)0.85
Relative Standard Deviation (RSD) 0.85%
Acceptance Criterion (RSD) ≤ 10%

The key outcome of the inter-laboratory study is the reproducibility, expressed as the relative standard deviation (RSD) of all results from all laboratories. An RSD of 0.85% is well below the typical acceptance criterion of ≤10% for an impurity at this level, demonstrating that the method is highly reproducible and yields consistent results regardless of the laboratory environment.

Table 4: LOQ and Robustness Summary
ParameterLaboratory ALaboratory BLaboratory CLaboratory DLaboratory E
LOQ (µg/mL) 0.100.110.100.100.12
Robustness (Flow Rate ±10%) PassedPassedPassedPassedPassed
Robustness (Temp ±2°C) PassedPassedPassedPassedPassed

The Limit of Quantitation was consistently determined to be around 0.1 µg/mL. Robustness studies, where method parameters were intentionally varied, showed no significant impact on the results, confirming the method's reliability under typical operational variations.

Conclusion

This inter-laboratory validation study successfully demonstrates that the proposed RP-HPLC-UV method for the quantification of 10β-Peroxy 4-Tibolone is specific, linear, accurate, precise, and robust. The excellent reproducibility, evidenced by a low inter-laboratory RSD of 0.85%, confirms that the method is well-standardized and suitable for implementation in quality control laboratories for routine analysis. The comprehensive data set generated provides a high degree of confidence in the method's performance, ensuring its suitability for its intended purpose in line with global regulatory expectations.[8]

References

  • <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. United States Pharmacopeia.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • USP <1225> Method Validation. BA Sciences.

  • A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Bentham Science Publishers.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).

  • ICH Quality Guidelines. International Council for Harmonisation (ICH).

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.

  • NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. European Medicines Agency (EMA).

Sources

Validation

A Comparative Guide to the Efficacy of 10β-Peroxy 4-Tibolone and Other Synthetic Progestins

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth comparative analysis of the progestogenic efficacy of 10β-Peroxy 4-Tibolone, a d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of the progestogenic efficacy of 10β-Peroxy 4-Tibolone, a derivative of the unique synthetic steroid Tibolone, and other widely used synthetic progestins. By integrating technical data with field-proven insights, this document aims to equip researchers and drug development professionals with a comprehensive understanding of these compounds, facilitating informed decisions in therapeutic development.

Introduction: The Unique Profile of Tibolone and its Derivatives

Tibolone is a synthetic steroid known for its tissue-selective hormonal activity, which has been utilized in hormone replacement therapy.[1] Upon administration, Tibolone is rapidly metabolized into three active compounds: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of Tibolone.[2] The 3-hydroxy metabolites exert estrogenic effects, while the Δ4-isomer is responsible for the progestogenic and androgenic activities of Tibolone.[2] This metabolic profile allows Tibolone to exhibit a unique combination of hormonal effects, varying by target tissue.[1]

The focus of this guide, 10β-Peroxy 4-Tibolone, is a derivative of the progestogenically active Δ4-isomer of Tibolone. While direct experimental data on the efficacy of 10β-Peroxy 4-Tibolone is not extensively available in public literature, its structural similarity to the Δ4-isomer suggests it may possess progestogenic activity. The introduction of a peroxy group at the 10β position represents a key structural modification that warrants investigation into its potential impact on progesterone receptor (PR) binding and subsequent biological activity.

Comparative Efficacy Analysis: 10β-Peroxy 4-Tibolone in Context

To contextualize the potential efficacy of 10β-Peroxy 4-Tibolone, a comparison with established synthetic progestins is essential. This section evaluates key performance indicators, including progesterone receptor binding affinity and functional activity in cellular models.

Progesterone Receptor Binding Affinity

The initial step in progestogenic action is the binding of the ligand to the progesterone receptor (PR). The relative binding affinity (RBA) of a compound for the PR is a critical determinant of its potency. The following table summarizes the RBA of several common synthetic progestins, providing a benchmark against which the potential affinity of 10β-Peroxy 4-Tibolone can be considered.

CompoundProgesterone Receptor (PR) Relative Binding Affinity (%)Other Receptor Interactions of Note
Progesterone 100Binds to mineralocorticoid (MR), glucocorticoid (GR), and androgen (AR) receptors
Levonorgestrel 323High affinity for AR
Medroxyprogesterone Acetate (MPA) 58 (to GR), 36 (to AR)Binds with high affinity to PR, but also GR and AR[3][4]
Drospirenone HighHigh affinity for MR (anti-mineralocorticoid activity), low affinity for AR (anti-androgenic activity)[5][6]
Δ4-isomer of Tibolone HighAlso an agonist for the androgen receptor (AR)[2]
10β-Peroxy 4-Tibolone Not Experimentally DeterminedPredicted to have affinity for PR based on structural similarity to Δ4-isomer of Tibolone.

Note: RBA values can vary between studies depending on the experimental conditions.

Expert Insight: The high RBA of Levonorgestrel for the PR correlates with its potent progestogenic activity.[7][8] In contrast, MPA's promiscuity in receptor binding contributes to its broader spectrum of biological effects, including androgenic and glucocorticoid activities.[4][9] Drospirenone's unique profile, with high PR and MR affinity but low AR affinity, results in its characteristic anti-mineralocorticoid and anti-androgenic properties.[5][6][10] The Δ4-isomer of Tibolone's dual agonism at PR and AR underpins its specific clinical effects.[2]

Inference on 10β-Peroxy 4-Tibolone: The Δ4-isomer of Tibolone is the primary progestogenic metabolite.[2] The structure of 10β-Peroxy 4-Tibolone retains the core steroid skeleton and the critical Δ4-3-one configuration, which are important for PR binding. However, the addition of a bulky and electronegative peroxy group at the 10β position could sterically hinder the optimal fit within the PR ligand-binding pocket, potentially reducing its binding affinity compared to the parent Δ4-isomer. The ligand-binding domain of the PR is a hydrophobic pocket, and while it can accommodate some flexibility, significant substitutions can alter binding affinity and functional output.[5][7]

Progestogenic Activity in Cellular Models

Beyond receptor binding, the functional consequence of ligand binding is assessed through in vitro assays, such as reporter gene transactivation assays in PR-positive cell lines like T47D. These assays measure the ability of a compound to induce the transcription of a reporter gene under the control of a progesterone response element (PRE).

Expert Insight: The T47D human breast cancer cell line is a well-established model for studying progestin action as it expresses high levels of progesterone receptors.[11] Progestins can have a biphasic effect on T47D cell proliferation, initially stimulating entry into the cell cycle, followed by growth arrest with prolonged treatment.[11]

Hypothesized Activity of 10β-Peroxy 4-Tibolone: Should 10β-Peroxy 4-Tibolone bind to the progesterone receptor, it would be expected to induce a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to PREs on target genes. This would result in the transcriptional regulation of progestin-responsive genes, which can be quantified in a PRE-luciferase reporter assay. The magnitude of this response would be indicative of its efficacy as a PR agonist.

Key Experimental Methodologies

To ensure the scientific integrity of this guide, detailed protocols for key in vitro and in vivo experiments are provided below. These protocols represent self-validating systems for the assessment of progestogenic efficacy.

Progesterone Receptor Binding Assay

This competitive binding assay determines the relative affinity of a test compound for the progesterone receptor compared to a radiolabeled progestin.

Protocol:

  • Preparation of Cytosol:

    • Homogenize T47D cells in a suitable buffer (e.g., Tris-EDTA buffer with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.

    • The resulting supernatant is the cytosol containing the progesterone receptors.

  • Competitive Binding:

    • Incubate a fixed concentration of radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG-2058) with the T47D cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., 10β-Peroxy 4-Tibolone or a reference progestin).

    • Include a control with only the radiolabeled progestin to determine total binding and a control with a large excess of unlabeled progesterone to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of Progesterone / IC50 of Test Compound) x 100.

Progesterone Receptor Transactivation Assay (PRE-Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Protocol:

  • Cell Culture and Transfection:

    • Culture T47D cells in appropriate media.

    • Co-transfect the cells with a PRE-luciferase reporter plasmid (containing a firefly luciferase gene downstream of a promoter with progesterone response elements) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compound (e.g., 10β-Peroxy 4-Tibolone) or a reference progestin. Include a vehicle control.

  • Cell Lysis and Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.[12]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (Emax) from the curve.

Signaling Pathways and Mechanisms of Action

Progestins exert their effects not only through direct gene regulation but also by activating intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[13][14] This non-genomic signaling can contribute to the proliferative and other cellular effects of progestins.

Progestin-Induced MAPK/ERK Signaling Pathway

Progestin_Signaling cluster_nucleus Nuclear Events Progestin Progestin PR Progesterone Receptor (PR) Progestin->PR Binds to Src c-Src PR->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Phosphorylates & Activates GeneExpression Regulation of Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation

Sources

Comparative

A Comparative Guide to Purity Assessment and Impurity Profiling of Synthesized 10β-Peroxy 4-Tibolone

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of the final drug product. This guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment and impurity profiling of synthesized 10β-Peroxy 4-Tibolone, a potential impurity of the synthetic steroid Tibolone.[1][2] We will explore the strategic application of orthogonal analytical techniques, delving into the causality behind experimental choices to provide a robust and self-validating framework for analysis.

The Criticality of Impurity Profiling in Drug Development

Impurities in drug substances can arise from various sources, including the manufacturing process, degradation of the API, or interaction with excipients.[3] The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of these impurities.[4][5] For a compound like 10β-Peroxy 4-Tibolone, which contains a reactive peroxide functional group, a thorough understanding of its purity and potential degradation pathways is essential.

An orthogonal analytical strategy, which employs multiple and diverse analytical techniques, is crucial for a comprehensive impurity profile.[6][7] This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Orthogonal_Analytical_Strategy cluster_0 Sample Preparation cluster_1 Primary Analysis (Quantification & Purity) cluster_2 Confirmatory Analysis (Identification) cluster_3 Absolute Quantification & Structural Verification Sample Sample UPLC_UV UPLC-UV Sample->UPLC_UV Primary Method HPLC_UV HPLC-UV Sample->HPLC_UV Alternative Method LC_MSMS LC-MS/MS UPLC_UV->LC_MSMS Peak Identification qNMR qNMR UPLC_UV->qNMR Purity Verification Final_Report Comprehensive Impurity Profile Degradation_Pathway cluster_stress Stress Conditions Peroxy_Tibolone 10β-Peroxy 4-Tibolone Degradant_A Degradant A (e.g., Hydroxy Tibolone) Peroxy_Tibolone->Degradant_A Thermal Stress Degradant_B Degradant B (e.g., Ring-opened product) Peroxy_Tibolone->Degradant_B Photolytic Stress Heat Heat Light Light

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 10β-Peroxy 4-Tibolone: Essential Safety and Operational Protocols

For the adept researcher, scientist, or drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both opportunity and critical responsibility. 10β-Peroxy 4-Tibolone,...

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both opportunity and critical responsibility. 10β-Peroxy 4-Tibolone, a derivative and potential impurity of the synthetic steroid Tibolone, presents a unique dual-hazard profile that demands meticulous attention to safety protocols.[1] This guide synthesizes field-proven insights with established safety standards to provide a comprehensive framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.

The core challenge in handling 10β-Peroxy 4-Tibolone lies in its composite nature. It combines the biological activity and potential long-term health risks of its parent compound, Tibolone, with the inherent instability and acute physical hazards of an organic peroxide. Tibolone itself is classified as a substance suspected of causing cancer, potentially damaging fertility, and may cause organ damage through prolonged or repeated exposure.[2][3][4] Organic peroxides as a class are highly reactive and can decompose violently when exposed to heat, shock, friction, or contaminants.[5] Therefore, our approach to safety must be multi-faceted, addressing both chemical and toxicological risks.

I. Hazard Assessment: A Dual-Threat Profile

Before any handling operations commence, a thorough understanding of the risks is paramount. The hazards associated with 10β-Peroxy 4-Tibolone can be categorized as follows:

Hazard CategorySpecific RisksPrimary Sources of Information
Health Hazards Suspected carcinogen, potential for fertility damage, suspected teratogen (damaging to the unborn child), and specific target organ toxicity (bone, endocrine system) through repeated exposure.[2][3][4]Safety Data Sheet (SDS) for Tibolone
Physical Hazards As an organic peroxide, it is potentially explosive and sensitive to heat, shock, friction, and contamination.[5] It may undergo violent, auto-accelerating decomposition.General safety guidelines for organic peroxides.
Acute Exposure Dust inhalation may cause respiratory irritation.[2] Skin contact can lead to irritation or drying, while eye contact may cause mechanical irritation.[2][3][4] Ingestion is considered harmful.[6]SDS for Tibolone

Given the lack of a specific Safety Data Sheet for 10β-Peroxy 4-Tibolone, all handling procedures must, as a baseline, adhere to the most stringent precautions applicable to both potent hormonal compounds and reactive organic peroxides.

II. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are the most critical lines of defense against exposure. A comprehensive PPE ensemble is mandatory for all personnel handling 10β-Peroxy 4-Tibolone.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are essential. Given the dual nature of the hazard, double-gloving with compatible materials is strongly recommended. The specific glove material should be selected based on its resistance to both the organic solvent used and the peroxide itself. Always consult the glove manufacturer's compatibility charts.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[7] To protect against splashes and potential energetic decompositions, a full-face shield worn over safety goggles is mandatory.[7]

  • Body Protection: A lab coat is required, but for tasks with a higher risk of splashes or spills, additional protective clothing such as an apron or oversleeves made of a chemically resistant material should be worn.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[7] The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure.

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. First Pair of Gloves d3->d4 d5 5. Second Pair of Gloves d4->d5 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if worn) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage, crystallization, or pressure buildup.[8]

  • Store 10β-Peroxy 4-Tibolone in its original, sealed, and air-impermeable container.[9][10] Do not use glass containers with screw-cap lids or glass stoppers that can freeze or create friction.[5]

  • The recommended storage temperature is -20°C in a freezer, under an inert atmosphere.[11] This freezer should be dedicated to the storage of highly hazardous materials and clearly labeled.

  • Never store organic peroxides with incompatible materials such as strong oxidizing agents, reducing agents, acids, bases, or flammable materials.[12]

2. Handling and Use:

  • All manipulations of 10β-Peroxy 4-Tibolone should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][13]

  • Only the minimum quantity required for an operation should be brought into the workspace.[9]

  • Use non-sparking tools made of materials like plastic, brass, or stainless steel for handling.[9] Metal spatulas should be avoided.[5]

  • Avoid all sources of heat, sparks, friction, and impact near the compound.[5][9]

  • Never return unused material to the original container due to the high risk of contamination, which can lead to decomposition.[9]

IV. Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of an incident.

Emergency Procedures:

Incident TypeImmediate Action
Skin Contact Immediately flush the affected area with soap and plenty of water for at least 15 minutes.[3][4][14] Remove all contaminated clothing.[10] Seek immediate medical attention.[3][4][14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 20 minutes, lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[3][4][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[15] Seek immediate medical attention.
Ingestion DO NOT induce vomiting.[2][3] Rinse the mouth thoroughly with water.[2][3] Seek immediate medical attention.
Spill Evacuate the area immediately and keep unauthorized personnel away.[14][15] Stay upwind of the spill.[15] Absorb the spill with an inert, non-combustible material like vermiculite.[9] The contaminated absorbent must then be wetted with water to reduce sensitivity.[9] Collect the material using non-sparking tools into a loosely covered container for disposal.[9] The spill area should be decontaminated with a surfactant solution.[9]

Disposal Plan:

All materials contaminated with 10β-Peroxy 4-Tibolone, including the compound itself, empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[8][10]

  • Collect waste in designated, properly labeled, and sealed containers. Do not seal containers tightly to avoid pressure buildup from potential decomposition.[17]

  • Contaminated materials should be wetted with water before disposal to reduce shock sensitivity.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations for hazardous waste vary.[10]

By adhering to these rigorous safety and operational protocols, researchers can confidently and safely work with 10β-Peroxy 4-Tibolone, advancing scientific discovery while prioritizing personal and collective safety.

References

  • European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

  • LookChem. (n.d.). 10β-Peroxy 4-Tibolone. Retrieved from [Link]

  • Organon. (2023, September 26). SAFETY DATA SHEET Tibolone Formulation. Retrieved from [Link]

  • Organon. (2023, September 26). SAFETY DATA SHEET Tibolone Formulation. Retrieved from [Link]

  • CoAction Specialty. (n.d.). How to Work Safely with -Organic Peroxides – Fact Sheet. Retrieved from [Link]

  • Organon. (2023, September 26). SAFETY DATA SHEET Tibolone Formulation. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021, December). Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Organic Peroxides Safe Handling Guideline. Retrieved from [Link]

  • American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. Retrieved from [Link]

  • HazMat Tool. (n.d.). Emergency Response Guide No. 145 for ORGANIC PEROXIDES (Heat and Contamination Sensitive). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (2017, May 31). Tibolone Safety Data Sheet. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]

  • Organon. (2024, April 6). Tibolone Formulation. Retrieved from [Link]

  • Organon. (2023, September 26). Tibolone Formulation. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure for Organic Peroxides and Self-Reactive Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical/Biological and Decontamination Agent Information. Retrieved from [Link]

  • BioOrganics. (n.d.). 10β-Peroxy ∆4-Tibolone. Retrieved from [Link]

  • Unknown Source. (n.d.). Handling and Removing Peroxides.
  • Environmental Health and Safety. (n.d.). Peroxides in depth discussion.pdf. Retrieved from [Link]

  • Organon. (2024, April 6). Tibolone Formulation. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.